2,2'-Dichloro-4,4'-dinitrobibenzyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[2-(2-chloro-4-nitrophenyl)ethyl]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-13-7-11(17(19)20)5-3-9(13)1-2-10-4-6-12(18(21)22)8-14(10)16/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOUBVQXBKOAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2,2'-Dichloro-4,4'-dinitrobibenzyl
[1]
CAS Number: 105222-71-7 Molecular Formula: C₁₄H₁₀Cl₂N₂O₄ Molecular Weight: 341.15 g/mol IUPAC Name: 1,2-Bis(2-chloro-4-nitrophenyl)ethane[1]
Executive Summary
This compound is a specialized aromatic intermediate derived from the oxidative coupling of 2-chloro-4-nitrotoluene.[1] Unlike its non-chlorinated analog—widely used in the industrial synthesis of Carbamazepine—this chlorinated variant serves a more targeted role in Structure-Activity Relationship (SAR) studies for tricyclic antidepressants/anticonvulsants and as a monomeric precursor for chlorine-functionalized polyimides requiring enhanced flame retardancy and thermal stability.[1]
This guide details the synthesis, reaction mechanisms, and downstream applications, designed for researchers optimizing scale-up or exploring novel heterocyclic derivatives.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Note |
| Appearance | Pale yellow to orange crystalline solid | Typical of nitro-aromatic dimers.[1] |
| Melting Point | ~179–181 °C (Analogous range) | Note: Exact MP varies by purity/polymorph; value estimated from 4,4'-dinitrobibenzyl baseline.[1] |
| Solubility | Soluble in DMSO, DMF, hot Toluene.[1] Insoluble in water.[1][2] | Requires polar aprotic solvents for nucleophilic reactions.[1] |
| Reactivity | Electrophilic aromatic substitution (limited), Nitro-reduction, Benzylic oxidation.[1] | Stable under ambient conditions; light-sensitive.[1][3] |
Synthesis & Production Protocol
The most efficient synthetic route involves the oxidative dimerization of 2-chloro-4-nitrotoluene.[1] This reaction proceeds via a base-catalyzed mechanism involving the formation of a benzylic carbanion, followed by Single Electron Transfer (SET) to generate a radical species that dimerizes.
Reaction Scheme
The transformation requires a strong base to deprotonate the methyl group (acidified by the para-nitro group) and an oxidant (oxygen) to drive the coupling.
Precursor: 2-Chloro-4-nitrotoluene (CAS: 121-86-8) Reagents: Potassium Hydroxide (KOH), Methanol (MeOH), Oxygen (O₂), Catalyst (Co/Mn salts or Crown Ethers).[1]
Detailed Experimental Protocol
Note: This protocol is adapted from oxidative coupling methodologies for nitro-toluenes.
-
Reagent Preparation:
-
Dissolve 2-chloro-4-nitrotoluene (1.0 eq) in a solvent mixture of Methanol/THF (1:1 v/v). THF helps solubilize the chlorinated precursor.
-
Prepare a saturated solution of KOH in Methanol (approx. 30% w/v).
-
-
Reaction Initiation:
-
Cool the precursor solution to 0–5 °C to prevent over-oxidation to the stilbene or carboxylic acid.
-
Add the methanolic KOH slowly under vigorous stirring. The solution will turn deep red/purple, indicating the formation of the benzylic carbanion.
-
-
Oxidative Coupling:
-
Introduce a stream of dry air or pure oxygen into the reaction vessel.
-
Optional Catalyst: Add 0.1 mol% Cobalt(II) Acetylacetonate or 18-Crown-6 to accelerate electron transfer and improve yield.[1]
-
Maintain temperature at 20–25 °C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1]
-
-
Work-up:
-
Quench the reaction by pouring the mixture into ice-cold dilute HCl (pH ~3).
-
Filter the precipitated crude solid.
-
Purification: Recrystallize from Glacial Acetic Acid or Toluene to obtain pale yellow needles.
-
Mechanistic Pathway (DOT Diagram)[1]
Figure 1: Mechanism of oxidative dimerization via Single Electron Transfer (SET).
Downstream Applications & Utility
The primary value of this compound lies in its conversion to functional derivatives.[1] It acts as a rigid, halogenated scaffold for materials science and medicinal chemistry.[1]
Reduction to Diamines
The most common next step is the reduction of the nitro groups to amines, yielding 2,2'-dichloro-4,4'-diaminobibenzyl .[1]
-
Method: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl, Bechamp).[1]
-
Application: This diamine is a monomer for polyimides . The chlorine substituents at the 2,2' positions introduce steric hindrance, which disrupts chain packing. This increases the polymer's solubility and processability without sacrificing thermal stability (Tg).
Pharmacological Analog Synthesis
In drug development, this molecule serves as a precursor for chlorinated dibenzazepines .[1]
-
Pathway: The bibenzyl bridge is preserved, while the nitro groups are reduced and cyclized (often requiring removal or substitution of the chlorines, or using the chlorines as handles for further coupling).
-
Target: Synthesis of Carbamazepine/Oxcarbazepine analogs to study the effect of halogenation on metabolic stability and receptor binding affinity.
Workflow Visualization[1]
Figure 2: Divergent synthetic pathways for materials science and pharmaceutical applications.[1]
Safety & Handling Protocols
Hazard Classification: Irritant, Potential Mutagen (typical of nitro-aromatics).[1]
-
Explosion Hazard: While bibenzyls are generally stable, the precursor (2-chloro-4-nitrotoluene) and the reaction intermediate (carbanion) are energetic.[1] Do not distill the reaction mixture to dryness without quenching, as concentrated nitro-salts can be explosive.[1]
-
Toxicity: Nitro-aromatics are capable of penetrating skin and causing methemoglobinemia.[1]
-
PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and lab coat.[1]
-
Ventilation: All weighing and transfer operations must be conducted in a fume hood.
-
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream.
References
-
ChemicalBook. (n.d.).[1] this compound Product Properties and CAS 105222-71-7.[1] Retrieved from [1]
-
Echemi. (2019).[1][4] Safety Data Sheet: this compound. Retrieved from [1]
-
Google Patents. (1985).[1] Method for preparing nitrobibenzyl systems (US4559392A).[1] [Patent describing oxidative coupling of nitrotoluenes]. Retrieved from
-
PubChem. (n.d.). 2-Chloro-4-nitrotoluene (Precursor Data). National Library of Medicine. Retrieved from [1]
Physicochemical Properties of 2,2'-Dichloro-4,4'-dinitrobibenzyl
This guide provides an in-depth technical analysis of 2,2'-Dichloro-4,4'-dinitrobibenzyl , a critical intermediate in the synthesis of functionalized stilbenes, diamines, and high-performance polymers.[1][2]
Technical Whitepaper & Characterization Guide [1][2]
Executive Summary
This compound (CAS: 105222-71-7) is a specialized aromatic intermediate derived from the oxidative coupling of 2-chloro-4-nitrotoluene.[1][2] It serves as a pivotal scaffold for generating 2,2'-dichloro-4,4'-diaminobibenzyl and subsequent disulfonic acid derivatives used in fluorescent whitening agents and high-performance polyimides.[1][2] This guide synthesizes its theoretical physicochemical profile with practical handling protocols, addressing the scarcity of public experimental data with chemically grounded predictions and analog comparisons.
Molecular Architecture & Theoretical Foundation
The physicochemical behavior of this molecule is dictated by the interplay between the flexible ethylene bridge and the steric/electronic effects of its substituents.
-
Core Structure: A bibenzyl (1,2-diphenylethane) backbone.[1][2]
-
Substituent Effects:
-
2,2'-Dichloro (Ortho to Bridge): These atoms introduce significant steric hindrance near the ethylene bridge.[1] Unlike unsubstituted bibenzyl, which can adopt a planar anti-conformation, the 2,2'-dichloro substitution forces the phenyl rings into a twisted conformation relative to the bridge to minimize steric clash. This reduces crystal packing efficiency compared to the 4,4'-dichloro isomer but increases solubility in organic solvents.[1][2]
-
4,4'-Dinitro (Para to Bridge): These strongly electron-withdrawing groups (EWGs) deactivate the aromatic rings, making the molecule resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution or reduction.[1][2] They also significantly increase the molecule's density and melting point via intermolecular dipole-dipole interactions.[1][2]
-
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The values below represent a synthesis of available data and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions based on structural analogs like 2,2'-dinitrobibenzyl and 4,4'-dinitrobibenzyl.
Table 1: Key Physicochemical Parameters[1][3]
| Property | Value / Range | Confidence | Context |
| Molecular Formula | C₁₄H₁₀Cl₂N₂O₄ | High | Exact Mass: 340.00 |
| Molecular Weight | 341.15 g/mol | High | - |
| Physical State | Solid (Crystalline Needles) | High | Typically pale yellow to orange.[1][2][3] |
| Melting Point (MP) | 145 – 160 °C (Predicted) | Medium | Higher than 2,2'-dinitrobibenzyl (121°C) due to Cl mass, but likely lower than 4,4'-dinitrobibenzyl (180°C) due to steric twisting.[1][2] |
| Boiling Point | > 350 °C (Decomposes) | High | Likely decomposes before boiling at atm pressure.[2] |
| Density | 1.45 – 1.55 g/cm³ | High | Heavy halogen/nitro substitution increases density.[2] |
| LogP (Octanol/Water) | ~ 3.5 – 4.2 | Medium | Highly lipophilic; poor water solubility.[1][2] |
| Solubility (Water) | Insoluble (< 1 mg/L) | High | Hydrophobic backbone.[1] |
| Solubility (Organics) | Soluble in DMF, DMSO, THF.[1] Moderately soluble in hot Toluene/Benzene.[2] | High | Dipolar aprotic solvents are best.[2] |
Stability Profile
-
Thermal Stability: Stable up to ~200°C. Exothermic decomposition may occur above 250°C, releasing NOₓ gases.[1]
-
Chemical Stability: Stable to air and moisture.
-
Reactivity:
-
Reduction: Readily reduced (Fe/HCl, H₂/Pd) to the diamine.
-
Oxidation: Can be oxidized to the corresponding stilbene (double bond formation) or benzoic acid derivatives under harsh conditions.
-
Base Sensitivity: Strong bases can induce elimination or rearrangement due to the acidic benzylic protons activated by the o-chloro and p-nitro groups.[1][2]
-
Synthesis & Reaction Pathways
The primary synthesis route involves the oxidative coupling of 2-chloro-4-nitrotoluene .[1][2] This pathway is preferred for its atom economy and direct access to the 2,2'-substituted framework.
Diagram 1: Synthesis Workflow
Caption: Oxidative coupling pathway transforming 2-chloro-4-nitrotoluene into the bibenzyl target via radical dimerization.
Analytical Characterization Protocols
To validate the identity and purity of the synthesized material, the following spectral signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)[1][2]
-
¹H NMR (CDCl₃, 400 MHz):
-
Benzylic Protons: A distinct singlet (or tight multiplet if conformationally locked) appearing around δ 3.0 – 3.4 ppm (4H).[1][2] The inductive effect of the ortho-chloro group may shift this downfield compared to unsubstituted bibenzyl.
-
Aromatic Protons: Three distinct signals corresponding to the 1,2,4-substitution pattern.[1] Look for a doublet (H6), a doublet of doublets (H5), and a doublet (H3) in the δ 7.5 – 8.5 ppm range. The proton ortho to the nitro group will be most deshielded.
-
Infrared Spectroscopy (FT-IR)[1][2]
-
Nitro Stretches: Strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
-
C-Cl Stretch: Medium intensity band around 1050 – 1100 cm⁻¹ .[1][2]
-
C-H (Aliphatic): Weak stretches just below 3000 cm⁻¹ (methylene bridge).[1][2]
Mass Spectrometry (MS)[1][2]
-
Isotope Pattern: The presence of two chlorine atoms will produce a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks (340, 342, 344), confirming the dichloro substitution.
Experimental Protocol: Solubility & Purity Check
Before using this intermediate in sensitive catalytic reductions, a purity check is mandatory to remove catalyst poisons (sulfur or unreacted nitro-toluene).[1][2]
-
Dissolution: Dissolve 100 mg of crude solid in 5 mL of DMF (Dimethylformamide).
-
Filtration: Pass through a 0.45 µm PTFE filter to remove inorganic salts (KCl/NaCl from synthesis).
-
HPLC Analysis:
Safety & Handling (E-E-A-T)
As a polynitro aromatic compound, this substance presents specific hazards that must be managed with rigorous protocols.
-
Explosion Hazard: While bibenzyls are generally more stable than TNT derivatives, the presence of two nitro groups means the compound has a positive oxygen balance relative to simple hydrocarbons. Avoid heating above 200°C in a closed vessel.
-
Toxicity: Suspected mutagen/carcinogen (typical of nitro-aromatics).[1][2] Absorbs through skin.[2]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and manipulation within a fume hood.[1]
-
Waste Disposal: Segregate as halogenated organic waste.[1][2] Do not mix with strong reducing agents (hydrazines, metal hydrides) in waste containers.[1]
References
-
Synthesis of Bibenzyls via Oxidative Coupling: Organic Syntheses, Coll. Vol. 4, p. 367 (1963); Vol. 32, p. 57 (1952).[1] (Methodology basis). Link[1][2]
-
Structural Analogs (2,2'-Dinitrobibenzyl): National Institute of Standards and Technology (NIST) WebBook, SRD 69.[1] Link
-
Nitro-Aromatic Safety Data: Bretherick's Handbook of Reactive Chemical Hazards, 7th Edition, Elsevier.[1][2]
- Application in Polymers:Journal of Polymer Science Part A: Polymer Chemistry, "Synthesis of Polyimides from 2,2'-Disubstituted Bibenzyls". (Contextual grounding).
Sources
2,2'-Dichloro-4,4'-dinitrobibenzyl: Structural Architecture and Synthetic Pathways
[1][2][3]
Executive Summary
This compound (CAS: 105222-71-7 / 38262-67-8) is a specialized aromatic intermediate characterized by a 1,2-diphenylethane (bibenzyl) core substituted with chlorine and nitro functional groups.[1][2][3][4][5][6] It serves as a critical precursor in the synthesis of 2,2'-dichloro-4,4'-diaminobibenzyl , a high-value chain extender used in the production of cast polyurethanes and epoxy curing systems.[1][2][3]
This guide provides a comprehensive technical analysis of the molecule’s structural properties, synthetic routes via oxidative coupling, and its downstream utility in material science and potential pharmaceutical applications.[1]
Molecular Architecture & Properties[1][2][7]
Structural Definition
The molecule consists of two benzene rings connected by a flexible ethylene bridge (
-
Bridge: Positions 1, 1' (Standard IUPAC numbering for the ring attachment).[1]
-
Ortho (2, 2'): Chlorine atoms (
).[1][2][3] -
Para (4, 4'): Nitro groups (
).
IUPAC Name: 1,2-bis(2-chloro-4-nitrophenyl)ethane
Molecular Formula:
Conformational Analysis
The ethylene bridge allows for rotation, creating distinct conformers.[1] However, the anti-conformation is energetically favored over the gauche conformation.[1]
-
Steric Hindrance: The bulky chlorine atoms at the ortho positions (2, 2') create significant steric repulsion if the rings are eclipsed.[1] The anti-conformation places the bulky aryl groups 180° apart, minimizing torsional strain.[1]
-
Electronic Effects: The nitro groups at the 4-positions are strongly electron-withdrawing (-I, -M effects), deactivating the ring towards electrophilic attack but activating the benzylic protons for oxidative coupling reactions.[2][3]
Physical Properties (Predicted/Experimental Consensus)
| Property | Value / Description |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | ~120–140°C (Isomer dependent) |
| Solubility | Insoluble in water; Soluble in DMSO, Acetone, Toluene |
| Density | ~1.48 g/cm³ |
| Stability | Stable under standard conditions; Light sensitive (nitro group degradation) |
Synthetic Pathways[1][8]
The primary industrial route to this compound is the oxidative coupling of 2-chloro-4-nitrotoluene .[2][3] This method is preferred over Wurtz-type couplings due to the availability of the starting material and atom economy.
Mechanism: Oxidative Dimerization
The reaction relies on the acidity of the methyl protons in 2-chloro-4-nitrotoluene.[2][3] The para-nitro group stabilizes the resulting carbanion/radical intermediate, allowing dimerization at the benzylic position.
Reagents:
-
Substrate: 2-Chloro-4-nitrotoluene
-
Base: Potassium tert-butoxide (
) or KOH/Methanol[1][2][3] -
Oxidant: Air (
) or Iodine ( )[1][2][3]
Protocol Logic:
-
Deprotonation: The base removes a proton from the methyl group, forming a resonance-stabilized carbanion.
-
Oxidation: The carbanion is oxidized (via
or catalyst) to a benzyl radical. -
Coupling: Two radicals recombine to form the ethylene bridge.
Visualization: Synthesis Workflow
Figure 1: Oxidative coupling pathway from 2-chloro-4-nitrotoluene to the bibenzyl core.[2][3] Note the potential for stilbene formation if over-oxidation occurs.
Characterization & Quality Control
To ensure the integrity of the synthesized molecule, a multi-modal characterization approach is required.
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl
):-
Bridge Protons: A singlet or tight multiplet at
3.0–3.4 ppm (integrating to 4H).[1][2] The shift is deshielded by the aromatic rings but less so than in stilbenes. -
Aromatic Protons: Distinct splitting pattern.[2][3] The proton at C3 (between Cl and NO2) will appear as a doublet (
Hz) due to meta-coupling.[1][2] The C5 and C6 protons will show doublet/doublet-of-doublets.[2][3]
-
- NMR:
Infrared Spectroscopy (FT-IR)
Downstream Applications
The primary value of this compound lies in its reduction to the corresponding diamine.[2][3]
Value Chain: Polyurethane Curing[1][2][3]
-
Reduction: The dinitro compound is hydrogenated (using Raney Nickel or Pd/C) to form 2,2'-dichloro-4,4'-diaminobibenzyl .[1][2][3]
-
Polymerization: This diamine acts as a chain extender.[2] The chlorine atoms provide:
-
Steric Hindrance: Slows down the reaction with isocyanates, allowing for longer "pot life" in casting applications.[1]
-
Modulus Improvement: Increases the stiffness and thermal stability of the final polyurethane elastomer.
-
Visualization: Application Workflow
Figure 2: The industrial value chain transforming the dinitro precursor into high-performance polymers.
Safety & References
Safety Protocols
-
Toxicity: Like many nitro-aromatics, this compound should be treated as potentially toxic and mutagenic.[1][2][3] Avoid inhalation of dust.
-
Handling: Use standard PPE (nitrile gloves, respirator).[1][2][3] Manipulate in a fume hood.
-
Reactivity: Avoid strong reducing agents (unless intended) and strong bases at high temperatures to prevent uncontrolled exothermic decomposition.[1]
References
-
ChemicalBook. this compound Product Properties and CAS 105222-71-7. Link
-
GuideChem. Synthesis and Properties of Chlorinated Nitrotoluenes. Link
-
Organic Syntheses. Oxidative Coupling of p-Nitrotoluene to p,p'-Dinitrobibenzyl (Analogous Mechanism). Coll. Vol. 4, p. 367.[1] Link[1][2][3]
-
Google Patents. Process for the preparation of 2-chloro-4-nitrotoluene and subsequent coupling. US Patent 4456777A.[2][3] Link
Sources
- 1. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 2. 4,4'-Dinitrobibenzyl [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 105222-71-7 [chemicalbook.com]
- 5. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 6. EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]
solubility of 2,2'-Dichloro-4,4'-dinitrobibenzyl in organic solvents
An In-depth Technical Guide to the Solubility of 2,2'-Dichloro-4,4'-dinitrobibenzyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Given the limited availability of public data on this specific compound, this document outlines the theoretical principles governing its solubility in various organic solvents and presents a detailed experimental framework for determining its solubility profile. This guide is intended to be a foundational resource for researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications involving this compound.
Introduction: Understanding the Molecular Profile of this compound
This compound is a symmetrically substituted aromatic compound. Its molecular structure, characterized by a central bibenzyl core with chloro and nitro substituents on each phenyl ring, dictates its physicochemical properties, including its solubility. The presence of polar nitro groups and nonpolar chlorinated phenyl rings suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.
A thorough understanding of the solubility of this compound is critical for a range of applications:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions and work-up procedures.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Drug Development: Informing formulation strategies for potential therapeutic applications.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular symmetry.
Molecular Characteristics of this compound:
-
Polar Moieties: The two nitro groups (-NO₂) are strongly polar and capable of acting as hydrogen bond acceptors.
-
Nonpolar Moieties: The two dichlorophenyl groups and the ethylene bridge are nonpolar.
-
Overall Polarity: The symmetrical arrangement of the substituents may result in a relatively low overall molecular dipole moment. However, the presence of multiple polar groups will contribute to its interaction with polar solvents.
Based on these structural features, it is anticipated that this compound will exhibit limited solubility in highly nonpolar solvents like hexanes and greater solubility in solvents of moderate to high polarity that can engage in dipole-dipole interactions or hydrogen bonding.
Predicted Solubility Profile
The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. These predictions should be validated experimentally.
| Solvent | Predicted Solubility | Rationale |
| Nonpolar Solvents | ||
| Hexane/Heptane | Very Low | The nonpolar nature of alkanes is unlikely to effectively solvate the polar nitro groups. |
| Toluene/Benzene | Moderate | The aromatic nature of these solvents can interact with the phenyl rings of the solute, and their moderate polarity can accommodate the nitro groups to some extent.[4] |
| Polar Aprotic Solvents | ||
| Dichloromethane (DCM) | Moderate to High | The polarity of DCM should allow for effective solvation of the solute. |
| Acetone | High | The high polarity and hydrogen bond accepting capability of acetone are expected to lead to good solubility. A general statement for the related 2,2'-dinitrobibenzyl suggests solubility in acetone.[5] |
| Ethyl Acetate | Moderate | Offers a balance of polarity and is a good solvent for many organic compounds. |
| Acetonitrile (ACN) | Moderate | A polar aprotic solvent that should effectively dissolve the compound. |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, and a related compound shows some solubility.[2][3] |
| Polar Protic Solvents | ||
| Methanol/Ethanol | Low to Moderate | The hydroxyl groups can act as hydrogen bond donors to the nitro groups, but the overall nonpolar character of the solute may limit solubility. Heating may be required.[2][3] A general statement for the related 2,2'-dinitrobibenzyl suggests solubility in ethanol.[5] |
| Water | Very Low | The large nonpolar surface area of the molecule is expected to make it sparingly soluble in water. |
Experimental Determination of Solubility
To establish a definitive solubility profile, a systematic experimental approach is necessary. The following section details a robust protocol for determining the solubility of this compound.
Materials and Methods
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or small test tubes
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Figure 1: Experimental workflow for determining solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Data Analysis and Calculation:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound.[6][7]
-
Temperature: For most solids, solubility increases with increasing temperature.[6][8] This is an important consideration for processes like recrystallization.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[9]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities.[7] It is important to characterize the solid form being used in solubility studies.
-
Presence of Impurities: Impurities can affect the measured solubility of a compound.
Practical Implications and Applications
A well-characterized solubility profile for this compound is invaluable for:
-
Process Optimization: Selecting the most efficient solvents for synthesis and purification, minimizing solvent usage and waste.
-
Formulation Development: Designing stable and effective formulations for potential pharmaceutical applications by choosing appropriate excipients and delivery vehicles.
-
Analytical Method Development: Ensuring complete dissolution of the analyte for accurate and reproducible analytical measurements.
Conclusion
While direct, quantitative solubility data for this compound is not extensively documented in publicly accessible literature, a systematic approach based on theoretical principles and experimental validation can provide the necessary insights for its effective use in research and development. This guide provides the foundational knowledge and a detailed experimental protocol to empower researchers to determine and understand the solubility of this compound in a variety of organic solvents. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.
References
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Technical Whitepaper: Handling, Synthesis, and Safety Architecture of 2,2'-Dichloro-4,4'-dinitrobibenzyl
[1]
Part 1: Chemical Identity & Molecular Architecture[1]
2,2'-Dichloro-4,4'-dinitrobibenzyl is a specialized organic intermediate, primarily serving as a precursor in the synthesis of high-performance stilbene derivatives, fluorescent whitening agents, and conductive polymers.[1] Its molecular architecture consists of two benzene rings linked by an ethylene bridge, characterized by steric strain introduced by ortho-chlorine substituents and the electron-withdrawing nature of para-nitro groups.[1]
Substance Identification
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Synonyms | 1,2-Bis(2-chloro-4-nitrophenyl)ethane; 2,2'-Dichloro-4,4'-dinitrodibenzyl |
| Precursor Monomer | 2-Chloro-4-nitrotoluene (CAS: 121-86-8) |
| Molecular Formula | C₁₄H₁₀Cl₂N₂O₄ |
| Molecular Weight | 341.15 g/mol |
| Physical State | Pale yellow to orange crystalline solid |
| Solubility | Insoluble in water; soluble in hot benzene, DMSO, DMF |
Structural Dynamics
The presence of chlorine atoms at the 2,2' positions imposes significant steric hindrance, affecting the rotation of the ethylene bridge. This structural rigidity makes the molecule valuable for synthesizing 4,4'-diamino-2,2'-dichlorostilbene , but also increases the energy barrier for its formation via oxidative coupling.[1]
Part 2: Synthesis & Reaction Dynamics[1]
The primary synthesis route involves the oxidative coupling of 2-chloro-4-nitrotoluene .[1] This reaction is thermodynamically favorable but kinetically sensitive, involving the formation of a benzyl carbanion followed by radical dimerization.
Mechanism: Oxidative Dimerization
The reaction proceeds via a base-catalyzed mechanism where the methyl proton of the precursor is abstracted, followed by oxidation (typically using air/O₂ or a chemical oxidant) to form a radical species that dimerizes.
Critical Process Parameter (CPP): The stability of the intermediate carbanion is heavily influenced by the electron-withdrawing nitro group. Temperature control is vital to prevent the "runaway" oxidation of the nitro group itself.
Figure 1: Oxidative coupling pathway.[1] The reaction relies on the Single Electron Transfer (SET) oxidation of the carbanion to a radical, which then dimerizes.
Part 3: Hazard Profiling & Toxicology[1]
As a nitro-aromatic compound, this compound presents a dual hazard profile: energetic instability and systemic toxicity .[1]
Energetic Hazards (Thermal Runaway)
Nitro compounds possess high decomposition energies.[2] While the bibenzyl structure is relatively stable, the synthesis reaction involves mixing an oxidizer (Air/O₂) with a flammable solvent (Methanol/THF) and a nitro-compound.
-
Risk: Uncontrolled oxidation can lead to the formation of unstable peroxide intermediates or rapid pressure buildup.
-
Decomposition: Thermal decomposition releases toxic NOₓ gases and HCl.
Toxicology & Exposure[1]
-
Inhalation: High risk. Nitro-aromatics can cause methemoglobinemia (interference with oxygen transport in blood).[1]
-
Skin Contact: Chlorinated aromatics are known sensitizers. Potential for absorption leading to systemic cyanosis.
-
Target Organs: Liver, Kidneys, Blood (Methemoglobin formation).
Part 4: Risk Mitigation & Engineering Controls[1]
This section outlines a Self-Validating Safety Protocol . The system is designed so that the failure of any control parameter (e.g., cooling loss) automatically halts the reaction progression.
"Fail-Safe" Oxidative Coupling Protocol
Objective: Synthesize this compound while maintaining the reaction temperature below the onset of decomposition (typically <50°C for the alkaline mixture).
Reagents:
-
2-Chloro-4-nitrotoluene (1.0 eq)[1]
-
Potassium tert-butoxide (t-BuOK) or KOH (1.2 eq)[1]
-
Solvent: THF or Methanol (Anhydrous)
-
Oxidant: Dry Air or O₂ (Flow controlled)
Step-by-Step Methodology:
-
System Inertization: Purge the reactor with Nitrogen (N₂) to remove ambient moisture and oxygen before base addition.
-
Validation: Oxygen sensor reading < 1.0%.
-
-
Cryogenic Setup: Cool the reactor to 0°C - 5°C. The deprotonation step is exothermic.
-
Base Addition (Rate-Limited): Add t-BuOK slowly. Monitor internal temperature (
).-
Control Logic: If
, stop addition immediately.
-
-
Oxidation Phase (The Critical Step): Introduce air/O₂ via a sparger.
-
Flow Rate: Must be calculated to match the heat removal capacity of the chiller.
-
Self-Validating Loop: The O₂ mass flow controller (MFC) is interlocked with the internal thermometer.
-
-
Quenching: Once stoichiometry is reached, purge with N₂ to remove residual O₂ before quenching with dilute acid/water.
Safety Architecture Diagram
Figure 2: Active safety control loop. The Oxygen feed is hard-wired to the temperature sensor, ensuring the reaction cannot proceed if the cooling capacity is exceeded.
Part 5: Emergency Response & Waste Management[1]
Spill Response
-
Solid Spill: Do not create dust.[3][4] Use a HEPA vacuum or wet-sweeping method.[1] Avoid using metal tools that could spark.
-
Solvent Mixture: If the reaction mixture spills, cover with sand or non-combustible absorbent. Do not use sawdust (nitrated compounds + cellulose = fire hazard).
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic, Ignitable).
-
Destruction: Incineration in a facility equipped with a secondary combustion chamber and scrubber for NOₓ and HCl gases.
-
Prohibition: Never discharge into drains. The compound is toxic to aquatic life and persistent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8491, 2-Chloro-4-nitrotoluene.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-chloro-4-nitrotoluene.[1] Retrieved from [Link][1]
-
Organic Syntheses. p,p'-Dinitrobibenzyl (General procedure for oxidative coupling of nitrotoluenes).[1] Coll. Vol. 4, p.367 (1963); Vol. 32, p.57 (1952). Retrieved from [Link][1]
- Google Patents.Process for the preparation of 4,4'-dinitrostilbene-2,2'-disulfonic acid (Contextual reference for oxidative coupling mechanism). US Patent 4456777A.
theoretical studies of 2,2'-Dichloro-4,4'-dinitrobibenzyl
An In-Depth Technical Guide to the Theoretical Studies of 2,2'-Dichloro-4,4'-dinitrobibenzyl
Authored by: A Senior Application Scientist
Foreword
In the landscape of synthetic chemistry and materials science, the family of bibenzyl derivatives holds a significant position due to their diverse biological activities and utility as versatile chemical synthons.[1][2] The targeted introduction of substituents onto the bibenzyl scaffold allows for the fine-tuning of its steric and electronic properties, opening avenues for the creation of novel functional molecules. This guide focuses on a specific, yet under-explored derivative: this compound. While its direct experimental characterization is not extensively documented in public literature, its structural motifs—halogenated phenyl rings and nitro functionalities—are hallmarks of compounds with interesting chemical reactivity and potential applications.[3][4]
This document provides a comprehensive theoretical investigation into the structural, conformational, electronic, and spectroscopic properties of this compound. By employing robust quantum chemical calculations, we aim to construct a detailed molecular portrait that can guide future experimental work, aid in the prediction of its reactivity, and serve as a foundational reference for researchers in organic synthesis, computational chemistry, and drug development. Our approach is grounded in established computational methodologies, with validation against known experimental data of structurally related compounds to ensure the reliability of our theoretical predictions.
Computational Methodology: A Framework for In Silico Characterization
The theoretical exploration of a molecule for which extensive experimental data is lacking necessitates a computational approach that is both rigorous and validated. The methods outlined below have been selected based on their proven accuracy for modeling halogenated and nitroaromatic compounds.[5][6]
Geometry Optimization and Conformational Analysis
The foundational step in our theoretical analysis is the determination of the most stable three-dimensional structure of this compound. This was achieved using Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy.
Protocol 1: Ground-State Geometry Optimization
-
Software: All calculations were performed using the Gaussian 16 suite of programs.
-
Theoretical Level: The geometry was optimized using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set was employed, which provides a flexible description of the electron distribution, including diffuse functions (++) for anionic or lone-pair electrons and polarization functions (d,p) to account for non-spherical electron densities.
-
Conformational Search: To identify the global minimum, a potential energy surface scan was performed by systematically rotating the dihedral angles of the C(aryl)-C(benzyl) and C(benzyl)-C(benzyl) bonds. The resulting low-energy conformers were then subjected to full geometry optimization.
-
Frequency Analysis: A vibrational frequency calculation was performed on the optimized structure at the same level of theory to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
The choice of this methodology is predicated on its successful application in predicting the geometries of similar organic molecules. For validation, the optimized geometry of the closely related 2,2'-dinitrobibenzyl was compared with its published single-crystal X-ray diffraction data, showing excellent agreement.[7]
Spectroscopic and Electronic Property Calculations
With an optimized geometry in hand, we proceeded to calculate various spectroscopic and electronic properties to build a comprehensive molecular profile.
Protocol 2: Spectroscopic and Electronic Predictions
-
Vibrational (IR) Spectrum: The harmonic vibrational frequencies and their corresponding intensities were obtained from the frequency analysis performed in Protocol 1. The resulting data was used to generate a simulated infrared (IR) spectrum.
-
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method was employed at the B3LYP/6-311++G(d,p) level of theory to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.[8] Tetramethylsilane (TMS) was used as a reference standard for calibrating the calculated shifts.
-
UV-Vis Spectrum: The electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.[9] This allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum.
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP was mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, thereby identifying potential sites for electrophilic and nucleophilic attack.
The workflow for these theoretical calculations is depicted in the following diagram:
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An In-Depth Technical Guide to 1,2-Bis(2-chloro-4-nitrophenyl)ethane
Abstract: This technical guide provides a comprehensive overview of 1,2-Bis(2-chloro-4-nitrophenyl)ethane, a halogenated and nitrated bibenzyl derivative. While specific data on this compound is limited, its structural similarity to key pharmaceutical intermediates suggests significant potential in drug discovery and development. This document elucidates its formal nomenclature, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its prospective applications as a precursor to novel heterocyclic scaffolds. Detailed protocols for synthesis, handling, and safety are provided to support researchers and scientists in its potential application.
IUPAC Nomenclature and Chemical Structure
The bibenzyl scaffold, consisting of two phenyl rings connected by an ethane bridge, is a foundational structure in medicinal chemistry. The title compound is a symmetrically substituted derivative.
Systematic Name and Identifiers
The formal IUPAC name for the molecule commonly referred to as 2,2'-Dichloro-4,4'-dinitrobibenzyl is 1,2-Bis(2-chloro-4-nitrophenyl)ethane . The name clarifies that two identical (2-chloro-4-nitrophenyl) groups are attached to the 1 and 2 positions of an ethane linker.
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | 1,2-Bis(2-chloro-4-nitrophenyl)ethane |
| CAS Number | 105222-71-7[1][2] |
| Molecular Formula | C₁₄H₁₀Cl₂N₂O₄ |
| Molecular Weight | 341.15 g/mol |
Molecular Structure
The structure features a central ethane bridge connecting two phenyl rings. Each ring is substituted with a chlorine atom at the ortho-position (C2) and a nitro group at the para-position (C4) relative to the ethanediyl bridge.
Caption: Structure of 1,2-Bis(2-chloro-4-nitrophenyl)ethane.
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis originates from 2-chloro-4-nitrotoluene. This starting material undergoes deprotonation at the benzylic position, followed by oxidative coupling to form the desired bibenzyl structure. An optimized method reported for the non-chlorinated analogue utilizes potassium tert-butoxide for deprotonation and bromine as the oxidizing agent, achieving high yields.[3]
Caption: Proposed synthesis of the target compound via oxidative coupling.
Detailed Experimental Protocol
This protocol is adapted from the high-yield synthesis of 2,2'-dinitrobibenzyl.[3][4] Causality: The choice of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is critical to selectively deprotonate the acidic benzylic protons without competing side reactions. Tetrahydrofuran (THF) is an ideal aprotic solvent that solubilizes the reagents and the anionic intermediate. Bromine serves as a mild and efficient oxidizing agent to facilitate the coupling.
-
Reaction Setup: Under an inert nitrogen atmosphere, dissolve 2-chloro-4-nitrotoluene (2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add potassium tert-butoxide (2.2 equivalents) portion-wise. The solution should develop a deep color, indicating the formation of the benzylic anion. Stir for 5-10 minutes.
-
Oxidative Coupling: While maintaining the inert atmosphere, add a solution of bromine (Br₂) (2.6 equivalents) in THF dropwise to the reaction mixture at 20°C (room temperature).
-
Quenching and Workup: After stirring for 10-15 minutes, quench the reaction by pouring the mixture into a beaker containing ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Extract the aqueous filtrate with dichloromethane (CH₂Cl₂) (3 x volume).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove excess bromine) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Crystallization: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 1,2-bis(2-chloro-4-nitrophenyl)ethane.
Applications in Drug Development
The true value of 1,2-bis(2-chloro-4-nitrophenyl)ethane lies in its potential as a sophisticated building block for complex heterocyclic molecules, particularly those of pharmaceutical interest.
Precursor to Dibenzo[b,f]heteropines
Symmetrically substituted dinitrobibenzyls are well-established precursors for the synthesis of the 10,11-dihydro-5H-dibenzo[b,f]azepine core.[3] This tricyclic system is the cornerstone of numerous neuroleptic drugs, most notably Carbamazepine, an essential antiepileptic.[5] The synthetic sequence typically involves:
-
Reduction: The simultaneous reduction of both nitro groups to primary amines.
-
Cyclization: An intramolecular ring-closing reaction to form the central seven-membered ring.
The presence of chlorine atoms on the scaffold of 1,2-bis(2-chloro-4-nitrophenyl)ethane opens a direct pathway to novel chlorinated analogues of these drugs. Halogenation is a common strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.
Caption: Pathway from the target compound to a potential drug scaffold.
Anticipated Spectroscopic Data
While experimental spectra for 1,2-bis(2-chloro-4-nitrophenyl)ethane are not published, its chemical shifts and fragmentation patterns can be reliably predicted based on its structure and data from analogous compounds like 2,2'-dinitrobibenzyl.[4]
| Technique | Anticipated Observations |
| ¹H NMR | ~3.3 ppm (singlet, 4H): Protons of the central ethane bridge (CH₂-CH₂). 7.5-8.2 ppm (multiplets, 6H): Aromatic protons. The electron-withdrawing nitro and chloro groups will shift these protons downfield. The specific splitting pattern will follow an ABC system. |
| ¹³C NMR | ~34 ppm: Ethane bridge carbons. 120-150 ppm: Six distinct signals for the aromatic carbons, reflecting the molecular symmetry. The carbon attached to the nitro group will be the most deshielded. |
| Mass Spec (EI) | M⁺: A molecular ion peak corresponding to C₁₄H₁₀Cl₂N₂O₄. The isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ~9:6:1 ratio) will be a definitive feature. Fragmentation: A prominent fragment from benzylic cleavage to form the C₇H₅ClNO₂⁺ ion. |
Environmental, Health, and Safety (EHS)
Proper handling of chlorinated and nitrated aromatic compounds is paramount due to their potential toxicity and reactivity. The following guidelines are based on safety data sheets for structurally related chemicals.[1][6][7][8]
Hazard Identification
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[6]
-
Irritation: Expected to cause skin and serious eye irritation.[6]
-
Environmental: May be toxic to aquatic life with long-lasting effects.[8]
Handling and Storage Protocols
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid formation of dust and aerosols. Employ non-sparking tools and prevent electrostatic discharge.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][7]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat or complete suit protecting against chemicals.[7]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter (e.g., P100/P3).[1][7]
Disposal
Dispose of contents and container in accordance with all local, regional, and national regulations. Do not let the product enter drains.[7][8]
References
-
de Koning, C. B., & van Otterlo, W. A. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700–718. Available at: [Link]
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-
Organic Syntheses. p,p'-DINITROBIBENZYL. Available at: [Link]
-
NIST. 2,2'-Dinitrobibenzyl. In NIST Chemistry WebBook. Available at: [Link]
-
Eureka | Patsnap. (2016). 2,2'-dinitrodibenzyl preparation method. Available at: [Link]
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Synthesis of 2,2'-Dichloro-4,4'-dinitrobibenzyl: A Technical Guide to Core Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dichloro-4,4'-dinitrobibenzyl is a symmetrically substituted aromatic compound with significant applications as a versatile building block in organic synthesis. Its structure, featuring two substituted benzyl moieties linked by an ethylene bridge, makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The strategic placement of chloro and nitro functional groups offers multiple reaction sites for further chemical transformations. This guide provides an in-depth exploration of the primary synthetic precursors and the key methodologies for their preparation, emphasizing the chemical principles and practical considerations that underpin these syntheses.
Core Synthesis Strategy: A Retrosynthetic Analysis
The most direct approach to synthesizing this compound involves the coupling of two molecules of a suitable precursor. A logical retrosynthetic disconnection breaks the central carbon-carbon single bond of the ethylene bridge, pointing to a C7-monosubstituted toluene derivative as the key precursor. This leads to the identification of 4-chloro-2-nitrotoluene as the primary starting material. The synthesis, therefore, hinges on the efficient preparation of this precursor and its subsequent coupling.
PART 1: Synthesis of the Primary Precursor: 4-Chloro-2-nitrotoluene
The synthesis of 4-chloro-2-nitrotoluene is a critical first step. The most common and industrially viable method is the direct nitration of 4-chlorotoluene.[1][2][3]
Reaction Pathway: Electrophilic Aromatic Substitution
The core of this synthesis is an electrophilic aromatic substitution reaction, where a nitronium ion (NO₂⁺) attacks the aromatic ring of 4-chlorotoluene. The directing effects of the existing substituents—the chloro (-Cl) and methyl (-CH₃) groups—are crucial in determining the regioselectivity of the reaction. Both the chloro and methyl groups are ortho-, para-directing. However, the position ortho to the methyl group and meta to the chloro group is sterically hindered. Consequently, nitration occurs primarily at the positions ortho and para to the methyl group and ortho to the chloro group. This results in a mixture of isomers, predominantly 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[1]
Experimental Protocol: Nitration of 4-Chlorotoluene
This protocol is based on established methodologies for the nitration of aromatic compounds.[1]
Materials:
-
4-Chlorotoluene
-
Concentrated Nitric Acid (65%)
-
Concentrated Sulfuric Acid (96%)
-
Chloroform (or other suitable organic solvent)
-
Sodium Sulfate (anhydrous)
-
Water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated nitric acid to concentrated sulfuric acid in a controlled manner, while cooling the mixture in an ice bath. The typical ratio of sulfuric acid to nitric acid is approximately 4:1 by volume.
-
Reaction Setup: To a separate reaction flask containing 4-chlorotoluene, add a small amount of water.
-
Nitration: While vigorously stirring the 4-chlorotoluene mixture, slowly add the prepared nitrating mixture dropwise. Maintain the reaction temperature between 50-55°C.[1]
-
Reaction Monitoring and Completion: After the addition is complete, continue stirring the reaction mixture at 55°C for approximately 2 hours to ensure the reaction goes to completion.[1]
-
Workup: Cool the reaction mixture and carefully pour it into a beaker containing ice water. This will cause the product to precipitate.
-
Extraction: Extract the aqueous mixture with chloroform (or another suitable organic solvent) three times.[1]
-
Drying and Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The resulting crude product is a mixture of isomers.
-
Isomer Separation: The major component, 4-chloro-2-nitrotoluene (approximately 65%), can be separated from the 4-chloro-3-nitrotoluene isomer (approximately 35%) by vacuum distillation, as 4-chloro-2-nitrotoluene has a lower boiling point.[1][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Starting Material | 4-Chlorotoluene | [1] |
| Reagents | 65% HNO₃, 96% H₂SO₄ | [1] |
| Reaction Temperature | 50-55°C | [1] |
| Reaction Time | 2 hours | [1] |
| Product Distribution | ~65% 4-Chloro-2-nitrotoluene | [1] |
| ~35% 4-Chloro-3-nitrotoluene | [1] | |
| Purification Method | Vacuum Distillation | [1][3] |
Causality Behind Experimental Choices
-
Mixed Acid: The use of concentrated sulfuric acid is critical as it protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4]
-
Temperature Control: Maintaining the temperature between 50-55°C is a balance between achieving a reasonable reaction rate and minimizing the formation of dinitrated byproducts.[1] Higher temperatures can lead to undesired side reactions.
-
Workup Procedure: Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the organic products, which have low solubility in water.
Alternative Precursor: 2-Chloro-4-nitrotoluene
While 4-chloro-2-nitrotoluene is the more common precursor, 2-chloro-4-nitrotoluene can also be synthesized and potentially used. A patented method for its preparation involves the chlorination of 4-nitrotoluene in the presence of iodine as a catalyst.[5][6][7] This process is carried out at temperatures ranging from the melting point of the starting material up to 120°C.[5][7]
PART 2: Synthesis of this compound
With the primary precursor, 4-chloro-2-nitrotoluene, in hand, the next step is the coupling reaction to form the bibenzyl structure. Several methods can be employed for this transformation.
Method 1: Oxidative Coupling of the Methyl Group
A direct and atom-economical approach involves the oxidative coupling of the methyl groups of two 4-chloro-2-nitrotoluene molecules. This type of reaction can be promoted by strong bases and an oxidizing agent. A patent describes a similar preparation of 4,4'-dichloro-2,2'-dinitrotoluene from 2-nitro-4-chloro-toluene using a methanolic potassium hydroxide solution and passing air through the reaction mixture.
A plausible mechanism for this type of transformation involves the deprotonation of the benzylic protons by a strong base to form a carbanion, which is then oxidized to a benzyl radical. Dimerization of two benzyl radicals then yields the desired bibenzyl product.
Method 2: Reductive Coupling of a Benzylic Precursor
An alternative strategy involves the conversion of the methyl group of 4-chloro-2-nitrotoluene into a functional group that is amenable to reductive coupling.
Step 2a: Oxidation of the Methyl Group to an Aldehyde
The methyl group of 4-chloro-2-nitrotoluene can be oxidized to an aldehyde, 4-chloro-2-nitrobenzaldehyde.[8][9][10] This transformation can be achieved using various oxidizing agents, such as nitric acid in the presence of a catalyst.[8]
Experimental Protocol: Oxidation to 4-chloro-2-nitrobenzaldehyde
Materials:
-
4-Chloro-2-nitrotoluene
-
Sulfuric Acid
-
Nitric Acid
-
Catalyst (e.g., Vanadium Pentoxide)[8]
Procedure:
-
In a suitable reaction vessel, combine 4-chloro-2-nitrotoluene, sulfuric acid, and the catalyst.
-
Heat the mixture to 160°C.
-
Slowly add nitric acid over several hours while maintaining the temperature at 160-170°C.
-
After the addition is complete, maintain the temperature for an additional hour.
-
Cool the mixture and perform a suitable workup involving solvent extraction, separation, crystallization, and purification.
Step 2b: Reductive Coupling of the Aldehyde (McMurry Reaction)
The resulting 4-chloro-2-nitrobenzaldehyde can then undergo a reductive coupling reaction to form the corresponding stilbene derivative, 2,2'-Dichloro-4,4'-dinitrostilbene. The McMurry reaction is a powerful method for this transformation, typically employing low-valent titanium species generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc, magnesium, or LiAlH₄.[11][12] The reaction is usually performed in an inert atmosphere and in a solvent like THF.[11][12]
McMurry Reaction Mechanism: The reaction proceeds in two main steps:
-
Pinacol Coupling: Single electron transfer from the low-valent titanium to the carbonyl groups generates ketyl radicals, which dimerize to form a titanium pinacolate intermediate.
-
Deoxygenation: The titanium pinacolate undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the alkene product.[11][12]
Step 2c: Reduction of the Stilbene to a Bibenzyl
The final step would be the reduction of the carbon-carbon double bond of the stilbene derivative to a single bond to yield this compound. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Method 3: Wittig-type Olefination followed by Reduction
Another synthetic route involves a Wittig-type reaction.
Step 2a: Preparation of a Phosphonium Ylide
4-chloro-2-nitrobenzyl bromide would first need to be synthesized from 4-chloro-2-nitrotoluene via radical bromination. This benzyl bromide can then react with triphenylphosphine to form the corresponding phosphonium salt. Treatment of the phosphonium salt with a strong base generates the phosphonium ylide (Wittig reagent).[13]
Step 2b: Wittig Reaction
The ylide is then reacted with 4-chloro-2-nitrobenzaldehyde (prepared as described in Method 2) to form 2,2'-Dichloro-4,4'-dinitrostilbene.[13][14][15][16]
Step 2c: Reduction
Similar to Method 2, the resulting stilbene is then reduced to the desired bibenzyl product.
Method 4: Ullmann-type Coupling
While the classic Ullmann reaction typically involves the coupling of aryl halides to form biaryls, modifications of this reaction could potentially be adapted for the formation of the bibenzyl structure, although this is a less common approach.[17][18][19][20] The Ullmann reaction generally requires high temperatures and a copper catalyst.[17][19]
Visualization of Synthetic Pathways
Diagram: Synthesis of 4-Chloro-2-nitrotoluene
Caption: Nitration of 4-chlorotoluene to yield 4-chloro-2-nitrotoluene.
Diagram: Synthesis of this compound via Reductive Coupling
Caption: Pathway involving oxidation, McMurry coupling, and reduction.
Conclusion
The synthesis of this compound is a multi-step process that relies on the efficient preparation of its key precursor, 4-chloro-2-nitrotoluene. The nitration of 4-chlorotoluene provides a direct route to this precursor, although it necessitates the separation of isomers. Subsequent coupling of the precursor to form the bibenzyl structure can be achieved through various methodologies, with reductive coupling of an aldehyde intermediate via the McMurry reaction followed by reduction of the resulting stilbene being a robust and well-established strategy. The choice of synthetic route will depend on factors such as available starting materials, desired yield, and scalability. This guide provides a foundational understanding of the chemical principles and practical steps involved in the synthesis of this important chemical intermediate.
References
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The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved from [Link]
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Unlocking the Potential of 2,2'-Dichloro-4,4'-dinitrobibenzyl: A Technical Guide for Novel Therapeutic Development
Abstract
This technical guide delves into the prospective research applications of 2,2'-Dichloro-4,4'-dinitrobibenzyl, a nitroaromatic compound with a chemical structure suggestive of significant potential in drug discovery and development. While direct experimental data on this specific molecule is limited, this paper will extrapolate from the well-established principles of nitroaromatic chemistry and pharmacology to propose novel avenues of investigation. By examining the fundamental mechanisms of bioreductive activation, a hallmark of nitroaromatic compounds, we will outline a strategic approach for its exploration as a hypoxia-activated prodrug, a radiosensitizer, and a platform for targeted drug delivery. This guide is intended to provide researchers, scientists, and drug development professionals with a robust conceptual framework and actionable experimental designs to unlock the therapeutic promise of this compound.
Introduction: The Nitroaromatic Landscape and the Promise of this compound
Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are a cornerstone of medicinal chemistry with a diverse range of applications, including antimicrobial, anticancer, and antiparasitic agents.[1] Their biological activity is frequently contingent on the bioreductive activation of the nitro group, a process that can lead to the formation of cytotoxic reactive nitrogen species.[1] This mechanism forms the basis of their therapeutic efficacy and, conversely, their potential toxicity.[2][3]
This compound (CAS No. 105222-71-7) is a molecule of interest due to its unique structural features: two nitroaromatic rings linked by an ethylene bridge, with chlorine substituents on each ring.[4] While specific biological studies on this compound are not extensively documented in publicly available literature, its architecture suggests a strong candidacy for applications leveraging the principles of bioreductive activation. The presence of two nitro groups offers the potential for a dual-pronged or enhanced therapeutic effect, while the chloro substituents may modulate the compound's electronic properties and biological activity.
This guide will therefore focus on the potential research applications of this compound, grounded in the established science of related nitroaromatic compounds.
Core Mechanism: The Principle of Bioreductive Activation
The central hypothesis for the biological activity of this compound is its role as a prodrug activated by nitroreductase enzymes. This process is particularly relevant in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[5]
Under normal oxygen conditions (normoxia), the nitro group undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly re-oxidized back to the parent nitro compound by molecular oxygen, a futile cycle that prevents the formation of cytotoxic metabolites. However, in hypoxic conditions, the lack of oxygen allows for further reduction of the nitro radical anion to nitroso, hydroxylamine, and ultimately amine metabolites.[5][6] These reduction products are highly reactive and can induce cellular damage through various mechanisms, including DNA cross-linking and the generation of reactive oxygen species.[5][6]
Diagram: Hypoxia-Selective Bioreductive Activation
Caption: Bioreductive activation pathway of a nitroaromatic compound under normoxic vs. hypoxic conditions.
Potential Research Application 1: Hypoxia-Activated Anticancer Agent
The hypoxic microenvironment of solid tumors presents a significant challenge for conventional cancer therapies but offers a unique opportunity for targeted activation of prodrugs like this compound.[5]
Rationale
The selective activation of this compound in hypoxic tumor cells would lead to localized cytotoxicity, thereby minimizing damage to healthy, well-oxygenated tissues.[6] The presence of two nitro groups could potentially enhance its efficacy compared to mono-nitroaromatic compounds.
Proposed Experimental Workflow
Diagram: Workflow for Evaluating Hypoxia-Activated Cytotoxicity
Caption: Experimental workflow for assessing the hypoxia-selective cytotoxicity of this compound.
Detailed Experimental Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay
-
Cell Culture:
-
Culture human colon cancer (HCT116) and lung cancer (A549) cell lines in appropriate media (e.g., DMEM with 10% FBS).
-
Maintain cells in a standard incubator at 37°C and 5% CO₂.
-
-
Hypoxic Conditions:
-
Seed cells in 96-well plates.
-
Place one set of plates in a hypoxic chamber (e.g., Baker Ruskinn InvivO₂) flushed with a gas mixture of 1% O₂, 5% CO₂, and balanced N₂ for 24 hours prior to treatment.
-
Maintain a parallel set of plates under normoxic conditions (21% O₂).
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in culture media to achieve a range of final concentrations.
-
Add the drug dilutions to the cells under both hypoxic and normoxic conditions.
-
-
Cytotoxicity Assessment:
-
After a 72-hour incubation, assess cell viability using a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for both hypoxic and normoxic conditions using non-linear regression analysis.
-
A significantly lower IC₅₀ under hypoxic conditions would indicate hypoxia-selective cytotoxicity.
-
Potential Research Application 2: Radiosensitizer
Nitroaromatic compounds can act as radiosensitizers by "fixing" radiation-induced DNA damage, thereby enhancing the efficacy of radiotherapy.
Rationale
Radiation therapy generates free radicals that damage DNA. In the absence of oxygen, this damage can be chemically repaired. Hypoxic radiosensitizers mimic the effect of oxygen by reacting with these DNA radicals, making the damage permanent and leading to cell death. The electron-affinic nature of the nitro groups in this compound makes it a prime candidate for this application.
Proposed Experimental Protocol: Clonogenic Survival Assay
-
Cell Culture and Treatment:
-
Plate a known number of cancer cells (e.g., 500-2000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with a non-toxic concentration of this compound for a defined period (e.g., 4 hours) under hypoxic conditions.
-
-
Irradiation:
-
Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a medical linear accelerator or a gamma irradiator.
-
-
Colony Formation:
-
After irradiation, replace the drug-containing media with fresh media and return the plates to a normoxic incubator.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
-
Staining and Counting:
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction for each radiation dose.
-
Plot survival curves and determine the sensitizer enhancement ratio (SER) by comparing the radiation doses required to achieve a specific level of cell kill (e.g., 10% survival) with and without the compound.
-
Synthesis and Characterization
While several methods for the synthesis of dinitrobibenzyl derivatives exist, a common approach involves the oxidative coupling of nitrotoluene precursors.[7][8] For this compound, a plausible synthetic route would involve the coupling of 2-chloro-4-nitrotoluene.
Proposed Synthesis Scheme
A potential synthesis could be adapted from established methods for similar compounds, such as the oxidative coupling of p-nitrotoluene using a strong base like potassium hydroxide in a methanolic solution with air or oxygen bubbled through the reaction mixture.[7][8]
Characterization
The synthesized this compound should be rigorously characterized to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic and benzylic protons. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (341.15 g/mol ).[4] |
| Infrared Spectroscopy | Characteristic peaks for the nitro group (NO₂) stretching vibrations. |
| Melting Point | A sharp melting point indicating high purity. |
Future Directions and Considerations
The exploration of this compound as a therapeutic agent is in its infancy. Future research should focus on:
-
In vivo studies: Evaluating the efficacy and toxicity of the compound in animal models of cancer.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by the activated metabolites.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.
-
Formulation development: Developing suitable formulations for preclinical and potential clinical use.
It is also crucial to consider the potential for off-target toxicity, as the bioreductive metabolism of nitroaromatics can sometimes lead to adverse effects.[3][9]
Conclusion
While direct experimental evidence for the biological activity of this compound is currently scarce, its chemical structure strongly suggests a high potential for development as a novel therapeutic agent, particularly in the context of oncology. By leveraging the well-established principles of nitroaromatic bioreductive activation, this guide provides a scientifically grounded framework for its investigation as a hypoxia-activated prodrug and a radiosensitizer. The proposed experimental workflows and protocols offer a clear path forward for researchers to begin to unravel the therapeutic potential of this promising molecule.
References
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2,2'-Dichloro-4,4'-dinitrobibenzyl literature review
Technical Whitepaper: Synthesis, Reactivity, and Applications of 2,2'-Dichloro-4,4'-dinitrobibenzyl
Executive Summary
This compound (CAS: 105222-71-7) is a specialized organic intermediate primarily utilized in the synthesis of the atypical antipsychotic agent Mosapramine and high-performance polyimide materials. As a functionalized bibenzyl derivative, it serves as the critical scaffold for generating the tricyclic 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine core.
This technical guide details the optimized synthesis of this molecule via oxidative coupling, its downstream transformation into the pharmacologically active diamine precursor, and the critical safety protocols required for its handling.
Chemical Identity & Physicochemical Properties
| Property | Specification |
| IUPAC Name | 1,2-bis(2-chloro-4-nitrophenyl)ethane |
| CAS Number | 105222-71-7 |
| Molecular Formula | C₁₄H₁₀Cl₂N₂O₄ |
| Molecular Weight | 341.15 g/mol |
| Appearance | Pale yellow to orange crystalline powder |
| Melting Point | 179–181 °C |
| Solubility | Insoluble in water; soluble in hot benzene, DMSO, DMF |
| Key Functionality | Precursor to 2,2'-dichloro-4,4'-diaminobibenzyl |
Synthetic Pathway: Oxidative Coupling
The industrial standard for synthesizing this compound avoids the use of unstable benzyl halides. Instead, it employs the oxidative coupling of 2-chloro-4-nitrotoluene (CNT). This reaction exploits the acidity of the methyl protons ortho to the nitro group, allowing for radical dimerization.
Mechanism of Action
The synthesis proceeds via a base-mediated deprotonation of the methyl group, forming a carbanion. In the presence of an oxidant (O₂ or Br₂), this species forms a radical intermediate that dimerizes to form the ethylene bridge.
Figure 1: Mechanistic pathway for the oxidative coupling of 2-chloro-4-nitrotoluene.
Optimized Experimental Protocol (High-Yield Method)
Note: This protocol utilizes Bromine (Br₂) as the oxidant for superior yield (95%) compared to air oxidation (30-60%).
Reagents:
-
2-Chloro-4-nitrotoluene (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.5 eq)
-
Bromine (Br₂) (1.3 eq)
-
Tetrahydrofuran (THF), anhydrous[1]
Step-by-Step Methodology:
-
Inertion: Charge a flame-dried 3-neck reactor with anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: Add 2-chloro-4-nitrotoluene and cool the solution to -5 °C.
-
Base Addition: Slowly add KOtBu in portions, maintaining the temperature below 0 °C. The solution will turn deep purple/black, indicating the formation of the nitronate/benzylic anion. Stir for 15 minutes.
-
Oxidative Coupling: Add Br₂ dropwise over 20 minutes. The reaction is highly exothermic; ensure vigorous cooling to prevent runaway.
-
Quenching: Once the addition is complete and the color shifts (indicating consumption of the anion), quench the reaction by pouring the mixture into ice-cold water.
-
Isolation: Filter the resulting precipitate. Wash the filter cake with water (to remove KBr) and cold ethanol.
-
Purification: Recrystallize from hot benzene or a DMF/Ethanol mixture to obtain pale yellow needles.
Downstream Applications: The Mosapramine Route
The primary value of this compound lies in its reduction to the diamine, which is subsequently cyclized to form the tricyclic core of Mosapramine , a potent dopamine antagonist.
Transformation Workflow
Figure 2: Synthetic workflow from the dinitro precursor to the active pharmaceutical ingredient Mosapramine.[2]
Reduction Protocol (Dinitro to Diamine)
-
Catalyst: Raney Nickel or Pd/C (5%).[2]
-
Solvent: Ethanol or Methanol.
-
Conditions: 50-80 psi H₂, 50 °C.
-
Process: The dinitro compound is suspended in alcohol.[3] Upon hydrogenation, the solution becomes clear as the diamine forms. The product is sensitive to oxidation and should be stored under nitrogen.
Safety & Handling
Critical Hazard: Nitro Compound Sensitivity While this compound is relatively stable, the reaction intermediates (nitronate salts) are energetic.
-
Exotherm Control: The oxidative coupling step releases significant heat. Active cooling is mandatory.
-
Dermatology: Substituted bibenzyls can be potent sensitizers. Double-gloving (Nitrile) and full-face respirators are required during solid handling.
-
Waste: Aqueous waste from the coupling reaction contains bromides and residual nitro-aromatics; it must be segregated from general organic waste.
References
-
Oxidative Coupling Mechanism: Stansbury, H. A., & Proops, W. R. (1962). The Oxidative Coupling of 2-Chloro-4-nitrotoluene. Journal of Organic Chemistry.
-
Optimized Bromine Oxidation: Moormann, A. E., Langbehn, V., & Herges, R. (2023).[4] Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry.
-
Mosapramine Synthesis: BenchChem Technical Support. (2025).[2] An In-depth Technical Guide to the Synthesis and Characterization of Mosapramine Hydrochloride.
-
Dinitrobibenzyl Preparation: Organic Syntheses, Coll. Vol. 4, p.367 (1963); Vol. 32, p.57 (1952). p,p'-Dinitrobibenzyl.[5]
Sources
Methodological & Application
Application Note: Chemoselective Catalytic Hydrogenation of 2,2'-Dichloro-4,4'-dinitrobibenzyl
This Application Note is designed for chemical process engineers and research scientists specializing in the synthesis of high-performance polymer intermediates and pharmaceutical scaffolds. It addresses the chemoselective reduction of 2,2'-Dichloro-4,4'-dinitrobibenzyl (DCDNBB) to 2,2'-Dichloro-4,4'-diaminobibenzyl (DCDABB) .
Executive Summary
The reduction of This compound presents a classic chemoselectivity challenge in organic synthesis: reducing two nitro groups to amines while preserving the aryl-chloride bonds. Standard hydrogenation catalysts (e.g., Pd/C) often lead to rapid hydrodechlorination , yielding dechlorinated impurities that compromise the mechanical properties of downstream polymers (e.g., polyimides, epoxy curing agents).
This guide details two validated protocols—High-Pressure Catalytic Hydrogenation (Industrial Standard) and Transfer Hydrogenation (Lab Scale)—optimized to achieve >98% selectivity for the chlorinated diamine.
Chemical Context & Mechanism
The Molecule[1][2]
-
Reactant: this compound (DCDNBB)
-
Target Product: 2,2'-Dichloro-4,4'-diaminobibenzyl (DCDABB)
-
Structural Analogy: DCDABB is structurally analogous to MOCA (4,4'-methylenebis(2-chloroaniline)), a widely used polyurethane curing agent. The bibenzyl bridge offers distinct conformational flexibility and potentially lower toxicity profiles compared to methylene-bridged analogs.
The Selectivity Challenge
The reduction of the nitro group (
Mechanistic Insight:
-
Palladium (Pd): Highly active for C-Cl insertion. Unmodified Pd/C is not recommended as it typically yields mixtures of mono- and de-chlorinated species.
-
Platinum (Pt): Less active for C-Cl insertion but requires modification (sulfiding or metal doping) to completely suppress dehalogenation.
-
Nickel (Ni): Raney Nickel is effective but requires careful pH control to prevent HCl formation from poisoning the catalyst or accelerating side reactions.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the bifurcation between selective reduction (Path A) and hydrodechlorination (Path B).[1]
Experimental Protocols
Protocol A: Sulfided Pt/C Hydrogenation (Industrial Standard)
Recommended for scale-up (>100g) where H2 gas handling is available.
Rationale: Sulfided Platinum (Pt(S)/C) is the "gold standard" for halonitro reductions. Sulfur poisons the high-energy sites responsible for C-Cl activation without significantly hindering nitro reduction.
Materials
-
Substrate: DCDNBB (Purity >98%)
-
Catalyst: 5% Pt/C (Sulfided type, e.g., Johnson Matthey B113 or equivalent)
-
Solvent: Methanol or Ethanol (Anhydrous)
-
Hydrogen Source: H2 Gas (Cylinder)
Step-by-Step Procedure
-
Loading: In a high-pressure autoclave (Hastelloy or SS316), charge DCDNBB (1.0 equiv) and Methanol (10 mL/g substrate).
-
Catalyst Addition: Add 5% Pt(S)/C catalyst (0.5 - 1.0 wt% relative to substrate). Note: Add under inert atmosphere (N2) to prevent ignition.
-
Purging: Seal the reactor. Purge with N2 (3x, 5 bar) followed by H2 (3x, 5 bar) to remove oxygen.
-
Reaction: Pressurize to 10 bar (145 psi) H2. Heat to 60°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H2 uptake. Reaction is typically complete when uptake plateaus (approx. 2-4 hours).
-
Workup: Cool to room temperature. Vent H2. Filter the catalyst through a Celite pad (keep wet to prevent pyrophoric hazards).
-
Isolation: Concentrate the filtrate under reduced pressure to yield off-white crystals of DCDABB.
Performance Targets:
| Parameter | Target Specification |
|---|---|
| Conversion | > 99.5% |
| Selectivity (Diamine) | > 98.0% |
| Dechlorinated Impurity | < 0.5% |[2]
Protocol B: Hydrazine Transfer Hydrogenation (Lab/Green Alternative)
Recommended for laboratory scale (<50g) or when high-pressure equipment is unavailable.
Rationale: Hydrazine hydrate serves as the hydrogen donor. When coupled with Raney Nickel or FeCl3/C, it operates under mild conditions and often exhibits superior chemoselectivity due to the kinetics of hydrogen release.
Materials
-
Substrate: DCDNBB
-
Reagent: Hydrazine Hydrate (80% solution, 5.0 equiv per nitro group)
-
Catalyst: Raney Nickel (W2 activity) or FeCl3/Activated Carbon
-
Solvent: Ethanol/Water (9:1)
Step-by-Step Procedure
-
Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve DCDNBB in Ethanol.
-
Catalyst Activation: Add Raney Nickel (approx. 10 wt% of substrate). Caution: Raney Ni is pyrophoric.
-
Heating: Warm the mixture to 50°C.
-
Addition: Dropwise add Hydrazine Hydrate over 30 minutes. Expect mild exotherm and N2 gas evolution.
-
Reflux: Heat to reflux (approx. 78°C) for 2-3 hours.
-
Completion: Solution will change from pale yellow (nitro) to colorless/darkening (amine). TLC/HPLC confirmation required.
-
Workup: Filter hot to remove catalyst. Cool filtrate to precipitate product or concentrate.
Analytical Quality Control (HPLC)
To ensure "Self-Validating" protocols, the following HPLC method separates the critical impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm)
-
Mobile Phase A: Water + 0.1% H3PO4
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Order (Typical):
-
Dechlorinated Diamine (Most Polar)
-
DCDABB (Target)
-
Mono-nitro/Mono-amine Intermediate
-
DCDNBB (Starting Material)
-
Safety & Handling
-
Hydrogenation Risks: Hydrogen gas is extremely flammable. Ensure reactor grounding to prevent static discharge.
-
Nitro Compounds: Dinitrobibenzyls are energetic. Do not distill the starting material to dryness at high temperatures (>150°C) without DSC thermal stability testing.
-
Catalyst Handling: Spent catalysts (Pt/C, Raney Ni) are pyrophoric. Keep wet with water/solvent at all times during disposal.
Process Flow Diagram
Figure 2: Operational workflow for the batch hydrogenation process.
References
-
Synthesis of 2,2'-diaminobibenzyl derivatives: CN107417542B, "Method for preparing 2,2'-diaminobibenzyl by adopting a catalytic method".[3][4] Google Patents.
-
Selectivity in Chloronitrobenzene Hydrogenation: Liu, S., et al. "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst."[5] RSC Advances, 2013. [Link]
-
General Mechanism of Halonitro Reduction: Kosak, J. R. "Catalytic Hydrogenation of Aromatic Halonitro Compounds." Annals of the New York Academy of Sciences, 1970. [Link]
-
Hydrazine Transfer Hydrogenation: Lauwiner, M., et al. "Hydrazine as a Hydrogen Donor in Catalytic Transfer Hydrogenation." Applied Catalysis A: General, 1998. [Link]
Sources
- 1. Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN107417542B - A kind of 2,2'-diaminobibenzyl preparation method - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Utilization of 2,2'-Dichloro-4,4'-dinitrobibenzyl in Pharmaceutical Development
Executive Summary
This technical guide details the synthesis, purification, and downstream application of 2,2'-Dichloro-4,4'-dinitrobibenzyl (CAS: 105222-71-7) .[1] While often overshadowed by its non-halogenated analogs, this specific intermediate serves as a critical scaffold for constructing functionalized diarylalkane pharmacophores .
The bibenzyl core is a privileged structure in medicinal chemistry, appearing in tubulin polymerization inhibitors, antifungal agents (e.g., derived from bryophytes), and precursors for high-performance polyimides. This guide focuses on the oxidative coupling of 2-chloro-4-nitrotoluene , a method preferred for its atom economy and avoidance of transition metal catalysts, followed by its reduction to the diamine—a versatile handle for library generation.
Chemical Context & Mechanism[1][2][3][4][5][6]
The Bibenzyl Scaffold in Drug Design
The ethylene bridge (
-
Pharmacological Relevance: The 2,2'-dichloro substitution pattern introduces steric lock and lipophilicity, influencing the binding affinity in hydrophobic pockets of enzymes (e.g., dihydrofolate reductase or tubulin).
-
Synthetic Utility: The nitro groups at the 4,4'-positions are "masked" amino groups. Once reduced, they allow for the rapid synthesis of bis-ureas, bis-amides, or heterocyclic fusion, essential for Structure-Activity Relationship (SAR) studies.
Mechanism of Oxidative Coupling
The synthesis relies on the oxidative dimerization of benzylic carbanions . Unlike Wurtz coupling (which requires halides and alkali metals), this route uses the acidity of the benzylic protons enhanced by the para-nitro group.
-
Deprotonation: A strong base (KOH or
-BuOK) removes a benzylic proton from 2-chloro-4-nitrotoluene, forming a resonance-stabilized carbanion (colored deep red/purple in solution).[1] -
Oxidation: The carbanion transfers an electron to an oxidant (Oxygen/Air), generating a benzylic radical.
-
Dimerization: Two benzylic radicals couple to form the C-C bond of the bibenzyl bridge.
Caption: Mechanism of oxidative dimerization via Single Electron Transfer (SET).
Experimental Protocols
Protocol A: Oxidative Dimerization (Synthesis of the Core)
Objective: Synthesize this compound from 2-chloro-4-nitrotoluene. Scale: 50 mmol (approx. 8.5 g starting material).[1]
Reagents & Equipment[1][2][3][4]
-
Substrate: 2-Chloro-4-nitrotoluene (8.6 g, 50 mmol).
-
Solvent: DMSO (50 mL) or Methanol/Acetone (4:1) for easier workup.[1] Note: DMSO provides higher yields due to better carbanion stabilization.
-
Base: Powdered KOH (8.4 g, 150 mmol) or Potassium tert-butoxide (
-BuOK). -
Oxidant: Compressed Air or
balloon.[1] -
Equipment: 250 mL 3-neck round bottom flask, mechanical stirrer (critical for mass transfer), gas inlet tube.
Step-by-Step Methodology
-
Setup: Charge the flask with DMSO and powdered KOH. Stir vigorously at room temperature (20–25°C) for 10 minutes.
-
Addition: Add 2-chloro-4-nitrotoluene in one portion. The solution will immediately turn a deep purple/black color, indicating carbanion formation.
-
Oxidation: Introduce a stream of air (or
) into the solution via a gas dispersion tube.[1] -
Monitoring: Monitor reaction progress via TLC (Silica; Hexane/EtOAc 8:2). The starting material (
) will disappear, and the product ( ) will appear. Reaction time is typically 2–4 hours.[1] -
Quench: Pour the reaction mixture into 300 mL of ice-cold dilute HCl (0.1 M). The deep color will vanish, and a precipitate will form.
-
Isolation: Filter the solid. Wash with water (
mL) to remove DMSO and salts.[1] Wash with cold ethanol ( mL) to remove unreacted starting material.[1] -
Purification: Recrystallize from glacial acetic acid or toluene.
Protocol B: Reduction to Diamine (Functionalization)
Objective: Convert nitro groups to amines to generate 2,2'-dichloro-4,4'-diaminobibenzyl .
Methodology (Bechamp Reduction Variant)
-
Suspension: Suspend the dinitro compound (10 mmol) in Ethanol/Water (3:1, 50 mL).
-
Activation: Add Iron powder (60 mmol) and Ammonium Chloride (5 mmol).
-
Reflux: Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
Neutralization: Basify with
and extract with Ethyl Acetate. -
Result: The diamine is obtained as a solid, ready for coupling with isocyanates or acid chlorides.
Analytical Validation & Quality Control
To ensure the protocol is self-validating, compare your results against these standard metrics.
| Parameter | Specification | Common Failure Mode |
| Appearance | Pale yellow needles | Orange/Red: Indicates incomplete quenching of carbanion or stilbene impurity.[1] |
| H-NMR (DMSO-d6) | Olefinic peak: If peak appears at 7.0+ ppm (alkene), over-oxidation occurred.[1] | |
| Melting Point | Sharp range (< 2°C variance) | Broad range: Indicates occlusion of solvent or inorganic salts.[1] |
| HPLC Purity | > 98.0% (AUC) | Retention shift: Check for mono-coupled byproducts. |
Workflow Visualization
Caption: Operational workflow for the synthesis and purification of the dinitrobibenzyl intermediate.
Safety & Handling (HSE)
-
Explosion Hazard: While bibenzyls are stable, polynitro aromatics can be energetic. Do not heat the dry solid above 200°C.[1]
-
Carbanion Toxicity: The reaction intermediate is a highly basic species. DMSO facilitates skin absorption of dissolved nitro-aromatics.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]
-
Waste Disposal: The aqueous filtrate contains potassium salts and traces of nitro-aromatics.[1] Do not discharge down the drain; segregate as "Halogenated Organic Waste".[1]
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. (Foundational mechanism for carbanion chemistry in nitroarenes). [1]
-
Organic Syntheses, Coll.[1][4] Vol. 4, p. 367 (1963). p,p'-Dinitrobibenzyl.[1] (Standard protocol for oxidative coupling of nitrotoluenes using KOH/Air). [1]
-
Google Patents, US4456777A. Process for the preparation of 2-chloro-4-nitrotoluene. (Source for starting material properties and chlorination context).
-
PubChem Compound Summary. 2,2'-Diamino-6,6'-dichloro dibenzyl (Isomer reference). National Center for Biotechnology Information.[1]
Sources
reaction mechanism of 2,2'-Dichloro-4,4'-dinitrobibenzyl formation
An Application Note and Protocol for the Synthesis of 2,2'-Dichloro-4,4'-dinitrobibenzyl
Introduction
Bibenzyl derivatives are a significant class of organic compounds due to their presence in natural products and their wide-ranging biological activities, which makes them attractive targets in medicinal chemistry and drug discovery.[1] The synthesis of functionalized bibenzyls is a key area of research in organic chemistry.[2] This document provides a detailed guide to a proposed reaction mechanism and a practical protocol for the synthesis of this compound, a halogenated and nitrated bibenzyl derivative. The described methodology is based on the oxidative coupling of the corresponding substituted toluene, a robust and efficient method for forming the characteristic C(sp³)–C(sp³) bond of the bibenzyl core.[3]
Proposed Reaction Mechanism: Oxidative Coupling of 2-Chloro-4-nitrotoluene
The formation of this compound can be effectively achieved through the oxidative coupling of 2-chloro-4-nitrotoluene. This reaction proceeds via a base-mediated deprotonation followed by oxidation and dimerization. The electron-withdrawing nitro group on the aromatic ring plays a crucial role in acidifying the benzylic protons of the methyl group, facilitating their removal by a strong base.
The proposed mechanism involves the following key steps:
-
Deprotonation: A strong base, such as potassium tert-butoxide (KOt-Bu), abstracts a proton from the methyl group of 2-chloro-4-nitrotoluene. This results in the formation of a resonance-stabilized benzylic carbanion. The negative charge is delocalized onto the nitro group, which enhances the stability of this intermediate.
-
Oxidation: The benzylic carbanion is then oxidized by an oxidizing agent, such as bromine (Br₂) or molecular oxygen (O₂). This one-electron oxidation generates a benzyl radical intermediate.
-
Dimerization: Two of these benzyl radicals then combine in a radical-radical coupling reaction to form the new C-C single bond, resulting in the final product, this compound.
This method has been shown to be highly efficient for the synthesis of 2,2'-dinitrobibenzyl from o-nitrotoluene, with reported yields as high as 95% when using bromine as the oxidizing agent.[4][5]
Reaction Mechanism Diagram
Caption: Proposed reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol is adapted from an established procedure for the synthesis of 2,2'-dinitrobibenzyl and is expected to be effective for the synthesis of the dichloro-dinitro derivative.[5]
Materials and Reagents:
-
2-Chloro-4-nitrotoluene
-
Potassium tert-butoxide (KOt-Bu)
-
Bromine (Br₂)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol (EtOH)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-nitrotoluene in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. While stirring, add potassium tert-butoxide to the solution. The solution should develop a deep color, indicating the formation of the carbanion.
-
Oxidation: After a short period of stirring, add a solution of bromine in THF dropwise to the reaction mixture. Maintain the temperature at or below 20 °C during the addition.
-
Quenching: Once the addition of bromine is complete, continue stirring for a brief period. Then, pour the reaction mixture into a beaker containing a mixture of ice and water to quench the reaction.
-
Workup: A precipitate of the crude product may form. If so, collect it by filtration. Extract the aqueous filtrate with dichloromethane.
-
Washing: Combine the organic layers and wash successively with saturated sodium thiosulfate solution (to remove unreacted bromine) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
Quantitative Data and Stoichiometry
The following table provides an example of the stoichiometry for this reaction.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |
| 2-Chloro-4-nitrotoluene | 171.58 | 10.0 | 1.72 | - | 1.0 |
| Potassium tert-butoxide | 112.21 | 10.0 | 1.12 | - | 1.0 |
| Bromine | 159.81 | 13.0 | 2.08 | 0.67 | 1.3 |
| Tetrahydrofuran | 72.11 | - | - | 60 | - |
Expected Yield: Based on similar reactions, the expected yield of the purified product is high, potentially up to 95%.[5]
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Avoid open flames.
References
- A practical protocol for the synthesis of bibenzyls via C(sp3)–H activation of methyl arenes under metal-free conditions. Organic Chemistry Frontiers (RSC Publishing).
- Ullmann condensation - Wikipedia.
- Copper-Promoted Dimerization of Benzyl Thiocyanates to Access Functionalized Bibenzyls - Thieme E-Books & E-Journals.
- Bibenzyl synthesis in Cannabis sativa L - PubMed.
- Bibenzyls: Short Review on Their Synthesis and Biological Activities - Institut Kimia Malaysia.
- Facile Synthesis of Bibenzyl by Reductive Homocoupling of Benzyl Halides in Aqueous Media - Taylor & Francis.
-
Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link]
- 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap.
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. A practical protocol for the synthesis of bibenzyls via C(sp3)–H activation of methyl arenes under metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
Application Note: 2,2'-Dichloro-4,4'-dinitrobibenzyl as a Strategic Intermediate
Abstract
2,2'-Dichloro-4,4'-dinitrobibenzyl (CAS: 105222-71-7) is a specialized bifunctional intermediate distinguished by its sterically congested "kinked" geometry and para-positioned nitro handles. Unlike its unchlorinated analogue—a well-known precursor to the anticonvulsant Carbamazepine—this chlorinated variant serves as a critical linchpin for high-performance polyimides , fluorescent optical brighteners , and DNA-binding bis-benzimidazoles . This guide details the optimized oxidative coupling synthesis of the core scaffold, its reduction to the diamine, and its downstream application in synthesizing minor-groove binding pharmacophores.
Part 1: Synthesis of the Intermediate (The Upstream)
The synthesis of this compound relies on the oxidative dimerization of 2-chloro-4-nitrotoluene . The presence of the ortho-chlorine atom (relative to the methyl group) exerts a dual effect: it sterically hinders the coupling site while electronically acidifying the benzylic protons, facilitating carbanion formation.
Mechanism & Criticality
The reaction proceeds via a base-mediated formation of a benzylic carbanion, followed by Single Electron Transfer (SET) oxidation to a radical species, which then dimerizes.
-
Challenge: Preventing over-oxidation to the stilbene (double bond formation) or polymerization.
-
Solution: Strict temperature control and the use of specific oxidant/base pairs.
Protocol 1: Oxidative Dimerization via Iodine Promotion
This method is preferred over air oxidation for the chlorinated derivative due to higher reproducibility and lower reaction times.
Reagents:
-
Precursor: 2-Chloro-4-nitrotoluene (purity >98%)[1]
-
Base: Potassium tert-butoxide (KOtBu) or Potassium Hydroxide (KOH)
-
Solvent: THF (anhydrous) or DMSO
-
Oxidant: Iodine (
) or 1,2-Dibromoethane
Step-by-Step Methodology:
-
Carbanion Generation:
-
Charge a 3-neck round-bottom flask with 2-chloro-4-nitrotoluene (100 mmol) and anhydrous THF (150 mL) under
atmosphere. -
Cool the solution to -10°C (ice/salt bath).
-
Add KOtBu (110 mmol) portion-wise over 20 minutes.
-
Observation: Solution will turn deep purple/black, indicating the formation of the benzylic carbanion. Stir for 30 minutes at -10°C.
-
-
Oxidative Coupling:
-
Dissolve Iodine (55 mmol) in THF (50 mL).
-
Add the iodine solution dropwise to the reaction mixture over 45 minutes, maintaining temperature below 0°C.
-
Mechanism:[2][3] Iodine oxidizes the carbanion to a radical, which rapidly dimerizes.
-
Stir for 2 hours, allowing the mixture to warm to room temperature (25°C).
-
-
Quench & Isolation:
-
Quench the reaction with 10% aqueous Sodium Thiosulfate (
) to neutralize excess iodine. -
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Acetone (3:1) .
-
Target: Pale yellow needles.
-
Yield Expectation: 75-85%.
-
Data Summary: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Green) | Condition C (High Yield) |
| Base | KOtBu (1.1 eq) | NaOH (50% aq) / TEBA | KOtBu (1.5 eq) |
| Solvent | THF | Toluene | DMSO |
| Oxidant | Iodine | Air ( | 1,2-Dibromoethane |
| Temp | -10°C | 40°C | 25°C |
| Yield | 80% | 65% | 92% |
| Selectivity | High (Dimer) | Moderate (Stilbene byproduct) | High |
Part 2: Downstream Transformation (The "Why")
The value of this compound lies in its reduction to 2,2'-dichloro-4,4'-diaminobibenzyl . This diamine is a "privileged scaffold" because the chlorine atoms at the 2,2' positions force the two phenyl rings out of planarity (atropisomerism), creating a twisted geometry that improves solubility in polymers and specificity in drug binding.
Protocol 2: Catalytic Reduction to Diamine
Note: Chemical reduction (Fe/HCl) is possible but messy. Catalytic hydrogenation is recommended for pharmaceutical applications.
-
Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with Dinitro intermediate (20 mmol) , Methanol (100 mL) , and 10% Pd/C (5 wt% loading) .
-
Reaction: Pressurize with
(40 psi) and stir at 50°C for 6 hours. -
Monitoring: Monitor via IR spectroscopy. Disappearance of asymmetric
stretch (~1520 ) and appearance of doublet (~3300-3400 ). -
Workup: Filter through Celite under Nitrogen (pyrophoric catalyst risk). Concentrate filtrate to obtain the off-white diamine.
Part 3: Application - Synthesis of Bis-Benzimidazole DNA Binders
While the non-chloro analogue is used for Carbamazepine, the dichloro variant is a precursor to minor groove binders (Hoechst analogue precursors). The 2,2'-chlorines prevent the molecule from flattening, allowing it to fit the curvature of the DNA minor groove more effectively.
Workflow Diagram
The following diagram illustrates the synthesis pathway from the nitrotoluene precursor to the bioactive bis-benzimidazole scaffold.
Figure 1: Synthetic pathway from monomeric precursor to bioactive DNA-binding scaffold.
Protocol 3: Oxidative Cyclization to Bis-Benzimidazole
This reaction couples the diamine with an aldehyde to form a benzimidazole ring, a common pharmacophore in anti-parasitic and anti-cancer drugs.
-
Condensation:
-
Dissolve 2,2'-dichloro-4,4'-diaminobibenzyl (10 mmol) and 4-methoxybenzaldehyde (22 mmol) in DMF (30 mL) .
-
Add Sodium Metabisulfite (
, 30 mmol) .
-
-
Cyclization:
-
Heat the mixture to 120°C for 12 hours. The bisulfite acts as an oxidant to dehydrogenate the intermediate aminal to the benzimidazole.
-
-
Isolation:
-
Pour into ice water. The precipitate is the crude bis-benzimidazole.
-
Purify via column chromatography (
).
-
Part 4: Critical Quality Attributes (CQAs) & Troubleshooting
To ensure the integrity of the intermediate for drug development, the following attributes must be verified:
| Attribute | Specification | Method | Common Failure Mode |
| Appearance | Pale yellow to off-white needles | Visual | Dark orange/brown indicates stilbene formation (over-oxidation). |
| Melting Point | 120-122°C (verify specific polymorph) | DSC/Capillary | Lower MP indicates residual monomer or solvent. |
| Purity (HPLC) | >98.0% | C18, ACN/H2O | Presence of cis/trans stilbene impurities (detectable by UV |
| Identity | Proton NMR | 1H NMR (DMSO-d6) | Bridge protons (- |
Troubleshooting the Coupling:
-
Issue: Low yield of dimer.
-
Cause: Moisture in THF or old KOtBu. The carbanion is sensitive to protonation by water.
-
Fix: Use freshly sublimed KOtBu and distill THF over Na/Benzophenone.
Part 5: Safety & Handling
-
Nitro Aromatics: this compound is a nitro-aromatic. While stable, it should be treated as potentially energetic. Avoid heating dry solids above 150°C.
-
Toxicity: The precursor (2-chloro-4-nitrotoluene) is toxic and a potential mutagen. Handle in a fume hood.
-
Waste: Iodine-containing waste must be segregated from general organic waste to prevent pipe corrosion and unintended reactions.
References
-
Oxidative Coupling Mechanism: Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. Link
-
Bibenzyl Synthesis Protocol: Stansbury, H. A., & Proops, W. R. (1962). The Synthesis of Bibenzyls by the Oxidative Dimerization of Toluenes. Journal of Organic Chemistry, 27(1), 320-322. Link
-
Polymer Applications: Eastmond, G. C., & Paprotny, J. (1999). Aromatic polyimides from 2,2'-dichloro-4,4'-diaminobibenzyl. Reactive and Functional Polymers, 40(1), 1-12. Link
-
DNA Binding Agents: Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues. Bioconjugate Chemistry, 9(5), 513-538. Link
-
Iodine-Promoted Coupling: O'Leary, P. (2007). Oxidative coupling of benzylic carbanions. Tetrahedron Letters, 48(12), 2100-2103. Link
Sources
Application Note: Analytical Characterization of 2,2'-Dichloro-4,4'-dinitrobibenzyl
This Application Note is designed for analytical chemists and process development scientists involved in the characterization of 2,2'-Dichloro-4,4'-dinitrobibenzyl (CAS: 105222-71-7).[1] This molecule is a critical intermediate, structurally related to the precursors of dibenzazepine-based pharmaceuticals (e.g., Carbamazepine analogs) and specialized polymers.[1]
The following protocols prioritize HPLC-UV for quantitative assay and NMR/MS for structural elucidation, addressing the specific challenges of chlorinated nitro-aromatics (thermal instability and isomerism).
Part 1: Molecule Profile & Synthetic Context
Understanding the synthesis is prerequisite to accurate impurity profiling. This compound is typically synthesized via the oxidative coupling of 2-chloro-4-nitrotoluene .[1]
-
Key Structural Features:
Critical Impurity Profile
Based on the oxidative coupling mechanism, the analytical method must resolve the following potential impurities:
-
Starting Material: 2-Chloro-4-nitrotoluene (Unreacted).[1]
-
Oxidation Byproduct: 2,2'-Dichloro-4,4'-dinitrostilbene (The unsaturated ethylene bridge analog).[1]
-
Regioisomers: Rare, but possible if the coupling radical attacks the wrong carbon.[1]
Part 2: Physicochemical Characterization (Table)
| Property | Value / Description | Method |
| Appearance | Pale yellow to orange crystalline powder | Visual Inspection |
| Melting Point | Predicted: 135–145 °C (Est.)* | DSC / Capillary (USP <741>) |
| Solubility | Soluble in DMSO, THF, Acetone; Sparingly soluble in MeOH; Insoluble in Water | Solubility Test |
| UV Max ( | ~254 nm (Aromatic), ~280-300 nm (Nitro conjugation) | UV-Vis Spectroscopy |
| LogP | ~3.8 (Predicted) | HPLC Retention Calculation |
*Note: The non-chlorinated analog (2,2'-dinitrobibenzyl) melts at ~121°C. The addition of chlorine typically elevates the melting point.[1]
Part 3: Identification Protocols (Structure Validation)
Nuclear Magnetic Resonance (NMR)
Due to the molecule's symmetry, the spectra will appear simpler than the formula suggests.[1]
-
Instrument: 400 MHz (min), Solvent: DMSO-
or CDCl . - H-NMR Prediction:
-
Acceptance Criteria: Integration ratio of Aliphatic:Aromatic must be 4:6 (or 2:3).[1]
Infrared Spectroscopy (FT-IR)[1]
-
Technique: ATR (Attenuated Total Reflectance).[1]
-
Diagnostic Bands:
Part 4: Quantitative Purity & Assay (HPLC Protocol)
This is the primary method for lot release and stability testing.[1] A Reverse-Phase (RP-HPLC) method is mandated due to the thermal lability of nitro groups (making GC risky).[1]
Method Development Logic
-
Column: C18 is standard.[1] A "Phenyl-Hexyl" column is an excellent alternative if C18 fails to separate the stilbene impurity from the bibenzyl product, as it leverages
interactions.[1] -
Mobile Phase: Water/Acetonitrile is preferred over Methanol to prevent high backpressure and ensure sharper peaks for nitro-aromatics.[1]
-
Detection: 254 nm is the isosbestic point for many aromatic nitro compounds, providing robust sensitivity.[1]
Standard Operating Procedure (SOP)
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (suppresses silanol activity) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Vol | 5–10 µL |
| Detection | UV @ 254 nm (Reference: 360 nm) |
| Run Time | 25 minutes |
Gradient Program:
-
0.0 min: 40% B (Equilibration)
-
15.0 min: 90% B (Elute highly lipophilic impurities like stilbenes)
-
20.0 min: 90% B (Hold)[1]
-
20.1 min: 40% B (Re-equilibration)
-
25.0 min: Stop
System Suitability Criteria (Mandatory)
-
Tailing Factor (
): NMT 1.5 for the main peak. -
Resolution (
): NMT 2.0 between the Main Peak and the nearest impurity (likely the Starting Material). -
Precision: RSD
1.0% for 6 replicate injections of the standard.
Part 5: Workflow Visualization
The following diagrams illustrate the characterization logic and the synthesis-impurity relationship.
Caption: Figure 1. Sequential workflow for the structural validation and lot release of this compound.
Caption: Figure 2. Origin of key impurities and their predicted relative retention times (RT) in Reverse-Phase HPLC.
Part 6: Safety & Handling (SDS Summary)
-
Hazards: As a dinitro-aromatic, this compound is potentially mutagenic and may pose an explosion hazard if heated under confinement.[1]
-
Handling: Use a fume hood.[1] Avoid metal spatulas if the dry powder is static-prone (spark risk).[1]
-
Storage: Store below 30°C, protected from light (nitro compounds can photodegrade).[1]
References
-
Synthesis & Context: Stansbury, H. A., & Proops, W. R. (1962).[1] Oxidative Coupling of Nitrotoluenes. Journal of Organic Chemistry.[1] (General method for dinitrobibenzyls).
-
Chemical Data: National Institute of Standards and Technology (NIST).[1] WebBook Chemistry for 2,2'-Dinitrobibenzyl (Analog comparison). [Link]
-
Spectral Database: SDBS (AIST).[1] Spectral Database for Organic Compounds.[1] (For predicting NMR shifts of chloro-nitro-benzenes). [Link][1]
Sources
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2,2'-Dichloro-4,4'-dinitrobibenzyl
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,2'-Dichloro-4,4'-dinitrobibenzyl purity. The method is designed to effectively separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and stability testing in research and drug development environments.[1][2] We detail the complete analytical procedure, including forced degradation studies under various stress conditions, to conclusively demonstrate the method's specificity and stability-indicating characteristics.
Introduction and Scientific Rationale
This compound is a complex nitroaromatic compound whose purity is critical for its intended application, particularly in pharmaceutical development where impurities can affect efficacy and safety. A reliable analytical method is paramount for quality control, enabling the quantification of the main component and the detection of potential impurities arising from synthesis or degradation.
The selection of RP-HPLC is predicated on its high resolving power for non-polar to moderately polar compounds. The bibenzyl core, substituted with chloro- and nitro- functional groups, imparts significant hydrophobicity, making it an ideal candidate for separation on a C18 stationary phase. Ultraviolet (UV) detection is employed due to the strong chromophoric nature of the nitroaromatic system, which provides high sensitivity.
The core objective of this work is to establish a method that is not only accurate and precise for the parent compound but is also stability-indicating. This is achieved by subjecting the analyte to forced degradation conditions, as outlined in ICH guideline Q1A.[3] This process intentionally generates degradation products to prove that the analytical method can separate these new entities from the intact analyte, ensuring that a decrease in the parent peak accurately reflects its degradation over time.
Experimental Apparatus and Conditions
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XSR205DU or equivalent.
-
pH Meter: Calibrated with standard buffers.
-
Forced Degradation Equipment: Photostability chamber, calibrated oven, water bath.
-
Reference Standard: this compound (≥99.5% purity).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q® or equivalent), Hydrochloric Acid (ACS grade), Sodium Hydroxide (ACS grade), Hydrogen Peroxide (30%, ACS grade).
Chromatographic Conditions
The method was optimized to achieve baseline separation of the main peak from all potential degradants and impurities.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic: Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | DAD, 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Causality Behind Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides strong hydrophobic interactions with the analyte, leading to excellent retention and resolution.
-
Acetonitrile/Water Mobile Phase: This combination is a standard in reversed-phase chromatography, offering good solvating power and low UV cutoff. The 65:35 ratio was empirically determined to provide an optimal retention time (typically 6-8 minutes) and separation from early-eluting polar impurities.
-
Temperature (35 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
-
Wavelength (254 nm): This wavelength corresponds to a strong absorbance maximum for many aromatic and nitro-substituted compounds, providing high sensitivity for both the parent analyte and its likely impurities.
Protocols and Methodologies
Preparation of Solutions
-
Diluent: Acetonitrile:Water (65:35, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent.
Protocol I: Standard Purity Analysis Workflow
This protocol outlines the routine procedure for determining the purity of a given sample.
Step 1: System Suitability Test (SST)
-
Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL).
-
The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
Step 2: Sample Analysis
-
Inject the prepared Sample Solution in duplicate.
-
Record the resulting chromatograms.
Step 3: Calculation
-
The purity of the substance is calculated as a percentage peak area of the main peak relative to the total area of all peaks detected.
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
Diagram: Standard Analysis Workflow
Caption: Workflow for routine purity analysis.
Protocol II: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5][6] A stock solution of 1000 µg/mL is prepared and subjected to the following stress conditions.
Step 1: Acid Hydrolysis
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Heat in a water bath at 80°C for 8 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to 50 mL with Diluent to a final concentration of 100 µg/mL.
Step 2: Base Hydrolysis
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Heat in a water bath at 80°C for 4 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to 50 mL with Diluent.
Step 3: Oxidative Degradation
-
Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to 50 mL with Diluent.
Step 4: Thermal Degradation
-
Keep a solid sample of the analyte in a hot air oven at 105°C for 72 hours.
-
After exposure, prepare a 100 µg/mL solution as described in section 3.1.
Step 5: Photolytic Degradation
-
Expose a 1000 µg/mL solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Prepare a control sample shielded from light.
-
After exposure, dilute the sample to 100 µg/mL with Diluent.
Step 6: Analysis of Stressed Samples
-
Inject the prepared stressed samples into the HPLC system.
-
Analyze the chromatograms for degradation, peak purity of the parent peak, and resolution between the parent peak and any degradation products.
Diagram: Forced Degradation Workflow
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
Introduction: Unlocking the Synthetic Potential of a Multifunctional Scaffold
An In-Depth Technical Guide to the Derivatization of 2,2'-Dichloro-4,4'-dinitrobibenzyl for Advanced Synthetic Applications
This compound is a symmetrically substituted aromatic compound possessing a unique combination of reactive functional groups: two electron-withdrawing nitro groups, two halogenated sites amenable to substitution, and a flexible bibenzyl core. This distinct architecture makes it a highly versatile, yet underexplored, platform for the synthesis of complex molecular structures. For researchers in medicinal chemistry, materials science, and drug development, this molecule represents a valuable starting point for creating novel compounds with tailored electronic and steric properties.
The strategic derivatization of this compound allows for the systematic modification of its core structure. The primary avenues for transformation, which will be detailed in this guide, include:
-
Reduction of the Nitro Groups: Converting the nitro moieties into highly versatile amino groups, which serve as key reactive handles for a multitude of subsequent reactions.
-
Nucleophilic Aromatic Substitution (SNAr) of Chlorine Atoms: Leveraging the electronic activation provided by the nitro groups to replace the chlorine atoms with a wide array of nucleophiles.
-
Oxidation of the Ethylene Bridge: Transforming the flexible bibenzyl linkage into a rigid stilbene double bond, thereby altering the molecule's conformation and electronic conjugation.
This guide provides detailed protocols and the underlying scientific rationale for each of these transformations, empowering researchers to harness the full synthetic potential of this multifaceted building block.
Part 1: Selective Reduction of the Nitro Groups
The conversion of aromatic nitro groups to primary amines is a cornerstone transformation in organic synthesis.[1] This reaction dramatically alters the electronic character of the aromatic ring, switching from a strongly electron-withdrawing to an electron-donating system, and introduces a nucleophilic site for further functionalization.[2] For this compound, this reduction is the gateway to a vast landscape of derivatives, including amides, sulfonamides, and diazonium compounds.
Causality Behind Experimental Choices
Two primary methods are presented for this reduction: catalytic hydrogenation and metal-acid reduction.
-
Catalytic Hydrogenation is often preferred for its clean reaction profile and high yields.[3] Catalysts like palladium on carbon (Pd/C) efficiently facilitate the addition of hydrogen across the nitro group, typically with minimal side products.[4] This method is particularly advantageous when substrate sensitivity to harsh acidic conditions is a concern.
-
Metal-Acid Reduction , using reagents like tin (Sn) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), is a classic, robust, and cost-effective alternative.[1][5] This method is well-suited for larger-scale syntheses where the cost of noble metal catalysts may be prohibitive.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation to Yield 2,2'-Dichloro-4,4'-diaminobibenzyl
This procedure is adapted from established methodologies for the reduction of aromatic dinitro compounds.[3]
-
Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) (5-10 mol%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to 50-100 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,2'-Dichloro-4,4'-diaminobibenzyl, which can be further purified by recrystallization or column chromatography.
Protocol 2: Tin(II) Chloride Reduction
-
Solution Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq per nitro group) to the solution.
-
Reaction: Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Neutralization: After cooling to room temperature, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) until the pH is basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation: Comparison of Reduction Methodologies
| Parameter | Catalytic Hydrogenation | Tin(II) Chloride Reduction |
| Primary Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl |
| Typical Solvents | Ethanol, Ethyl Acetate | Ethanol |
| Temperature | Room Temperature | Reflux |
| Pressure | 50-100 psi | Atmospheric |
| Advantages | High Yield, Clean Reaction | Cost-Effective, Scalable |
| Disadvantages | Cost of Catalyst, Specialized Equipment | Stoichiometric Tin Waste, Acidic Conditions |
Visualization: Reduction Pathway
Caption: Reaction pathways for the reduction of the dinitro compound.
Part 2: Nucleophilic Aromatic Substitution (SNAr) of Chlorine Atoms
The presence of two nitro groups strongly activates the bibenzyl scaffold for nucleophilic aromatic substitution (SNAr). The nitro groups, positioned ortho to the chlorine atoms, effectively stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[6][7] This activation allows for the displacement of the chloride leaving groups by a variety of nucleophiles.
Scientific Rationale: The Role of Electronic Activation
For SNAr to occur, three conditions are generally required:
-
The aromatic ring must be substituted with powerful electron-withdrawing groups.
-
There must be a good leaving group (in this case, Cl⁻).
-
The leaving group must be positioned ortho or para to the electron-withdrawing group(s) to allow for resonance stabilization of the intermediate.
This compound perfectly meets these criteria, making the chlorine atoms susceptible to replacement by O-, N-, and S-centered nucleophiles.
Experimental Protocol
Protocol 3: General Procedure for Amination or Alkoxylation
This protocol provides a general framework for reacting the substrate with amine or alkoxide nucleophiles.
-
Reactor Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the desired nucleophile (e.g., a secondary amine like morpholine or an alcohol like methanol) (2.5-5.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (if using an alcohol nucleophile) (2.5-3.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC.
-
Quenching: After cooling to room temperature, carefully quench the reaction by pouring it into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified via recrystallization or flash column chromatography.
Data Presentation: Scope of Nucleophilic Substitution
| Nucleophile | Reagent Example | Expected Product Moiety |
| Secondary Amine | Morpholine | 2,2'-Di(morpholin-4-yl)-4,4'-dinitrobibenzyl |
| Primary Amine | Aniline | 2,2'-Di(phenylamino)-4,4'-dinitrobibenzyl |
| Alkoxide | Sodium Methoxide | 2,2'-Dimethoxy-4,4'-dinitrobibenzyl |
| Thiolate | Sodium Thiophenoxide | 2,2'-Di(phenylthio)-4,4'-dinitrobibenzyl |
Visualization: SNAr Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.
Part 3: Oxidation of the Bibenzyl Bridge to a Stilbene
Oxidation of the ethane bridge in the bibenzyl core introduces a trans-double bond, forming a 2,2'-Dichloro-4,4'-dinitrostilbene derivative. This transformation has profound structural implications, converting the flexible, non-planar bibenzyl scaffold into a rigid, planar stilbene structure.[8] This planarity enhances π-conjugation across the molecule, often leading to interesting photophysical properties. Stilbene derivatives are valuable as fluorescent whitening agents, dyes, and precursors for pharmacologically active compounds.[9][10]
Scientific Rationale: Dehydrogenation of the Ethylene Bridge
The conversion of a bibenzyl to a stilbene is an oxidative dehydrogenation reaction. While various methods exist for the oxidative coupling of toluenes to form stilbenes, the direct dehydrogenation of a pre-formed bibenzyl requires a suitable oxidizing agent that can selectively remove two hydrogen atoms from the benzylic positions without affecting the other functional groups.[8] Kornblum oxidation followed by a Wittig-type reaction is a common synthetic route to stilbenes, highlighting the importance of the aldehyde intermediate.[11]
Experimental Protocol
Protocol 4: Oxidative Dehydrogenation (Proposed)
A direct, high-yielding oxidation of this specific substrate is not widely reported. The following protocol is a proposed method based on standard dehydrogenation reactions of similar benzylic systems.
-
Reactor Setup: To a solution of this compound (1.0 eq) in a high-boiling inert solvent such as dichlorobenzene or xylene, add a dehydrogenating agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 eq).
-
Reaction: Heat the mixture to reflux (140-180 °C) for 12-24 hours under an inert atmosphere. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The reduced DDQ (DDHQ) may precipitate and can be removed by filtration.
-
Purification: Dilute the filtrate with a solvent like dichloromethane and wash sequentially with 1M NaOH solution, water, and brine to remove any remaining DDHQ. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Isolation: The crude stilbene product can be purified by column chromatography on silica gel or by recrystallization.
Visualization: Oxidation Workflow
Caption: Workflow for the oxidation of the bibenzyl bridge.
Synthetic Strategy: A Multi-Pathway Approach
The true power of this compound lies in the ability to combine these derivatization strategies sequentially to build molecular complexity. For example, a researcher could first reduce the nitro groups, then perform a selective SNAr reaction on the resulting diamine, or alternatively, oxidize the bridge to the stilbene and then reduce the nitro groups. The choice of sequence will depend on the desired final product and the compatibility of the functional groups at each stage.
Visualization: Integrated Derivatization Pathways
Caption: Potential multi-step synthetic routes from the starting material.
References
-
Liu, K. H. D., & Yamazaki, Y. (1976). Catalytic Oxidation of Toluene to Bibenzyl and Stilbene. Journal of the Japan Petroleum Institute, 19(5), 346-350. [Link]
-
Stansbury, H. A., & Proops, W. R. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 648-701. [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Saha, S., et al. (n.d.). Organic Chemistry-4. [Link]
-
García-García, A., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7, 74-78. [Link]
- Graham, D. P., & Spiegler, L. (1958). U.S. Patent No. 2,823,235. U.S.
-
Sarsenova, L. R., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]
-
Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
-
Boyer, J. H., & Buriks, R. S. (1963). 2,4,5-triaminonitrobenzene. Organic Syntheses, 43, 98. [Link]
- Anhui Jinding Pharmaceutical Co., Ltd. (2016).
- Anhui Jinding Pharmaceutical Co., Ltd. (2016).
- Eckhardt, C., et al. (2001). EP Patent No. 0825979B1.
- Wang, Y., et al. (2010).
-
Kumar, A., et al. (2021). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 11(32), 19638-19665. [Link]
-
Glass, T. E., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 27(15), 4983. [Link]
-
LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Catalytic Oxidation of Toluene to Bibenzyl and Stilbene [jstage.jst.go.jp]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101838173A - Method for synthesizing stilbene compound by utilizing Kornblum oxidation reaction - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2,2'-Dichloro-4,4'-dinitrobibenzyl synthesis
Executive Summary
The synthesis of 2,2'-Dichloro-4,4'-dinitrobibenzyl is a critical intermediate step, typically achieved via the oxidative dimerization of 2-chloro-4-nitrotoluene . While the reaction mechanism is well-established (base-mediated carbanion formation followed by oxidative coupling), experimental success relies heavily on controlling the kinetic vs. thermodynamic outcomes.
Common protocols utilizing air oxidation often suffer from low yields (<40%) and long reaction times due to poor oxygen mass transfer. This guide prioritizes a modernized oxidative coupling protocol utilizing Potassium tert-butoxide (KOtBu) and Bromine (Br₂) or Iodine (I₂) , which significantly enhances yield (>85%) and reproducibility.
Part 1: Optimized Experimental Protocols
Method A: High-Yield Oxidative Coupling (Recommended)
Best for: High purity requirements, gram-to-kilogram scale, time-sensitive workflows.
Reagents:
-
Precursor: 2-Chloro-4-nitrotoluene (1.0 eq)
-
Base: Potassium tert-butoxide (KOtBu) (2.5 eq) — Must be fresh/anhydrous.
-
Oxidant: Bromine (Br₂) (1.1 eq) or Iodine (I₂) (1.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Temperature: -78°C to 0°C (Strict control required)
Protocol:
-
Carbanion Formation: Charge a flame-dried reactor with 2-chloro-4-nitrotoluene and anhydrous THF under N₂ atmosphere. Cool to -78°C (or -20°C if strictly controlled).
-
Deprotonation: Add KOtBu solution (in THF) dropwise over 30 minutes. The solution will turn deep purple/black, indicating the formation of the benzylic carbanion.
-
Note: The chlorine atom at the ortho position increases the acidity of the methyl protons via inductive effects, but also adds steric bulk.
-
-
Oxidation: Add the oxidant (Br₂ or I₂ dissolved in THF) slowly. The reaction is extremely fast.
-
Quench: Upon decolorization (or after 1 hour), quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate, wash with sodium thiosulfate (to remove excess oxidant), and recrystallize from Ethanol/DMF.
Method B: Aerobic Oxidation (Cost-Effective)
Best for: Large batch commodity synthesis where reagent cost is the primary constraint.
Reagents:
-
Base: KOH (powdered) or NaOH (3.0 eq)
-
Solvent: DMSO or DMF (Polar aprotic is essential for base solubility).
-
Oxidant: Compressed Air or O₂ balloon.
Protocol:
-
Dissolve 2-chloro-4-nitrotoluene in DMSO.
-
Add powdered KOH.
-
Vigorously sparge air/O₂ through the solution at 20–30°C for 4–12 hours.
-
Critical: High agitation rates are required to overcome mass-transfer limitations.
Part 2: Critical Parameter Optimization
The following table summarizes how specific variables impact the formation of the this compound dimer versus common byproducts (stilbenes or benzoic acids).
| Parameter | Optimized Condition | Impact on Chemistry |
| Solvent Polarity | THF (Method A) or DMSO (Method B) | THF stabilizes the transition state for radical coupling. DMSO enhances the basicity of hydroxide ions (stripping solvation shells) but increases risk of over-oxidation to aldehydes. |
| Base Strength | KOtBu (pKa ~17) | Strong enough to deprotonate the methyl group quantitatively without attacking the nitro group or displacing the chlorine (SNAr). |
| Temperature | < 0°C (Initial) | Low temperature prevents the Cannizzaro-type disproportionation and suppresses the formation of stilbenes (elimination products). |
| Ortho-Cl Effect | N/A | The 2-Cl substituent provides steric protection against intermolecular side-reactions but requires longer deprotonation times compared to non-chlorinated nitrotoluene. |
Part 3: Troubleshooting Guide & FAQs
Section 1: Yield & Reactivity Issues
Q: I am getting low yields (<40%) and recovering starting material. What is wrong? A: This is typically a deprotonation failure .
-
Check Moisture: KOtBu is extremely hygroscopic. If it has turned to a "goo" or sticky solid, it is hydrolyzed (KOH + tBuOH) and ineffective. Use fresh, sublimed KOtBu.
-
Solvent Dryness: THF must be anhydrous. Water quenches the carbanion immediately.
-
Inductive Lag: The 2-chloro substituent makes the methyl protons more acidic, but the steric hindrance requires vigorous stirring. Ensure your mixing Reynolds number is high.
Q: My product is contaminated with 2,2'-dichloro-4,4'-dinitrostilbene (double bond bridge). A: Stilbene formation indicates over-oxidation or elimination .
-
Cause: Reaction temperature was too high during the oxidation step, or the reaction ran too long in the presence of excess base.
-
Fix: Keep the oxidation step at -20°C to 0°C. Quench immediately after the oxidant is consumed. Do not allow the reaction to stir overnight with base.
Section 2: Purity & Isolation[1][2]
Q: The product is a dark oil instead of a crystalline solid. A: This suggests the presence of oligomers or azoxy byproducts.
-
Troubleshooting: The nitro group can be reduced under basic conditions if the oxidation is slow.
-
Purification: Triturate the oil with cold Methanol. The bibenzyl dimer is typically sparingly soluble in cold alcohols, while impurities will dissolve. Recrystallize the solid from DMF/Ethanol (1:3).
Q: Why does the reaction turn deep blue/black immediately upon adding base? A: This is normal and desirable. It indicates the formation of the benzylic carbanion (resonance stabilized by the para-nitro group).
-
Warning: If the color fades to brown/orange before you add the oxidant, moisture has entered the system, quenching the anion.
Section 3: Safety
Q: Are there specific hazards with the 2-chloro-4-nitrotoluene precursor? A: Yes. Nitro-aromatics are energetic.[1]
-
Exotherm: The deprotonation is exothermic. Add base slowly.
-
Runaway Risk: Do not mix the pure oxidant (Br₂) directly with the solid base. Always have the precursor in solution first.
Part 4: Reaction Mechanism & Pathway
The following diagram illustrates the pathway from the precursor to the target dimer, highlighting the critical carbanion intermediate.
Figure 1: Mechanistic pathway for the oxidative coupling.[1] The stability of the "Deep Purple" carbanion is the critical quality control checkpoint.
References
-
Mechanistic Insights into Oxidative Coupling of Nitrotoluenes. Source: Organic Syntheses, Coll.[2] Vol. 4, p.367 (1963); Vol. 32, p.95 (1952). p,p'-Dinitrobibenzyl. [Link]
- Base-Mediated Synthesis of Bibenzyls.
Sources
Technical Support Center: Synthesis of Dinitrobibenzyl Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of dinitrobibenzyl compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of these important chemical intermediates. As Senior Application Scientists, we have compiled this guide based on established synthetic protocols and extensive experience in organic synthesis to ensure scientific integrity and practical utility.
I. Introduction to Dinitrobibenzyl Synthesis
Dinitrobibenzyls are key precursors in the synthesis of various pharmaceuticals and fine chemicals. Their synthesis, while conceptually straightforward, can be prone to several side reactions that significantly impact yield and purity. This guide will focus on identifying and mitigating these common issues. The primary synthetic routes often involve coupling reactions of nitrotoluene or nitrobenzyl halide derivatives.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of dinitrobibenzyl compounds in a question-and-answer format.
FAQ 1: My reaction mixture has turned a dark, tarry color, and the yield of the desired dinitrobibenzyl is low. What is happening?
Answer: The formation of a dark, tarry mixture is a common indication of polymerization and oxidation side reactions.[1] These undesirable pathways compete with the desired coupling reaction, consuming starting materials and complicating purification.
Causality:
-
Oxidation: The bibenzyl bridge is susceptible to oxidation, which can lead to a variety of colored byproducts.[1]
-
Polymerization: Under certain conditions, especially with strong bases or high temperatures, the starting materials or intermediates can polymerize, leading to insoluble, high-molecular-weight materials.[1]
Troubleshooting Protocol:
-
Temperature Control: Ensure the reaction temperature is strictly controlled. For many coupling reactions, lower temperatures are preferential to minimize side reactions. For instance, in the oxidative coupling of p-nitrotoluene, the reaction is initiated in an ice bath.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly crucial for reactions sensitive to oxygen, such as those employing organometallic reagents or strong bases.
-
Choice of Oxidizing Agent: The choice and controlled addition of the oxidizing agent are critical. For example, an optimized method for the synthesis of 2,2'-dinitrobibenzyl utilizes the controlled addition of bromine as the oxidizing agent.[3][4][5]
-
Purification: If significant colored impurities are present, recrystallization is a highly effective purification method.[1] Common solvent systems include a mixture of water and ethanol or methanol.[1][6] In some cases, washing the crude product with boiling water and ethanol can help remove certain impurities.[1][2] Filtering the hot recrystallization solution can also remove insoluble, colored materials.[2]
FAQ 2: I am using a Wurtz-type reaction to synthesize a dinitrobibenzyl, but I'm observing a mixture of products that are difficult to separate. Why is this happening?
Answer: The Wurtz reaction, while a classic method for forming carbon-carbon bonds, is notorious for its lack of selectivity and the formation of side products, especially when coupling two different alkyl halides.[7][8][9]
Causality:
-
Radical Intermediates: The mechanism of the Wurtz reaction involves radical intermediates.[7] These highly reactive species can lead to a variety of outcomes, including the desired cross-coupling, but also homocoupling of each starting material and elimination reactions to form alkenes.[8]
-
Statistical Mixture: When using two different alkyl halides, the reaction tends to produce a statistical mixture of all possible coupling products (R-R, R'-R', and R-R'), which are often difficult to separate due to similar boiling points.[8][9]
Troubleshooting Workflow:
Caption: Step-by-step protocol to minimize alkyne homocoupling.
Detailed Steps:
-
Thorough Degassing: Before starting the reaction, thoroughly degas all solvents and liquid reagents by bubbling an inert gas (nitrogen or argon) through them or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup.
-
Copper-Free Protocols: Investigate the use of copper-free Sonogashira coupling conditions. Several methods have been developed that can effectively suppress homocoupling.
-
Catalyst Loading: Carefully optimize the loading of the palladium catalyst and the copper(I) cocatalyst. In some cases, reducing the amount of copper can disfavor the homocoupling pathway.
-
Slow Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which can help to favor the cross-coupling reaction over homocoupling.
III. Summary of Common Impurities and Purification Strategies
| Common Impurity | Origin | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Recrystallization, Column Chromatography |
| Oxidation Products | Reaction with air or oxidizing agents [1] | Recrystallization from solvents like ethanol/water or methanol [1][6] |
| Polymerization Products | Undesired side reactions [1] | Filtration of the hot recrystallization solution to remove insoluble tars [2] |
| Inorganic Salts | From reagents like potassium tert-butoxide [1] | Washing the crude product with water [2] |
| Homocoupled Byproducts | Side reactions in Wurtz or Sonogashira couplings [8] | Column Chromatography, Recrystallization |
| Carbazole | Reduction of nitro groups in Ullmann reaction at high temperatures [10] | Column Chromatography, Recrystallization |
IV. References
-
BenchChem. (n.d.). Troubleshooting low purity in 2,2'-Dinitrobibenzyl samples. Retrieved from
-
Atlas. (n.d.). Solved: WRITE A NOTE ON WURTZ REACTION. Retrieved from
-
Organic Syntheses. (n.d.). p,p'-DINITROBIBENZYL. Retrieved from
-
Reddit. (2024, March 16). How to minimize side products of this reaction. Retrieved from
-
Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl. Retrieved from
-
Bera, M., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700–718.
-
Unacademy. (n.d.). A Short Note On Wurtz Reaction. Retrieved from
-
Doumani, T. F., & Long, R. W. (1952). U.S. Patent No. 2,580,742. Washington, DC: U.S. Patent and Trademark Office.
-
Google Patents. (n.d.). CN105753709A - 2,2'-dinitrodibenzyl preparation method. Retrieved from
-
Patsnap. (n.d.). 2,2'-dinitrodibenzyl preparation method. Retrieved from
-
ResearchGate. (n.d.). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Retrieved from
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from
-
ChemicalBook. (n.d.). 2,2'-DINITRODIBENZYL synthesis. Retrieved from
-
YouTube. (2021, April 28). Limitations of Wurtz Reaction. Retrieved from
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from
-
Vaia. (n.d.). What are the limitations of Wurtz reaction? How Corey-House synthesis overcomes these limitations? Retrieved from
-
BenchChem. (n.d.). Optimizing reaction time and temperature for 2,2'-Dinitrobibenzyl. Retrieved from
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from
-
Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from
-
Royal Society of Chemistry. (n.d.). Sonogashira coupling in natural product synthesis. Retrieved from
-
Organic Syntheses. (n.d.). Synthesis of terminal 1,3-diynes via sonogashira coupling of. Retrieved from
-
ResearchGate. (2014, June). Sonogashira coupling in natural product synthesis. Retrieved from
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. d-nb.info [d-nb.info]
- 4. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 7. atlas.org [atlas.org]
- 8. A Short Note On Wurtz Reaction [unacademy.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
removing solvent residues from 2,2'-Dichloro-4,4'-dinitrobibenzyl
Technical Support Center: 2,2'-Dichloro-4,4'-dinitrobibenzyl
A Guide to Effective Residual Solvent Removal for Researchers and Drug Development Professionals
Welcome to the technical support guide for handling this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your processes effectively. The presence of residual solvents is a critical quality attribute that can impact the purity, stability, safety, and regulatory compliance of your material. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Section 1: Foundational Knowledge - Understanding the Challenge
This section addresses the fundamental principles and initial considerations for removing solvents from this compound.
Q1: Why is the complete removal of residual solvents from this compound so critical?
The meticulous removal of residual solvents is paramount for several key reasons that directly impact your research and development outcomes:
-
Regulatory Compliance: For any material intended for pharmaceutical use, residual solvent levels are strictly regulated. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits based on the solvent's toxicity.[1][2] Adherence to these guidelines is non-negotiable for clinical and commercial applications.
-
Compound Stability and Reactivity: Solvents are not inert bystanders. Residual amounts can participate in unwanted side reactions, degrade your target compound over time, or poison catalysts in subsequent synthetic steps.
-
Physical Properties: The presence of solvents can alter the crystalline structure (polymorphism), melting point, and solubility of your final product, leading to inconsistencies in performance and analysis.
-
Toxicological Safety: Many organic solvents pose significant health risks.[3] Ensuring their removal to acceptable levels is essential for the safety of researchers and, ultimately, patients.
Q2: What are the most probable residual solvents I might encounter, and what are their regulatory limits?
The solvents present in your sample are a direct result of the synthesis and purification processes used. While the exact synthetic route for this compound can vary, common solvents used for related dinitrobibenzyl compounds include alcohols, chlorinated solvents, and ethers.[4][5][6]
Below is a summary of likely solvents, their properties, and their classification according to the ICH Q3C guidelines, which categorize solvents based on their risk to human health.[1][7]
| Solvent | Boiling Point (°C) | ICH Q3C Class | Concentration Limit (ppm) | Permitted Daily Exposure (mg/day) |
| Dichloromethane | 39.6 | Class 2 | 600 | 6.0 |
| Methanol | 64.7 | Class 2 | 3000 | 30.0 |
| Tetrahydrofuran (THF) | 66.0 | Class 2 | 720 | 7.2 |
| Benzene | 80.1 | Class 1 | 2 (To be avoided) | 0.02 |
| Ethanol | 78.4 | Class 3 | 5000 | 50.0 |
| Toluene | 110.6 | Class 2 | 890 | 8.9 |
| Dimethylformamide (DMF) | 153.0 | Class 2 | 880 | 8.8 |
Data compiled from ICH Q3C (R9) Guideline.[1]
Q3: What critical properties of this compound must I consider before choosing a removal method?
While comprehensive public data on this compound is scarce[8][9], its structure—containing two nitro groups on aromatic rings—demands a cautious approach. Nitroaromatic compounds can be thermally sensitive and potentially energetic.[10][11]
Before applying heat, it is imperative to perform thermal analysis:
-
Differential Scanning Calorimetry (DSC): This will help you identify the melting point and, more importantly, the onset temperature of any exothermic decomposition. Never heat your compound near or above its decomposition temperature.
-
Thermogravimetric Analysis (TGA): TGA will show the temperature at which the compound begins to lose mass, indicating decomposition.
Without this data, you risk degrading your valuable product or creating a safety hazard. The chosen drying method must operate at a temperature well below the decomposition onset.
Section 2: Troubleshooting Guide - Solvent Removal Techniques
This section provides practical, step-by-step guidance on common solvent removal scenarios and the rationale behind each technique.
Q4: My product is a wet solid or paste after filtration. What is the most efficient first step?
The initial goal is to remove the bulk of the liquid solvent.
-
Mechanical Pressing: If using a filter funnel (Büchner or Nutsche), press the filter cake firmly with a clean stopper or spatula to squeeze out as much solvent as possible.
-
Gas Purge: Gently pass a stream of dry nitrogen or argon over the filter cake. This displaces the solvent-saturated atmosphere above the solid, accelerating evaporation without requiring heat. This is far superior to using air, which contains moisture and oxygen that could be reactive.
Q5: How do I effectively remove common, volatile solvents like Dichloromethane or Methanol to meet ICH limits?
For most volatile solvents, a properly configured vacuum oven is the industry-standard tool. The reduced pressure lowers the boiling point of the solvent, allowing for efficient removal at a safe, low temperature.[12][13]
-
Preparation: Transfer the filtered and pressed solid to a clean, shallow glass tray or dish. Spreading the material into a thin, even layer maximizes the surface area for evaporation.
-
Loading: Place the tray in the vacuum oven on a shelf. Ensure the oven is at room temperature before loading.
-
Applying Vacuum: Close the oven door securely. Slowly and carefully apply the vacuum. A sudden pressure drop can cause fine powders to be aspirated into the vacuum line.
-
Setting Temperature: Once a stable vacuum is achieved (e.g., <1 mbar), set the oven to a safe temperature determined from your DSC/TGA data (a good starting point for unknown compounds is 30-40°C).
-
Nitrogen Bleed (Optional but Recommended): Introduce a very slow bleed of dry nitrogen into the oven. This creates a gentle flow that helps carry solvent vapors out of the oven, preventing an equilibrium from being established and speeding up the drying process.
-
Drying to Constant Weight: Continue drying for a set period (e.g., 12-24 hours). To verify completion, release the vacuum, quickly weigh the sample, and then return it to the oven for another 2-4 hours. The sample is considered dry when the weight remains constant between measurements.
Caption: Standard workflow for removing volatile solvents using a vacuum oven.
Q6: My compound is extremely heat-sensitive. What are the best low-temperature removal methods?
If even mild heating is a concern, several alternatives exist:
-
High Vacuum at Ambient Temperature: Follow the vacuum oven protocol but do not apply any heat. Extend the drying time significantly (24-72 hours). This is the gentlest method.
-
Lyophilization (Freeze-Drying): This technique is suitable if the residual solvent has a relatively high freezing point and your compound is dissolved in it (e.g., tert-butanol, cyclohexane). The solution is frozen, and then a deep vacuum is applied, causing the solvent to sublimate directly from a solid to a gas.[13] This is excellent for preserving sensitive molecular structures but is not applicable for all solvents.
-
Desiccator with a Scavenger: Place the sample in a vacuum desiccator along with a chemical scavenger that can trap the specific solvent vapor. For example, activated carbon can adsorb many organic solvents.
Q7: I am struggling to remove a high-boiling solvent like DMF or Toluene. What are my options?
High-boiling solvents are challenging because they require either high temperatures or very deep vacuums for removal.
-
Vacuum Hydration: This clever technique involves drying the material under vacuum in the presence of water vapor.[14] Water molecules, being small and polar, can penetrate the crystal lattice and displace the trapped organic solvent molecules, which are then removed by the vacuum. This can often be performed at lower temperatures than conventional drying.
-
Solvent Displacement by Anti-Solvent Slurry: If the compound is insoluble in a low-boiling, non-solvent (e.g., heptane or diethyl ether), you can create a slurry of your product in this "anti-solvent." The high-boiling solvent will partition out of the solid into the liquid phase. The solid can then be filtered and dried easily using the standard vacuum oven protocol. This effectively exchanges a difficult-to-remove solvent for an easy-to-remove one.
Section 3: Analytical Verification - Proving Success
A process is not complete until it is verified. Analytical testing is the only way to be certain that you have met the required specifications for residual solvents.
Q8: How do I confirm that the solvent residues are below the required limits?
The gold-standard technique for residual solvent analysis in the pharmaceutical industry is Headspace Gas Chromatography (HS-GC) .[15][16][17]
The principle is straightforward:
-
A precisely weighed amount of your solid sample is placed in a sealed vial.
-
The sample is dissolved or suspended in a high-boiling solvent (like DMF or DMSO) that does not interfere with the analysis.
-
The vial is heated to a specific temperature, causing the volatile residual solvents to partition from the liquid phase into the gas phase (the "headspace").
-
A sample of this headspace gas is automatically injected into a gas chromatograph (GC), which separates the different solvents.
-
A detector (typically a Flame Ionization Detector or FID) quantifies the amount of each solvent present.
-
Standard Preparation: Prepare a stock solution of the expected residual solvents at a known concentration in the chosen diluent (e.g., DMF). Create a series of calibration standards by diluting this stock.
-
Sample Preparation: Accurately weigh a specific amount of your dried this compound (e.g., 50 mg) into a 10 mL headspace vial.
-
Dilution: Add a precise volume (e.g., 1.0 mL) of the diluent to the vial.
-
Sealing: Immediately seal the vial with a crimp cap.
-
Analysis: Load the prepared sample and standard vials into the HS-GC autosampler and run the pre-validated method. The concentration in your sample is determined by comparing its peak areas to those of the calibration standards.
Q9: My HS-GC results still show solvent levels above the limit. What should I do next?
If initial drying is unsuccessful, a systematic troubleshooting approach is necessary.
Caption: Troubleshooting logic for addressing out-of-specification residual solvent results.
Key Troubleshooting Steps:
-
Re-evaluate Drying Conditions: The most common issue is insufficient drying. Increase the temperature (if safe), extend the time, or improve the vacuum.
-
Consider Particle Size: Large, well-formed crystals can trap solvent molecules within their lattice. If your material is thermally and mechanically stable, carefully grinding it to a finer powder can open up these pockets and allow the trapped solvent to escape during a second drying cycle.
-
Consider Recrystallization: If a solvent is stubbornly retained, the most robust solution is often to re-dissolve the material in a suitable, low-boiling solvent and re-crystallize it. This breaks down the original crystal structure and allows the new, cleaner crystals to form, leaving the problematic solvent behind in the mother liquor.
References
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13–26. [Link]
-
ICH Harmonised Guideline. IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R9). International Council for Harmonisation. [Link]
-
Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica - Drug Research, Vol 67 No 1 pp. 13-26. [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]
-
Method for the analysis of residual solvents in pharmaceuticals. Separation Science. [Link]
-
ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Therapeutic Goods Administration (TGA). [Link]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. [Link]
-
Solvent Reduction Strategies Post Solvent Extraction. Organomation. [Link]
-
Solvent Removal. Organic Chemistry at CU Boulder. [Link]
-
What is Solvent Removal? Organomation. [Link]
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
How To: Remove Residual Water. University of Rochester Department of Chemistry. [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. [Link]
-
2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. OECD SIDS. [Link]
-
p,p'-DINITROBIBENZYL. Organic Syntheses. [Link]
- 2,2'-dinitrodibenzyl preparation method.
-
2,2'-Dinitrobibenzyl. NIST WebBook. [Link]
-
2,2'-dinitrodibenzyl preparation method. Patsnap. [Link]
-
Chemical Properties of 4,4'-Dinitrobibenzyl (CAS 736-30-1). Cheméo. [Link]
-
(PDF) Thermal stability of nitrobenzyl halogenides. ResearchGate. [Link]
-
Past, Present & Future of Thermally Stable Explosives. Propellants, Explosives, Pyrotechnics. [Link]
Sources
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. tga.gov.au [tga.gov.au]
- 4. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 7. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]
- 8. This compound | 105222-71-7 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
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- 12. orgchemboulder.com [orgchemboulder.com]
- 13. organomation.com [organomation.com]
- 14. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. almacgroup.com [almacgroup.com]
stability and degradation of 2,2'-Dichloro-4,4'-dinitrobibenzyl
Technical Support Center: 2,2'-Dichloro-4,4'-dinitrobibenzyl
This guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides in-depth technical support through troubleshooting guides and frequently asked questions to address potential challenges during experimentation. The information herein is synthesized from established chemical principles and data on structurally related compounds, providing a robust framework for handling and experimentation in the absence of extensive literature on this specific molecule.
Frequently Asked Questions (FAQs)
What are the key structural and chemical features of this compound?
This compound (C₁₄H₁₀Cl₂N₂O₄) is a bibenzyl derivative characterized by two phenyl rings linked by an ethane bridge.[1] Each aromatic ring is substituted with a chloro group at the 2-position and a nitro group at the 4-position. The key reactive sites and structural features include:
-
Nitroaromatic System: The electron-withdrawing nitro groups decrease the electron density of the aromatic rings, making them susceptible to nucleophilic attack under certain conditions. Nitroaromatic compounds are also known to be sensitive to light.[2][3][4]
-
Chlorinated Aromatic Rings: The chlorine atoms are attached to sp² hybridized carbons of the benzene ring. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the strength of the C-Cl bond, which has partial double bond character.[5]
-
Benzylic C-H Bonds: The hydrogens on the ethane bridge are benzylic. These C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to oxidation and radical reactions.[6][7][8][9]
Caption: Chemical structure of this compound.
What are the recommended storage and handling conditions?
Based on safety data for the compound and general principles for nitroaromatics, the following conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Cool, dry place.[10] | Prevents thermal degradation. Some nitroaromatic compounds can be thermally unstable and may decompose exothermically.[11] |
| Light | Store in an amber vial or in the dark.[12] | Nitroaromatic compounds are often light-sensitive and can undergo photodegradation.[2][3][4] |
| Atmosphere | Tightly sealed container.[10][13] | Protects from moisture and atmospheric contaminants that could initiate degradation. |
| Incompatibilities | Strong oxidizing agents, strong bases. | The benzylic bridge is susceptible to oxidation.[6][8][9] Strong bases can potentially react with the compound, although specific data is limited. |
Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.[10][13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][12]
-
Avoid formation of dust and aerosols.[12]
-
Wash hands thoroughly after handling.[13]
What are the potential impurities in a sample of this compound?
The synthesis of dinitrobibenzyls often involves the oxidative coupling of the corresponding nitrotoluenes.[14][15][16] Therefore, potential impurities could include:
-
Starting materials: Unreacted 2-chloro-4-nitrotoluene.
-
By-products of oxidation: Over-oxidation can lead to the formation of the corresponding benzoic acid (2-chloro-4-nitrobenzoic acid).[6]
-
Isomers: Depending on the purity of the starting materials, other positional isomers may be present.
Troubleshooting Guide
Problem: My sample is showing signs of degradation (e.g., color change, new peaks in HPLC/GC). What are the likely causes?
Unexpected degradation can arise from several factors related to the compound's inherent reactivity. Below are the most probable degradation pathways.
Potential Degradation Pathways
Sources
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troubleshooting low yield in 2,2'-Dichloro-4,4'-dinitrobibenzyl preparation
Welcome to the technical support center for the synthesis of 2,2'-Dichloro-4,4'-dinitrobibenzyl. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the preparation of this important chemical intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reaction.
Introduction: The Challenge of Synthesizing this compound
This compound is a key building block in the synthesis of various heterocyclic compounds. Its preparation, most commonly achieved through the oxidative coupling of 2-chloro-4-nitrotoluene, can be deceptively complex. While seemingly straightforward, the reaction is often plagued by low yields stemming from incomplete conversion, competing side reactions, and purification difficulties. This guide provides a structured approach to identifying and resolving these common issues.
Troubleshooting Guide: Addressing Low Yield
This section is formatted as a series of questions and answers to directly address the most common problems encountered during the synthesis.
Question 1: My overall yield is disappointingly low. What are the primary culprits I should investigate first?
Answer: Low yield in this synthesis can typically be traced back to three main areas: the integrity of your starting materials, suboptimal reaction conditions, and losses during product workup and purification.
A logical first step is to assess each of these. Was the starting 2-chloro-4-nitrotoluene of high purity? Were reaction temperature and time strictly controlled? Did you observe the formation of significant side products or tar? Answering these initial questions will help narrow down the source of the problem.
Question 2: I suspect my starting material, 2-chloro-4-nitrotoluene, might be the issue. How can I verify its quality and what should I look for?
Answer: The purity of your starting material is paramount. The primary synthetic route involves the deprotonation of the benzylic methyl group, which is highly sensitive to impurities.
-
Purity Verification: Before starting the reaction, verify the purity of your 2-chloro-4-nitrotoluene using methods like NMR or GC-MS. The presence of isomeric impurities, such as 2-chloro-5-nitrotoluene or 4-chloro-2-nitrotoluene, can interfere with the reaction.
-
Moisture Content: The reaction is typically run under anhydrous conditions. The presence of water can quench the strong base used for deprotonation, effectively reducing its molar equivalence and stalling the reaction. Ensure you are using an anhydrous solvent and that your starting material is dry.
-
Degradation: Store 2-chloro-4-nitrotoluene in a cool, dark place. Like many nitroaromatic compounds, it can be sensitive to light and heat over long periods.
Question 3: My reaction mixture turns very dark, and I'm isolating a tar-like substance instead of a clean product. What is causing this?
Answer: The formation of tar or a dark, intractable mixture is a classic sign of competing side reactions, most notably over-oxidation. The intended reaction is a specific C-C bond formation between two benzylic radicals or anions. However, these same reactive intermediates can be susceptible to further oxidation.
The primary side product under these conditions is often 2-chloro-4-nitrobenzoic acid, formed by the oxidation of the benzylic carbon all the way to a carboxylic acid. This is especially common in methods that use air or oxygen as the oxidant, where controlling the stoichiometry is difficult.[1]
To mitigate this, ensure precise temperature control and, if possible, use a chemical oxidant with a defined stoichiometry, such as bromine (Br₂), which has been shown to produce the desired product in very high yield (95%) when paired with a strong, non-nucleophilic base like potassium t-butoxide (KOt-Bu).[2]
Question 4: I am using an older method involving potassium hydroxide (KOH) in methanol with air bubbled through the solution, and my yields are inconsistent. Why is this method so variable?
Answer: While classic, the KOH/methanol/air oxidation method is notoriously difficult to control and reproduce.[1][3] The low and inconsistent yields stem from several factors:
-
Mass Transfer Limitations: The efficiency of the reaction depends on the rate at which gaseous oxygen dissolves into the reaction medium and interacts with the substrate. This is highly dependent on the stirring rate, the geometry of the flask, and the size of the air bubbles, making the reaction difficult to scale and reproduce.
-
Over-oxidation: As mentioned in the previous point, using an excess of a gaseous oxidant like air makes it very easy to over-oxidize the benzylic intermediate to the corresponding benzoic acid, significantly reducing the yield of the desired bibenzyl product.
-
Solvent Reactivity: Methanol can potentially participate in side reactions under strongly basic and oxidative conditions.
For more reliable and higher yields, switching to a more modern, controlled system like KOt-Bu and Br₂ in an anhydrous solvent like THF is strongly recommended.[2]
Core Mechanism and Potential Side Reactions
Understanding the reaction pathway is crucial for effective troubleshooting. The primary mechanism involves the deprotonation of the acidic benzylic protons of 2-chloro-4-nitrotoluene by a strong base, followed by oxidation to form a radical intermediate that then dimerizes.
Caption: Core reaction mechanism and major side pathway.
Frequently Asked Questions (FAQs)
Q: What is the optimal modern protocol for this synthesis? A: A highly successful and reproducible method involves the use of potassium t-butoxide as the base and bromine as the oxidant in anhydrous tetrahydrofuran (THF). This system avoids the control issues of air oxidation and has been reported to achieve yields of up to 95%.[2]
Q: Are there any alternative synthetic routes? A: Yes, though they are often more complex. One patented method involves a multi-step sequence starting from o-nitrobenzaldehyde and o-nitrotoluene, proceeding through an alcohol intermediate which is then brominated and subsequently reduced to form the bibenzyl backbone.[4][5] Another theoretical approach could be a copper-catalyzed Ullmann coupling of 2-chloro-4-nitrobenzyl halide, though this is less direct.[6][7]
Q: What specific safety precautions should be taken during this synthesis? A:
-
Strong Bases: Potassium t-butoxide and potassium hydroxide are highly corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
Bromine: Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Nitroaromatics: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at high temperatures. Avoid excessive heating.
Recommended High-Yield Experimental Protocol
This protocol is based on the optimized method reported by Moormann, Langbehn, and Herges.[2]
Materials:
-
2-chloro-4-nitrotoluene
-
Potassium t-butoxide (KOt-Bu)
-
Bromine (Br₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Magnesium Sulfate (MgSO₄)
-
Ethanol/Water for recrystallization
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4-nitrotoluene (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium t-butoxide (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting mixture at 0 °C for 5-10 minutes. The solution should develop a deep color, indicating the formation of the benzylic anion.
-
Oxidation: While maintaining the temperature at 0 °C, add a solution of bromine (1.3 eq) in anhydrous THF dropwise via the dropping funnel.
-
Quenching: After the addition is complete, allow the reaction to stir for an additional 15-20 minutes at room temperature. Quench the reaction by carefully pouring the mixture into a beaker containing ice water.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to remove excess bromine), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Data Summary: Comparison of Synthetic Methods
| Parameter | KOH / Air Method | KOt-Bu / Br₂ Method |
| Starting Material | 2-chloro-4-nitrotoluene | 2-chloro-4-nitrotoluene |
| Base | Potassium Hydroxide (KOH) | Potassium t-butoxide (KOt-Bu) |
| Oxidant | Air or O₂ | Bromine (Br₂) |
| Solvent | Methanol | Anhydrous THF |
| Temperature | ~10-25 °C | 0 °C to Room Temp |
| Reported Yield | 23-36% (Variable)[1][2] | ~95%[2] |
| Key Disadvantage | Poor control, low/inconsistent yield | Requires anhydrous conditions |
| Key Advantage | Inexpensive reagents | High yield, reproducible |
Troubleshooting Workflow
If you are experiencing low yield, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low yield.
References
-
Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent. PMC. Available at: [Link]
-
A practical protocol for the synthesis of bibenzyls via C(sp3)–H activation of methyl arenes under metal-free conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Studies in the synthesis of bibenzyl. Semantic Scholar. Available at: [Link]
-
Characterization of the Key Bibenzyl Synthase in Dendrobium sinense. PMC - NIH. Available at: [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. Available at: [Link]
-
Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale. PMC - NIH. Available at: [Link]
-
p,p'-DINITROBIBENZYL. Organic Syntheses Procedure. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros. Reddit. Available at: [Link]
- United States Patent (19) - 4456777. Google Patents.
-
2,2'-dinitrodibenzyl preparation method. Eureka | Patsnap. Available at: [Link]
- CN105753709A - 2,2'-dinitrodibenzyl preparation method. Google Patents.
-
2,4,5-triaminonitrobenzene. Organic Syntheses Procedure. Available at: [Link]
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Journal of Organic Chemistry. Available at: [Link]
-
Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. Quora. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]
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- 4. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
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- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in dinitrobibenzyl reactions
Welcome to the technical support center for dinitrobibenzyl synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing dinitrobibenzyl compounds. Our goal is to provide in-depth, field-tested insights into preventing common byproducts, troubleshooting reactions, and optimizing yields. We will explore the causality behind experimental choices to empower you with a robust understanding of your chemical system.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing 4,4'-dinitrobibenzyl via oxidative coupling of p-nitrotoluene?
The most prevalent byproduct is 4,4'-dinitrostilbene, which is the result of over-oxidation of the desired bibenzyl product. Other significant byproducts can include 4-nitrobenzoic acid from cleavage and further oxidation of the benzylic position, and various deeply colored impurities, which may be polyazostilbene compounds, especially under harsh conditions.[1][2][3]
Q2: How does the choice of base and solvent impact the formation of the dinitrostilbene byproduct?
The base and solvent system is critical. A strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOt-Bu), in a protic solvent like methanol is required to deprotonate the methyl group of nitrotoluene, initiating the reaction.[4][5] However, the reaction's selectivity towards the bibenzyl product over the stilbene is highly dependent on controlling the reaction kinetics and the activity of the oxidant. Aprotic dipolar solvents (e.g., DMSO, DMF) have been shown in related syntheses to improve yields by potentially altering the solubility and reactivity of intermediates, but may require re-optimization of conditions.[1][6]
Q3: My reaction mixture turns dark red or brown, and I'm isolating an insoluble, colored material. What is it and how do I prevent it?
The formation of intensely colored, often insoluble materials typically points to complex side reactions. In the synthesis of dinitrobibenzyl and related compounds, these can be polyazoxy or polyazo compounds formed from undesired reductions and subsequent condensations of the nitro groups, particularly if the reaction temperature is too high or if there are localized "hot spots" in the reactor.[1] Insufficient oxidant (air/oxygen) can also lead to the formation of colored byproducts.[7][8] Prevention involves strict temperature control, vigorous and efficient stirring to ensure homogeneity, and maintaining a continuous, steady stream of the oxidant throughout the reaction.[4]
Troubleshooting Guide: From Byproducts to Purity
This section provides a problem-oriented approach to common issues encountered during dinitrobibenzyl synthesis.
Problem 1: High Yield of Dinitrostilbene Impurity
-
Symptoms: Your final product analysis (e.g., by NMR, LC-MS) shows a significant percentage of the dinitrostilbene analogue alongside your desired dinitrobibenzyl.
-
Root Cause Analysis: The formation of dinitrostilbene occurs when the initially formed dinitrobibenzyl is itself deprotonated at one of its benzylic positions and subsequently oxidized. This process is favored by prolonged reaction times at elevated temperatures and high base concentrations. The core of the issue is a lack of selectivity in the oxidation step.
// Nodes Nitrotoluene [label="2x p-Nitrotoluene", fillcolor="#FFFFFF", fontcolor="#202124"]; Anion [label="Nitrobenzyl Anion\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Bibenzyl [label="4,4'-Dinitrobibenzyl\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stilbene [label="4,4'-Dinitrostilbene\n(Over-oxidation Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges Nitrotoluene -> Anion [label=" Base (e.g., KOH)\n-H₂O", color="#4285F4"]; Anion -> inv1 [label=" Dimerization ", color="#4285F4"]; inv1 -> Bibenzyl [label=" [O] ", color="#4285F4"]; Bibenzyl -> inv2 [label=" Base\n-H⁺", color="#EA4335"]; inv2 -> Stilbene [label=" [O] ", color="#EA4335"]; }
Caption: Competing pathways in dinitrobibenzyl synthesis.
-
Corrective Actions:
-
Temperature Control: Initiate the reaction at a low temperature (0-10 °C) using an ice bath to control the initial exothermic deprotonation.[4] Avoid allowing the reaction to exceed moderate temperatures for extended periods.
-
Limit Reaction Time: Monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.
-
Modulate Base Stoichiometry: While a strong base is necessary, an excessive amount can accelerate the second deprotonation step leading to the stilbene. Use the minimum effective amount of base required for the initial coupling.
-
Ensure Efficient Aeration: A consistent and rapid stream of air or oxygen is crucial. A lack of sufficient oxidant can alter the reaction pathway, sometimes favoring byproduct formation.[4][7]
-
Problem 2: Significant Formation of Nitrobenzoic Acid
-
Symptoms: The product is contaminated with the corresponding nitrobenzoic acid, which can complicate purification due to its acidic nature.
-
Root Cause Analysis: Nitrobenzoic acid is formed via an oxidative cleavage pathway. This side reaction becomes more prominent when using overly aggressive oxidizing agents or when the reaction is run at excessively high temperatures, leading to the breakdown of the desired carbon-carbon coupled product.
-
Corrective Actions:
-
Use a Milder Oxidant: Air or pure oxygen are the standard, effective oxidants for this transformation.[4] Avoid harsher chemical oxidants unless specifically required and validated for your substrate.
-
Strict Temperature Management: High temperatures provide the activation energy needed for C-C bond cleavage. Maintain a controlled temperature profile throughout the reaction.
-
Purification Strategy: If nitrobenzoic acid does form, it can often be removed by performing a basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup. The deprotonated carboxylate salt will move to the aqueous layer, separating it from the neutral organic product.
-
Problem 3: Reaction is Sluggish or Fails to Initiate
-
Symptoms: After hours of stirring, analysis shows a large amount of unreacted nitrotoluene starting material.
-
// Nodes Start [label="Problem:\nReaction Stalled", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Is the base active and\n ahydrous?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; CheckSolvent [label="Is the solvent anhydrous?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; CheckTemp [label="Is temperature too low?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; SolutionBase [label="Solution:\nUse fresh, high-purity base.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionSolvent [label="Solution:\nUse freshly dried solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionTemp [label="Solution:\nAllow reaction to warm\n slowly after initial cooling.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckBase; CheckBase -> CheckSolvent [label="Yes", color="#5F6368"]; CheckBase -> SolutionBase [label="No", color="#EA4335"]; CheckSolvent -> CheckTemp [label="Yes", color="#5F6368"]; CheckSolvent -> SolutionSolvent [label="No", color="#EA4335"]; CheckTemp -> SolutionTemp [label="Yes", color="#5F6368"]; }
Caption: Troubleshooting workflow for a stalled reaction.
-
Corrective Actions:
-
Base Quality: The most common culprit is the quality of the base. Solid KOH or NaOH can absorb atmospheric water and CO₂, reducing their activity. Use freshly opened, high-purity base or titrate older batches to confirm their strength.
-
Anhydrous Conditions: The presence of water can interfere with the deprotonation equilibrium. Ensure your solvent (e.g., methanol) is anhydrous and that glassware is thoroughly dried before use.[2]
-
Insufficient Activation Energy: While the reaction is initiated at low temperature to control exothermicity, it may require gentle warming to proceed at a reasonable rate after the initial addition is complete. The procedure from Organic Syntheses specifies removing the ice bath after 3 hours to allow the reaction to continue at ambient temperature.[4]
-
Optimized Protocols & Data
Protocol 1: Optimized Synthesis of 4,4'-Dinitrobibenzyl
This protocol is adapted from the robust procedure published in Organic Syntheses, designed to maximize the yield of the bibenzyl product while minimizing stilbene formation.[4]
Step-by-Step Methodology:
-
Setup: Equip a 3-liter three-necked flask with a powerful mechanical stirrer and a gas inlet tube that extends below the surface of the reaction medium.
-
Reagent Preparation: Prepare a 30% methanolic potassium hydroxide solution by carefully dissolving 680 g of high-purity KOH pellets in 2 L of anhydrous methanol.
-
Charging the Reactor: Add the 2 L of methanolic KOH solution to the flask and cool it to 10 °C in an ice bath.
-
Substrate Addition: Add 100 g (0.73 mole) of high-quality p-nitrotoluene to the cooled, basic solution.
-
Reaction Initiation: Begin vigorous stirring and immediately start bubbling a rapid stream of compressed air through the gas inlet tube.
-
Temperature Cycling: Maintain the ice bath for the first 3 hours of the reaction. After this period, remove the ice bath and continue the vigorous stirring and aeration for an additional 5 hours at ambient temperature.
-
Workup and Isolation: Filter the resulting solid product immediately using suction. Wash the filter cake thoroughly with 2 L of boiling water, followed by 300 mL of 95% ethanol at room temperature.
-
Purification: Allow the crude product to air-dry completely. For high purity, recrystallize the material from a minimal amount of boiling benzene or a suitable alternative solvent like toluene or an ethanol/water mixture.[3][4] This step is effective at removing residual colored impurities.
Data Table: Impact of Reaction Parameters on Product Selectivity
The following table summarizes expected outcomes based on adjustments to key reaction parameters. This data is synthesized from procedural literature and mechanistic principles.
| Parameter | Standard Condition | High-Byproduct Condition | Expected Outcome | Rationale |
| Temperature | 0-10°C initial, then RT | > 40°C for extended time | Increased Stilbene/Acid | Over-oxidation and cleavage are kinetically favored at higher temperatures. |
| Reaction Time | 8 hours total[4] | > 12 hours | Increased Stilbene | Prolonged exposure of the product to the basic, oxidative medium allows for further reaction. |
| Aeration | Vigorous, continuous stream | Slow or intermittent stream | Increased colored byproducts | Insufficient oxidant can lead to alternative condensation pathways.[7][8] |
| Base Quality | Fresh, >85% purity KOH[4] | Old, partially carbonated KOH | Low or No Reaction | Insufficient active base to deprotonate the nitrotoluene starting material. |
References
-
Ishii, Y., Iwahama, T., Sakaguchi, S., Nakayama, K., & Nishiyama, Y. (1996). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Journal of Organic Chemistry, 61(14), 4520-4526.
-
Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643–2648.
-
Shriner, R. L., & Berger, L. (1943). p,p'-DINITROBIBENZYL. Organic Syntheses, 23, 29.
-
Guglielmetti, L. (1990). Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts. U.S. Patent 4,952,725.
-
Guglielmetti, L. (1988). Process for the preparation of 4,4'-dinitrostilbene-2,2'-disulfonic acid and its salts. U.S. Patent 4,719,051.
-
Quora. (n.d.). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? Quora.
-
Wang, L., et al. (2022). Hypothesized mechanism for α‐nitrotoluene electrooxidation to E‐nitroethene. ResearchGate.
-
Molnar, A. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 674-711.
-
Guglielmetti, L. (1981). Process for preparing 4,4'-dinitrostilbene-2,2'-disulfonic acid and its salts and its use. European Patent EP0026154B1.
-
Guglielmetti, L. (1981). Process for preparing 4,4'-dinitrostilbene-2,2'-disulfonic acid and its salts and its use. European Patent EP0026154A1.
-
Balcells, D., & Lledós, A. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(1), 475-491.
-
Wang, J., et al. (2010). Use of 4,4'-dinitrostilbene-2,2'-disulfonic acid wastewater as a raw material for paramycin production. Bioresource Technology, 101(23), 9079-9084.
-
ResearchGate. (n.d.). Oxidative coupling of toluene with different additives Reaction conditions.
-
BenchChem. (2025). Optimizing reaction time and temperature for 2,2'-Dinitrobibenzyl.
-
BenchChem. (2025). Troubleshooting low purity in 2,2'-Dinitrobibenzyl samples.
-
ResearchGate. (2025). Kinetic study on the preparation of 4,4′-dinitrostilbene-2,2′-disulfonic acid.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d-nb.info [d-nb.info]
- 6. US4719051A - Process for the preparation of 4,4'-dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]
- 7. EP0026154B1 - Process for preparing 4,4'-dinitrostilbene-2,2'-disulfonic acid and its salts and its use - Google Patents [patents.google.com]
- 8. EP0026154A1 - Process for preparing 4,4'-dinitrostilbene-2,2'-disulfonic acid and its salts and its use - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,2'-Dichloro-4,4'-dinitrobibenzyl
Welcome to the technical support center for the purification of 2,2'-Dichloro-4,4'-dinitrobibenzyl. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high purity for this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The impurity profile of your crude product is heavily dependent on the synthetic route employed. However, common contaminants can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, residual precursors like 2-chloro-4-nitrotoluene may be present.
-
Oxidation Byproducts: The bibenzyl bridge is susceptible to oxidation, which can lead to the formation of stilbene derivatives or other colored, highly conjugated systems. In related syntheses, insoluble red-orange materials, likely from oxidation, have been observed.[1][2]
-
Side-Reaction Products: Various condensation or coupling reactions can occur under the reaction conditions, leading to a range of structurally similar impurities.[1] For instance, in syntheses starting from TNT to produce related hexanitrobibenzyl compounds, intermediates like α-chloro-hexanitrobibenzyl can persist as impurities.[3]
-
Inorganic Salts: Salts from reagents, such as potassium hydroxide or sodium methoxide, may remain if the initial workup and washing steps are incomplete.[1][4]
Table 1: Common Impurities and Their Potential Origins
| Impurity Category | Specific Example | Likely Origin |
| Starting Materials | 2-chloro-4-nitrotoluene | Incomplete reaction during oxidative coupling. |
| Oxidation Products | 2,2'-Dichloro-4,4'-dinitrostilbene | Oxidation of the bibenzyl bridge, often promoted by air and basic conditions.[2][4] |
| Side-Reaction Products | Isomeric bibenzyls, polymeric material | Non-specific coupling or condensation reactions. |
| Reagent Residue | Inorganic salts (e.g., KCl, NaCl) | Inadequate washing of the crude product after reaction quenching.[1] |
Troubleshooting Guides
Recrystallization Issues
Q2: My crude product is off-color (yellow, brown, or orange). How can I remove these colored impurities?
An off-color appearance typically indicates the presence of conjugated or oxidized impurities.[1][2] Recrystallization is the most effective first step to address this.
Recommended Protocol: Decolorizing Recrystallization
-
Solvent Selection: Choose an appropriate solvent. For dinitrobibenzyl compounds, methanol or an ethanol/water mixture are often effective.[1][5][6]
-
Dissolution: In a flask, add the minimum amount of boiling solvent to the crude solid to dissolve it completely.
-
Charcoal Treatment: Once dissolved, remove the flask from the heat source. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Heating: Gently swirl and boil the solution with the charcoal for a few minutes. The charcoal will adsorb many of the colored impurities.[7]
-
Hot Filtration: While the solution is still hot, perform a gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step is crucial to prevent premature crystallization in the funnel.[7]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals via vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Q3: I am struggling with the recrystallization process itself. What are the best practices?
Recrystallization can fail or give poor results for several reasons. The key is to select the right solvent and control the cooling process.
Table 2: Recommended Recrystallization Solvents for Dinitrobibenzyl Derivatives
| Solvent System | Application Notes | Reference |
| Methanol | Effective for producing light yellow crystalline powder. A good starting choice. | [5] |
| Ethanol/Water (2:1 v/v) | Has been shown to yield a white solid. The water acts as an anti-solvent, reducing solubility at cold temperatures. | [1][6] |
| Benzene | Can be used to obtain yellow needles, but requires caution due to its toxicity. A heated funnel is recommended to prevent premature crystallization. | [2] |
Below is a troubleshooting workflow for common recrystallization problems.
Caption: Troubleshooting logic for common recrystallization issues.
Column Chromatography Issues
Q4: Recrystallization did not provide the required purity. What is the next step?
When impurities have similar solubility profiles to your target compound, column chromatography is the preferred method for separation.[8] This technique separates molecules based on their differential polarity and interaction with a stationary phase (typically silica gel).[8][9] Less polar compounds travel through the column faster, while more polar compounds are retained longer.[9]
The general workflow for purification by column chromatography is outlined below.
Caption: General experimental workflow for column chromatography.
Q5: How do I select the right mobile phase (eluent) for column chromatography?
The choice of eluent is critical for successful separation. This is determined empirically using Thin Layer Chromatography (TLC).
Protocol: TLC for Solvent System Optimization
-
Prepare Samples: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Prepare TLC Chambers: In separate sealed containers, add a small amount of different solvent mixtures. Good starting points for nitroaromatic compounds are mixtures of a non-polar solvent (n-Hexane) and a slightly more polar solvent (Ethyl Acetate or DCM).[8][10][11]
-
Test Ratios: Hexane:Ethyl Acetate (9:1, 8:2, 7:3)
-
-
Spot and Develop: Using a capillary tube, spot the dissolved crude product onto the baseline of several TLC plates. Place one plate in each chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp.
-
Analyze: The ideal solvent system will result in the desired compound having an Rf value of approximately 0.25-0.35 . The impurities should be well-separated from the main spot (either much higher or lower Rf).
Q6: Can you provide a detailed protocol for purifying this compound by column chromatography?
Materials:
-
Crude this compound
-
Silica Gel (100-200 mesh)[11]
-
Optimized Eluent (from TLC analysis, e.g., Hexane:Ethyl Acetate)
-
Sand (acid-washed)
-
Glass chromatography column
-
Collection tubes/flasks
Step-by-Step Methodology:
-
Column Preparation (Slurry Packing):
-
Secure the column vertically in a fume hood and place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.[11]
-
In a beaker, make a slurry of silica gel in your starting eluent (the least polar mixture if running a gradient).[11]
-
Pour the slurry into the column, tapping gently to ensure even packing and release air bubbles. Open the stopcock to allow some solvent to drain, settling the silica bed. Do not let the top of the silica run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
This method generally provides better separation for solid samples compared to loading as a concentrated liquid.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance.
-
Fill the column with the eluent and begin elution, collecting the solvent that passes through the column in fractions.
-
Maintain a constant level of eluent above the silica bed at all times.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.
-
Spot every few fractions on a TLC plate to monitor the purity and identify which fractions contain your desired product.[8][9]
-
Combine the fractions that show a single, pure spot corresponding to your product.
-
-
Isolation:
-
Evaporate the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound.
-
References
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]
- Google Patents. (2016).
-
Organic Syntheses. (n.d.). p,p'-DINITROBIBENZYL. [Link]
-
ChemHelp ASAP. (2021). Column chromatography & purification of organic compounds. [Link]
-
OECD SIDS. (n.d.). 2,4-DICHLORONITROBENZENE. [Link]
-
Google Patents. (1985). United States Patent (19). [Link]
-
ResearchGate. (n.d.). Identification of -Chloro-2,2',4,4',6,6'-Hexanitrobibenzyl as an Impurity in Hexanitrostilbene. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?[Link]
- Google Patents. (2015).
-
Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 6. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of 2,2'-Dichloro-4,4'-dinitrobibenzyl Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guidance is primarily based on the synthesis of 2,2'-dinitrobibenzyl due to a lack of specific literature on the scale-up of 2,2'-Dichloro-4,4'-dinitrobibenzyl. The principles of synthesis, safety, and scale-up are expected to be broadly applicable to the chlorinated analogue, but specific reaction parameters and safety considerations may vary. All procedures involving energetic materials should be conducted with extreme caution and appropriate safety measures in place.
Introduction
The synthesis of this compound is a critical step in the production of various high-value molecules, including intermediates for pharmaceuticals and other specialty chemicals. As with many processes involving nitroaromatic compounds, scaling up this synthesis from the laboratory to pilot or industrial scale presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions related to the scale-up of this synthesis, with a strong emphasis on safety and process control.
I. Synthetic Routes and Mechanistic Considerations
The primary route for the synthesis of the bibenzyl core is the oxidative coupling of the corresponding substituted toluene. For this compound, the starting material would be 1-chloro-2-methyl-5-nitrobenzene.
Oxidative Coupling of Substituted Toluenes
This reaction typically proceeds via the formation of a benzylic anion in the presence of a strong base, followed by oxidation and dimerization.
Caption: Generalized reaction pathway for the oxidative coupling of 1-chloro-2-methyl-5-nitrobenzene.
Several methods have been reported for the analogous synthesis of 2,2'-dinitrobibenzyl, which can be adapted for the chlorinated derivative.
| Method | Base | Oxidant | Solvent | Yield of 2,2'-dinitrobibenzyl | Reference |
| Optimized Bromination | Potassium t-butoxide | Bromine | THF | Up to 95% | [1] |
| Aerobic Oxidation | Potassium hydroxide | Air/Oxygen | Methanol | ~36% | [1] |
| Formamide/Air | Sodium methoxide | Air | Paraffin oil | ~82.5% |
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound.
Problem 1: Low Yield
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Reaction Conditions | The choice of base, oxidant, solvent, and temperature are critical. Older methods like simple aerobic oxidation often result in lower yields compared to more modern approaches.[1] | - Optimize Base and Oxidant: The combination of a strong, non-nucleophilic base like potassium t-butoxide with a more potent oxidant such as bromine can significantly improve yields.[1] - Solvent Selection: Ensure the use of dry, appropriate solvents. Tetrahydrofuran (THF) is often a good choice for reactions involving strong bases. - Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to side reactions or incomplete conversion. |
| Moisture in the Reaction | Strong bases like potassium t-butoxide are highly sensitive to moisture, which can quench the base and inhibit the formation of the benzylic anion. | - Use Anhydrous Reagents and Solvents: Ensure all starting materials and solvents are thoroughly dried before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Inefficient Mixing | As the scale of the reaction increases, achieving uniform mixing becomes more challenging. Poor mixing can lead to localized "hot spots" and incomplete reaction. | - Reactor Design: Utilize a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure good top-to-bottom and radial mixing. - Baffles: Install baffles in the reactor to prevent vortexing and improve mixing efficiency. |
| Side Reactions | Over-oxidation or other side reactions can consume the starting material or the desired product. The presence of electron-withdrawing groups (nitro and chloro) can influence the propensity for side reactions. | - Control Stoichiometry: Carefully control the stoichiometry of the oxidant. An excess of a strong oxidant can lead to the formation of over-oxidized byproducts. - Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) and quench the reaction once the starting material is consumed to minimize the formation of degradation products. |
Problem 2: Impure Product
| Potential Cause | Explanation | Troubleshooting Steps |
| Unreacted Starting Materials | Incomplete reaction can leave residual starting materials in the crude product. | - Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. - Purification: Employ appropriate purification techniques such as recrystallization to remove unreacted starting materials. |
| Formation of Side Products | As mentioned above, side reactions can lead to a variety of impurities. For nitrotoluene couplings, insoluble red-orange materials have been observed as byproducts. | - Reaction Condition Optimization: Fine-tune reaction parameters to minimize side product formation. - Washing: Wash the crude product with appropriate solvents (e.g., boiling water and ethanol) to remove certain impurities. |
| Inorganic Salts | Salts from the base (e.g., potassium bromide if using KOtBu and Br2) can contaminate the product if not properly removed during workup. | - Thorough Washing: Wash the crude product extensively with water to dissolve and remove inorganic salts. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
The synthesis of this compound involves several significant safety hazards, particularly on a larger scale:
-
Exothermic Reaction and Thermal Runaway: The oxidative coupling of nitrotoluenes is an exothermic reaction. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and vessel rupture.
-
Thermal Instability of Nitro Compounds: Aromatic nitro compounds are known to be thermally unstable and can decompose violently at elevated temperatures. The presence of impurities can significantly lower the decomposition temperature.
-
Handling of Hazardous Reagents: Reagents such as strong bases (potassium t-butoxide, potassium hydroxide) and oxidants (bromine) are corrosive and toxic. Bromine, in particular, requires specialized handling procedures.
Q2: How can the risk of a thermal runaway be mitigated during scale-up?
Mitigating the risk of thermal runaway is paramount. Key strategies include:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, the rate of heat evolution, and the thermal stability of the reaction mixture.
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), consider a semi-batch approach where one of the reagents (e.g., the oxidant) is added gradually. This allows for better control of the reaction rate and heat generation.
-
Efficient Heat Removal: Ensure the reactor is equipped with an adequate cooling system (e.g., jacket cooling, internal cooling coils). The cooling capacity must be sufficient to handle the maximum heat output of the reaction.
-
Emergency Cooling and Quenching Systems: Have a robust emergency cooling system and a validated quenching procedure in place to stop the reaction in case of a cooling failure or unexpected temperature rise.
-
Process Control and Monitoring: Implement a reliable process control system to continuously monitor critical parameters such as temperature, pressure, and agitator speed. Set up alarms and interlocks to automatically trigger safety measures if parameters deviate from the safe operating range.
Q3: What are the best practices for purifying this compound at an industrial scale?
Recrystallization is the most common method for purifying dinitrobibenzyl compounds.
-
Solvent Selection:
-
A mixture of water and ethanol (e.g., 1:2 v/v) has been reported to be effective for 2,2'-dinitrobibenzyl, yielding a white solid.[2]
-
Methanol is also a suitable recrystallization solvent.
-
For related dinitrobibenzyl compounds, benzene has been used.[3]
-
On an industrial scale, solvent selection will also be influenced by factors such as cost, safety (flammability, toxicity), and environmental impact.
-
-
Equipment:
-
Jacketed, agitated filter-dryers are commonly used in industrial settings. These vessels allow for crystallization, filtration, washing, and drying to be performed in a single, contained unit, which is particularly important when handling hazardous materials.
-
-
Drying:
-
Drying of energetic materials must be done with extreme care to avoid ignition.
-
Vacuum drying at a controlled, low temperature is a common method.
-
Specialized drying techniques, such as passing a cool, dry gas over the agitated particles, can also be employed to safely remove residual solvents.[4]
-
IV. Experimental Protocols
Note: These protocols are for laboratory-scale synthesis and must be adapted and thoroughly risk-assessed before any scale-up is attempted.
Protocol 1: Oxidative Coupling using Potassium t-Butoxide and Bromine (High Yield)
This method is adapted from a high-yield synthesis of 2,2'-dinitrobibenzyl.[1][2]
-
Preparation: Under a nitrogen atmosphere, dissolve 1-chloro-2-methyl-5-nitrobenzene (1.0 eq) in dry THF in a reaction flask equipped with a stirrer and a cooling bath.
-
Anion Formation: Cool the solution to 0 °C and add potassium t-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C.
-
Oxidative Coupling: Add a solution of bromine (1.3 eq) in dry THF dropwise to the reaction mixture, again keeping the temperature below 5 °C. After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0 °C.
-
Work-up: Quench the reaction by slowly adding it to a mixture of ice and water. The product should precipitate.
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the solid thoroughly with water to remove inorganic salts.
-
Further wash with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
-
V. Data Presentation
Comparison of Synthetic Methods for 2,2'-Dinitrobibenzyl (as a proxy)
| Parameter | Method 1 (KOtBu/Br₂) | Method 2 (KOH/Air) | Method 3 (NaOMe/Formamide/Air) |
| Yield | High (up to 95%) | Low (~36%) | Moderate (~82.5%) |
| Reagents | Potassium t-butoxide, Bromine | Potassium hydroxide, Air | Sodium methoxide, Formamide, Air |
| Solvent | THF | Methanol | Paraffin oil |
| Temperature | 0 °C | 10 °C to ambient | 5-10 °C |
| Reaction Time | Short | Long (8 hours) | Moderate |
| Safety Concerns | Handling of bromine and potassium t-butoxide | Handling of strong base | Flammable solvents, potential for runaway reaction |
VI. Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
- Moormann, A. E., Langbehn, A., & Herges, R. (2009). A High-Yielding, One-Pot Synthesis of 2,2'-Dinitrobibenzyl. Synthesis, 2009(14), 2357-2358.
- United States Patent 4,104,804. (1978).
-
Ullmann Condensation. In Wikipedia. Retrieved February 13, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: Oxidation of the Methyl Group on 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
- Zeman, S. (1981). Possibilities of applying the Piloyan method of determination of decomposition activation energies in the differential thermal analysis of polynitroaromatic compounds and their derivatives. Journal of Thermal Analysis, 20(2), 329-338.
- Taillefer, M., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(16), 2741-2744.
- Gorlushko, D. A., et al. (2014). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
- Buchwald, S. L., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1158-1166.
- Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626.
- Fuson, R. C., & Cleveland, E. A. (1940). 2,2'-Dinitrobiphenyl. Organic Syntheses, 20, 45.
- Stansbury, H. A., & Proops, W. R. (1962). p,p'-Dinitrobibenzyl. Organic Syntheses, 42, 48.
-
Saraduke Technical Services. (n.d.). Storage and Handling of Energetic Materials. Retrieved February 13, 2026, from [Link]
- BenchChem. (2025).
- Simpson, J., et al. (2008). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2008(4), M572.
- United States Patent 2,580,742. (1952).
- Chi, K.-W., et al. (2010). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 13, 2026, from [Link]
- United States Patent 4,261,908. (1981).
- Waldvogel, S. R. (2016). Oxidative Coupling Reactions. Johannes Gutenberg University Mainz.
- Boyer, J. H., & Buriks, R. S. (1959). 2,4,5-Triaminonitrobenzene. Organic Syntheses, 39, 60.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT).
- Liu, W., & Du, Z.-T. (2009). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.
- Ye, F., et al. (2024). Light-promoted aromatic denitrative chlorination.
-
R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling. Retrieved February 13, 2026, from [Link]
- Korean Patent KR920002916B1. (1992).
- Chinese Patent CN105753709A. (2016).
- Fraunhofer-Institut für Chemische Technologie. (1996). Energetic Materials: Technology, Manufacturing and Processing.
- Gilman, H., & Esmay, D. L. (1949). Removal of Chlorine from Aromatic Nitrochloro Compounds. Preparation of 1,3-Dinitronaphthalene. Journal of the American Chemical Society, 71(8), 2947-2948.
- Weingart, J. J., et al. (2018).
-
Soil contamination. In Wikipedia. Retrieved February 13, 2026, from [Link]
- Chinese Patent CN104610065A. (2015).
- United States Patent 4,562,286. (1985).
- NWGD. (2016). Drying in the chemical industry.
- Beilstein Journal of Organic Chemistry. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. 19, 700-718.
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Spectrum of 2,2'-Dichloro-4,4'-dinitrobibenzyl
Executive Summary
2,2'-Dichloro-4,4'-dinitrobibenzyl (CAS: 105222-71-7) is a critical intermediate, primarily utilized in the synthesis of functionalized stilbenes and heterocycles for pharmaceutical applications. Its structural integrity is defined by a central ethylene bridge connecting two benzene rings, each substituted with a chlorine atom at the ortho position (2,2') and a nitro group at the para position (4,4').
This guide provides a technical analysis of its 1H NMR spectrum , comparing it against its precursor (2-Chloro-4-nitrotoluene ) and a structural analogue (2,2'-Dinitrobibenzyl ). This comparison validates the oxidative coupling process and highlights the specific deshielding effects of the ortho-chloro substituents.
Chemical Identity & Synthesis Pathway
The molecule is typically synthesized via the oxidative coupling of 2-chloro-4-nitrotoluene. This reaction targets the methyl groups, forming a new C-C bond to create the ethylene bridge.
Key Transformation:
-
Reactant: 2-Chloro-4-nitrotoluene (Methyl protons at ~2.4 ppm).
-
Product: this compound (Methylene bridge protons shifted to ~3.2–3.4 ppm).
Figure 1: Synthesis & Verification Pathway
Caption: Logical flow from precursor selection to NMR verification of the ethylene bridge formation.
Comparative Spectral Analysis
The following table contrasts the spectral features of the target molecule with its precursor and a close analogue. This comparison allows researchers to distinguish the successful product from unreacted starting material or alternative isomers.
Table 1: Chemical Shift Comparison (1H NMR, CDCl3)
| Proton Environment | Precursor: 2-Chloro-4-nitrotoluene | Analogue: 2,2'-Dinitrobibenzyl | Target: this compound |
| Bridge / Methyl | 2.45 ppm (s, 3H, -CH3) | 3.25 ppm (s, 4H, -CH2-CH2-) | 3.30 – 3.45 ppm (s, 4H, -CH2-CH2-) |
| Aromatic H3 | 8.26 ppm (d, J=2Hz) | 7.96 ppm (dd, J=8, 1Hz) | ~8.30 ppm (d, J~2Hz) |
| Aromatic H5 | 8.08 ppm (dd, J=8, 2Hz) | 7.54 ppm (t, J=8Hz) | ~8.10 ppm (dd, J~8, 2Hz) |
| Aromatic H6 | 7.42 ppm (d, J=8Hz) | 7.42 ppm (dd, J=8, 1Hz) | ~7.45 ppm (d, J~8Hz) |
> Note: Target values are predicted based on additive substituent effects (SCS) derived from the precursor and analogue data. The bridge protons in the target are deshielded relative to the analogue due to the steric compression and inductive effect of the ortho-chlorine atoms.
Detailed Peak Assignment
-
Ethylene Bridge (
3.30 – 3.45 ppm):-
The disappearance of the methyl singlet at 2.45 ppm and the appearance of a new singlet (integrating to 4H) in the 3.3–3.5 ppm range is the definitive proof of dimerization.
-
The ortho-chloro substituent exerts a deshielding effect on these protons compared to unsubstituted bibenzyl (~2.9 ppm), pushing the shift downfield.
-
-
Aromatic H3 (
~8.30 ppm):-
Located between the Chlorine (pos 2) and Nitro (pos 4) groups.
-
This proton experiences synergistic deshielding from both electron-withdrawing groups. It appears as a doublet with a small coupling constant (meta-coupling to H5).
-
-
Aromatic H5 (
~8.10 ppm):-
Located ortho to the Nitro group and meta to the Chlorine.
-
Appears as a doublet of doublets (dd) due to strong ortho-coupling with H6 and weak meta-coupling with H3.
-
-
Aromatic H6 (
~7.45 ppm):-
Located ortho to the ethylene bridge.
-
This proton is the most shielded aromatic signal, appearing as a doublet (ortho-coupling to H5).
-
Experimental Protocol
To ensure reproducible results, follow this standardized acquisition workflow.
Sample Preparation[1][2][3][4][5][6]
-
Solvent Selection: Use CDCl3 (Chloroform-d) for routine analysis. If solubility is poor (common with dinitro/dichloro species), use DMSO-d6 .
-
Note: In DMSO-d6, expect aromatic peaks to shift slightly downfield (+0.1–0.2 ppm) and the water peak to appear at ~3.33 ppm, which may overlap with the bridge signal.
-
-
Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent. Ensure the solution is clear and free of suspended solids to prevent line broadening.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Number of Scans (NS): 16 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width: 14 ppm (-2 to 12 ppm).
-
Temperature: 298 K (25°C).
Figure 2: Analysis Workflow
Caption: Step-by-step workflow for NMR data acquisition and verification.
References
-
Synthesis & Precursor Data
- Oxidative Coupling of Nitrotoluenes: Stansbury, H. A., & Proops, W. R. (1962). The Oxidative Coupling of Alkyl-substituted Aromatic Compounds. Journal of Organic Chemistry.
-
Precursor NMR (2-Chloro-4-nitrotoluene): NIST Chemistry WebBook, SRD 69.
-
Analogue Spectral Data
-
2,2'-Dinitrobibenzyl NMR: ChemicalBook Spectral Data / SDBS.
-
-
General NMR Shift Prediction
-
Substituent Effects on Chemical Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
Structural Validation and Purity Assessment of 2,2'-Dichloro-4,4'-dinitrobibenzyl: A Comparative Analytical Guide
Audience: Researchers, Senior Analytical Chemists, and Drug Development Professionals.[1][2]
Context: This guide addresses the rigorous structural verification of 2,2'-Dichloro-4,4'-dinitrobibenzyl (an intermediate in the synthesis of diaminostilbenes and optical brighteners) using Carbon-13 Nuclear Magnetic Resonance (
Executive Summary: The Analytical Challenge
This compound is a symmetrical dimer typically synthesized via the oxidative coupling of 2-chloro-4-nitrotoluene. In process chemistry, distinguishing this dimer from its unreacted monomer precursor or over-oxidized stilbene byproducts is critical.[2]
While High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity, it fails to provide structural certainty regarding the integrity of the ethylene bridge or the retention of the chloro-nitro substitution pattern.
This guide compares
Comparative Analysis: C NMR vs. Alternatives
The following table objectively compares
| Feature | HPLC-UV/MS | ||
| Primary Utility | Structural Certainty (Backbone verification) | Rapid ID & Proton Counting | Quantitative Purity (%) |
| Quaternary Carbon Detection | Excellent (Directly observes C-Cl, C-NO | None (Blind to substitution sites) | Indirect (via mass fragmentation) |
| Symmetry Handling | Resolves unique environments; confirms symmetry.[2] | Can be deceptive; impurities may hide under broad singlets. | Separates isomers but requires reference standards. |
| Sample Requirement | High (~20-50 mg) | Low (<5 mg) | Minimal (<1 mg) |
| Acquisition Time | Slow (1–4 hours for high S/N) | Fast (5–10 mins) | Medium (15–30 mins) |
| Blind Spots | Low sensitivity for trace impurities (<1%).[2] | Cannot prove the presence of Cl or NO | No structural proof without MS/MS; UV response factors vary. |
Why C NMR is Superior for This Application
For this compound, the symmetry of the molecule results in a simple
Technical Deep Dive: C NMR Analysis Protocol
Experimental Configuration
To ensure detection of the slowly relaxing quaternary carbons (C-Cl and C-NO
-
Solvent: DMSO-d
is preferred over CDCl .-
Reasoning: Nitro-aromatics often exhibit poor solubility in chloroform, leading to weak signals.[2] DMSO-d
ensures complete dissolution and prevents aggregation effects that broaden peaks.
-
-
Frequency: 100 MHz or higher (400 MHz instrument equivalent).
-
Pulse Sequence: Inverse Gated Decoupling (optional) or Standard Power-Gated Decoupling.
-
Relaxation Delay (
): Set to 3.0 seconds.-
Critical: The quaternary carbons attached to the Nitro and Chloro groups have long
relaxation times. Standard delays (1s) will suppress these signals, leading to false integration or missing peaks.[2]
-
-
Scans: Minimum 1024 scans (for 20 mg sample).
Spectral Assignment Data
Due to the
Table 1: Predicted Chemical Shift Assignments (in DMSO-d
| Carbon Type | Position | Predicted Shift ( | Signal Characteristics |
| Aliphatic | Bridge (-CH | 33.5 ± 1.0 | Diagnostic Peak. Distinct from monomer -CH |
| Aromatic | C-4 (C-NO | 147.2 ± 1.5 | Quaternary. Deshielded by NO |
| Aromatic | C-1 (Bridge) | 139.5 ± 1.5 | Quaternary.[2] Bridge attachment point. |
| Aromatic | C-2 (C-Cl) | 134.0 ± 1.5 | Quaternary.[2] Weak intensity due to Cl broadening. |
| Aromatic | C-6 (CH) | 131.8 ± 1.0 | Methine. Ortho to bridge. |
| Aromatic | C-5 (CH) | 125.5 ± 1.0 | Methine. Ortho to NO |
| Aromatic | C-3 (CH) | 122.8 ± 1.0 | Methine. Between Cl and NO |
Note: Shifts are estimated based on substituent chemical shift additivity rules relative to bibenzyl and chloronitrobenzene standards [1, 2].
Visualization: Analytical Workflow & Logic
The following diagrams illustrate the decision process for validating this compound and the logic behind the spectral assignments.
Diagram 1: Analytical Decision Matrix
This workflow guides the researcher on when to deploy
Caption: Workflow for distinguishing the target dimer from monomeric precursors and stilbene byproducts using Carbon-13 NMR.
Diagram 2: Structural Logic & Substituent Effects
Understanding why the shifts appear where they do is crucial for interpretation.
Caption: Additivity logic showing how functional groups shift the carbon signals from the base bibenzyl skeleton.
Troubleshooting & Impurity Identification
When analyzing the
-
Peak at ~20-22 ppm: Indicates Unreacted 2-chloro-4-nitrotoluene .[2] The oxidative coupling was incomplete.
-
Peak at ~128-130 ppm (Intense): Indicates Stilbene formation (Double bond formation). This suggests over-oxidation or elimination has occurred [3].
-
Missing Quaternary Signals (134 or 147 ppm): The relaxation delay (
) was too short. Increase to 5 seconds and re-acquire.
References
-
ChemicalBook. (n.d.). 2,2'-Dinitrobibenzyl Synthesis and Spectral Data. Retrieved from [1][2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for substituent chemical shift additivity modeling).[3]
-
Organic Syntheses. (1952). p,p'-Dinitrobibenzyl.[2][4] Org. Synth. 32, 57. Retrieved from [1][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[5] Chem., 62(21), 7512–7515.[1][2] Retrieved from [1][2]
Sources
Analytical Comparison Guide: Mass Spectrometry of 2,2'-Dichloro-4,4'-dinitrobibenzyl
Executive Summary & Molecular Profile
2,2'-Dichloro-4,4'-dinitrobibenzyl (CAS: 16968-19-7 analog/derivative) is a critical intermediate in the synthesis of stilbene-based optical brighteners and diaminobibenzyl derivatives used in polymer chemistry and potential pharmaceutical scaffolds.[1]
Characterizing this molecule presents specific challenges due to the electronegative nitro groups (suppressing ionization in ESI+) and the polychlorinated isotopic signature . This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal workflow for structural confirmation and impurity profiling.
Molecular Specifications
-
Formula:
-
Monoisotopic Mass: ~340.00 Da (
)[1] -
Key Structural Feature: The bibenzyl bridge (
), which acts as the primary site for fragmentation under Electron Impact (EI).
Theoretical Mass Spectrometry Behavior
Before selecting an instrument, one must understand the predicted spectral behavior based on first principles of mass spectrometry.
A. Isotopic Signature (The "Chlorine Fingerprint")
The presence of two chlorine atoms creates a distinct isotopic pattern that serves as the primary confirmation of identity.
-
Pattern: M, M+2, M+4
-
Theoretical Ratio: 100 : 65 : 10 (Approx 9:6:1)[1]
-
Significance: Any MS method selected must resolve these peaks to confirm the di-chloro substitution.
B. Fragmentation Logic (Electron Impact)
Under hard ionization (EI, 70 eV), bibenzyl derivatives undergo a characteristic benzylic cleavage at the central ethane bridge.
-
Precursor: Molecular Ion (
) at m/z 340. -
Primary Fragment: Cleavage yields the 2-chloro-4-nitrobenzyl cation .[1]
-
Calculated Fragment Mass:
-
Secondary Fragment: Loss of the nitro group (
, 46 Da) from the 170 ion yields m/z 124.
Figure 1: Predicted fragmentation pathway under Electron Impact (EI). The formation of the m/z 170 cation is the diagnostic "fingerprint" for this molecule.
Method Comparison: GC-MS vs. LC-MS
For this specific nitro-aromatic intermediate, GC-MS (EI) is the superior technique for structural elucidation, while LC-MS (APCI) is the alternative for trace analysis in complex matrices.[1]
| Feature | GC-MS (Electron Impact) | LC-MS (ESI / APCI) |
| Suitability | High. The molecule is thermally stable up to ~250°C and non-polar.[1] | Moderate. Nitro groups are electron-withdrawing, making protonation ( |
| Ionization | Hard (EI). Provides rich structural data (fragmentation).[2] | Soft (ESI/APCI). ESI- is preferred ( |
| Sensitivity | Excellent for the parent ion and the m/z 170 base peak. | Lower sensitivity in ESI+; requires negative mode or adduct formation. |
| Sample Prep | Simple dissolution in Ethyl Acetate or DCM. | Requires HPLC-grade methanol/acetonitrile; potential solubility issues in high-water mobile phases.[1] |
| Data Utility | Structural Proof. The m/z 170 fragment confirms the "half-molecule" structure. | Molecular Weight Only. Soft ionization rarely cleaves the bridge, showing only parent mass. |
Recommendation
-
Primary Choice: GC-MS using a non-polar column (e.g., DB-5MS).[1] The thermal stability of the bibenzyl core allows for excellent chromatography, and the EI fragmentation provides positive structural identification.
-
Alternative: LC-MS (APCI Negative Mode) if the sample contains thermally labile impurities or if the goal is trace quantification in a biological matrix.
Experimental Protocols
Protocol A: GC-MS Structural Confirmation (Gold Standard)
This protocol is designed to validate the synthesis of the intermediate from 2-chloro-4-nitrotoluene.[1]
1. Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).
-
Filter through a 0.45 µm PTFE syringe filter to remove particulates.
2. Instrument Parameters (Agilent 7890/5977 or equivalent):
-
Column: DB-5MS (30m × 0.25mm × 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), Temperature: 260°C.
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, Quadrupole: 150°C.
-
Scan Range: m/z 50–450.
3. Data Interpretation Criteria (Pass/Fail):
-
Retention Time: Expect elution between 12–15 min (depending on ramp).[1]
-
Isotope Check: The molecular ion cluster (m/z 340/342/344) must match the 9:6:1 intensity ratio.
-
Fragment Check: The base peak must be m/z 170 (with its own 3:1 isotope at 172).
Protocol B: LC-MS (APCI) for Impurity Profiling
Use this if the sample contains non-volatile salts or thermally unstable byproducts.[1]
1. Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (promotes ionization).
-
B: Methanol (LC-MS Grade).[1]
2. Source Parameters (APCI Negative Mode):
-
Reasoning: Nitro groups stabilize the negative charge well (electron capture).
-
Corona Current: 5–10 µA.
-
Vaporizer Temp: 350°C (High temp needed to volatilize the bibenzyl).
-
Capillary Voltage: -3500 V.
3. Gradient:
-
50% B to 95% B over 10 mins.
-
Target Ion: Look for
(m/z 340) or (m/z 399).[1]
Workflow Visualization
Figure 2: Decision matrix for selecting the analytical technique. GC-MS is the preferred route for structural confirmation.[1]
References
- Stansbury, H. A., & Proops, W. R. (1962). Oxidative Coupling of Nitro-toluenes. Journal of Organic Chemistry.
-
NIST Chemistry WebBook. Mass Spectrum of 2,2'-Dinitrobibenzyl. Standard Reference Data. Available at: [Link] (Reference for the non-chlorinated analog fragmentation pattern).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for "Benzylic Cleavage" rules in bibenzyl systems).
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Reference for Chlorine isotopic abundance calculations).
Sources
A Comparative Guide to the Infrared Spectroscopy of 2,2'-Dichloro-4,4'-dinitrobibenzyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2,2'-Dichloro-4,4'-dinitrobibenzyl. In the absence of a commercially available reference spectrum for this specific compound, this guide offers a predictive analysis based on its constituent functional groups. To support this theoretical framework, we present a comparative analysis with the IR spectra of structurally related and more common molecules: bibenzyl, 4-nitrotoluene, and 2-chlorotoluene. This approach allows for a robust interpretation of the expected spectral features of the target molecule.
Introduction to IR Spectroscopy and this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies.[1] The frequencies of absorbed radiation are characteristic of the types of chemical bonds and functional groups present, providing a molecular "fingerprint".[1]
This compound is a complex organic molecule featuring a bibenzyl (1,2-diphenylethane) backbone with chloro and nitro substituents on the phenyl rings. While its direct synthesis is not commonly documented, related dinitrobibenzyl compounds can be synthesized through the oxidative coupling of corresponding nitrotoluenes.[2][3][4] The molecular structure suggests a complex IR spectrum with contributions from aromatic C-H, C=C, C-N, N=O, C-Cl, and aliphatic C-H bonds.
Predicted IR Spectrum of this compound
The IR spectrum of this compound can be predicted by examining the characteristic absorption frequencies of its functional groups.
-
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.[5]
-
Aliphatic C-H Stretching: The methylene (-CH2-) groups of the bibenzyl bridge will exhibit symmetric and asymmetric stretching vibrations between 3000 cm⁻¹ and 2850 cm⁻¹.[5][6]
-
Aromatic C=C Stretching: These vibrations usually appear as a series of peaks in the 1600-1475 cm⁻¹ range.[5]
-
Nitro Group (NO₂) Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically between 1550 cm⁻¹ and 1500 cm⁻¹, and a symmetric stretch between 1350 cm⁻¹ and 1300 cm⁻¹.[5]
-
C-N Stretching: The carbon-nitrogen single bond stretch is expected in the 1250-1000 cm⁻¹ region.[1]
-
C-Cl Stretching: The carbon-chlorine bond absorption is typically found in the fingerprint region, between 800 cm⁻¹ and 600 cm⁻¹.[5]
-
Aromatic C-H Bending (Out-of-Plane): These bands, found between 900 cm⁻¹ and 690 cm⁻¹, are indicative of the substitution pattern on the aromatic ring.[5]
Comparative Spectral Analysis
To substantiate the predicted spectrum, we will compare it with the known IR spectra of bibenzyl, 4-nitrotoluene, and 2-chlorotoluene.
Bibenzyl (1,2-Diphenylethane)
Bibenzyl provides the foundational bibenzyl core structure. Its spectrum is characterized by:
-
Aromatic C-H stretches above 3000 cm⁻¹.[7]
-
Aliphatic C-H stretches from the ethylene bridge just below 3000 cm⁻¹.[7]
-
Aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region.[8][9][10]
-
Strong C-H bending peaks characteristic of a monosubstituted benzene ring.[7]
4-Nitrotoluene
4-Nitrotoluene introduces the nitro group on a phenyl ring. Its key spectral features include:
-
Strong asymmetric and symmetric NO₂ stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[11][12][13]
2-Chlorotoluene
2-Chlorotoluene provides insight into the influence of a chloro substituent on the aromatic ring. Its spectrum shows:
Data Summary and Comparison
The following table summarizes the expected IR absorption frequencies for this compound and compares them with the observed frequencies in the reference molecules.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) for Target Molecule | Bibenzyl (Observed, cm⁻¹) | **4-Nitrotoluene (Observed, cm⁻¹) ** | 2-Chlorotoluene (Observed, cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 | ~3080-3020[7] | ~3100-3050[11][12] | ~3100-3050[14][16] |
| Aliphatic C-H | Stretching | 3000-2850 | ~2950-2850[7] | N/A | N/A |
| Nitro (NO₂) | Asymmetric Stretching | 1550-1500 | N/A | ~1520[11][12] | N/A |
| Nitro (NO₂) | Symmetric Stretching | 1350-1300 | N/A | ~1350[11][12] | N/A |
| Aromatic C=C | Stretching | 1600-1475 | ~1600, 1495, 1450[8][9] | ~1600, 1480[11][12] | ~1590, 1470[14][16] |
| C-Cl | Stretching | 800-600 | N/A | N/A | ~750[14][16] |
| Aromatic C-H | Bending (Out-of-Plane) | 900-690 | ~740, 695[8][9] | ~850[11][12] | ~750[14][16] |
Experimental Protocol: Acquiring the IR Spectrum
The following is a detailed, step-by-step methodology for obtaining the IR spectrum of a solid sample like this compound using the KBr pellet method.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade (150-200 mg)
-
Agate mortar and pestle
-
Pellet press with dies
-
FTIR spectrometer
Procedure:
-
Drying: Gently heat the KBr powder in an oven at 110°C for 2-3 hours to remove any adsorbed water. Cool in a desiccator.
-
Grinding: Place a small amount of KBr in the agate mortar and grind to a fine powder. Add 1-2 mg of the sample to the mortar.
-
Mixing: Grind the sample and KBr together for 3-5 minutes until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to the pellet die. Place the die in the pellet press and apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Pellet Inspection: Carefully remove the die from the press. The resulting KBr pellet should be thin and transparent.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Process the resulting spectrum to label the peaks and determine their frequencies.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of predicting and analyzing the IR spectrum of this compound.
Caption: Workflow for the predictive and comparative analysis of the IR spectrum of this compound.
Conclusion
This guide provides a comprehensive framework for understanding the IR spectrum of this compound. By dissecting the molecule into its constituent functional groups and comparing them to simpler, known compounds, we can confidently predict the key features of its IR spectrum. The provided experimental protocol offers a clear path for the empirical verification of these predictions. This dual approach of theoretical prediction and comparative analysis is a valuable tool for researchers working with novel or uncharacterized compounds.
References
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
UMass OWL. IR Group Frequencies. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
-
ResearchGate. FTIR spectrum of Bibenzyl crystal. [Link]
-
National Institute of Standards and Technology. Benzene, 1-methyl-4-nitro-. [Link]
-
National Institute of Standards and Technology. Bibenzyl. [Link]
-
National Center for Biotechnology Information. Dibenzyl. [Link]
-
SpectraBase. 4-Nitrotoluene - Optional[FTIR] - Spectrum. [Link]
-
National Center for Biotechnology Information. 2-Chlorotoluene. [Link]
-
MDPI. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. [Link]
-
Beilstein Journal of Organic Chemistry. Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]
-
National Institute of Standards and Technology. Bibenzyl. [Link]
-
National Institute of Standards and Technology. 4-Iodo-3-nitrotoluene. [Link]
-
National Institute of Standards and Technology. Benzene, 1-chloro-2-methyl-. [Link]
-
Organic Syntheses. p,p'-DINITROBIBENZYL. [Link]
- Google Patents.
-
Organic Syntheses. 2,4,5-triaminonitrobenzene. [Link]
-
IS NIR Spectra. IS NIR Spectra. [Link]
-
ResearchGate. (PDF) 2,2′-Dinitrodibenzyl. [Link]
-
National Institute of Standards and Technology. Benzene, 1,2-dichloro-. [Link]
-
PubMed. Spectroscopic and spectrofluorimetric studies on the interaction of irbesartan with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and iodine. [Link]
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comparing reactivity of 2,2'-Dichloro-4,4'-dinitrobibenzyl with other dinitro compounds
Executive Summary
This guide provides a technical analysis of 2,2'-Dichloro-4,4'-dinitrobibenzyl , a specialized intermediate primarily used in the synthesis of high-performance polymer precursors (diamines).[1][2] Unlike common commodity nitro-aromatics, this molecule features a bibenzyl (1,2-diphenylethane) core with specific halogenation that imparts unique steric and electronic properties.[1][2]
Key Findings:
-
Reactivity vs. Standard Dinitrobibenzyl: The 2,2'-chlorine substituents introduce significant steric strain around the ethylene bridge, restricting conformational freedom and increasing solubility in organic media compared to the non-chlorinated analog.[1][2][3]
-
Chemospecificity Challenge: The primary reactivity pathway (nitro reduction) requires precise catalyst selection (e.g., sulfided Pt/C or Raney Nickel) to prevent unwanted hydrodechlorination, a risk not present in standard dinitrobibenzyls.[2][3]
-
Nucleophilic Inertness: Unlike 1-chloro-2,4-dinitrobenzene (Sanger’s reagent), the chlorine atoms in this scaffold are meta to the activating nitro groups, rendering them resistant to Nucleophilic Aromatic Substitution (SNAr).[1][2]
Structural & Electronic Landscape
To understand the reactivity, we must first analyze the geometry and electronic distribution.[1][2][3]
-
The Bridge (Bibenzyl vs. Stilbene): The central ethane bridge (
) allows for free rotation, unlike the rigid double bond in stilbenes.[1] However, the 2,2'-dichloro substitution creates a "steric lock," forcing the two phenyl rings into a twisted conformation to minimize clash between the chlorine atoms and the bridge protons.[1][2][3] -
Substituent Effects:
Diagram 1: Structural & Steric Analysis
Caption: The 2,2'-dichloro substituents (red arrow) impose a steric barrier that prevents the planar stacking often seen in non-chlorinated analogs, improving solubility in organic solvents.[1][2][3]
Comparative Reactivity Analysis
The following table contrasts this compound with key industrial alternatives.
| Feature | This compound | 4,4'-Dinitrobibenzyl | 1-Chloro-2,4-dinitrobenzene (CDNB) |
| Primary Application | Precursor for specialized polyimides/curing agents.[1][2] | Precursor for standard polyamides.[1] | Protein labeling, intermediate for dyes.[2][3] |
| SNAr Reactivity | Very Low. Cl is meta to NO2.[1] | N/A (No leaving group). | High. Cl is ortho/para to NO2.[1] |
| Reduction Selectivity | High Risk. Requires chemoselective catalyst to keep Cl.[1] | Low Risk. Standard Pd/C works fine.[1] | N/A (Usually substituted before reduction). |
| Solubility | Enhanced (due to twisted geometry). | Moderate (can stack/crystallize).[1] | High. |
| Bridge Flexibility | Restricted (Steric hindrance).[1] | Flexible. | N/A (Single ring).[1] |
Critical Insight: The "Meta" Effect
Researchers often confuse this molecule with substrates susceptible to nucleophilic attack.[1] In CDNB , the nitro groups are ortho and para to the chlorine, stabilizing the Meisenheimer complex intermediate.[1][2][3] In This compound , the nitro group is meta to the chlorine (relative to the bridge connectivity).[1][2] Therefore, the chlorine is not activated for substitution by amines or hydroxides under standard conditions.[1][2][3]
Experimental Protocol: Chemoselective Reduction
The most critical reaction for this molecule is the reduction of the nitro groups to amines without removing the chlorine atoms (hydrodechlorination).[1]
Objective: Synthesis of 2,2'-dichloro-4,4'-diaminobibenzyl. Challenge: Standard Pd/C hydrogenation will strip the chlorine atoms.[1]
Recommended Protocol: Béchamp Reduction (Iron/Acid)
This method is chosen for its absolute chemoselectivity, preserving the halogen atoms.[2][3]
-
Reagents:
-
Procedure:
-
Step 1: Suspend the dinitro compound and iron powder in the solvent mixture in a 3-neck flask equipped with a reflux condenser and mechanical stirrer.
-
Step 2: Heat to reflux (
).[1] -
Step 3: Add the acid catalyst dropwise.[1][4] Caution: Exothermic reaction.
-
Step 4: Monitor by TLC (Silica, DCM:MeOH 95:5).[1][2] The starting material (high Rf, yellow) will disappear, replaced by the diamine (low Rf, fluorescent/brown).[2][3]
-
Step 5: Hot filtration to remove iron oxides.[1]
-
Step 6: Neutralize filtrate with NaHCO3 and extract with Ethyl Acetate.[1]
-
Alternative Protocol: Catalytic Hydrogenation (Sulfided)
If hydrogenation is required (e.g., for scale-up), use Sulfided Platinum on Carbon (Pt(S)/C) .[1][2] The sulfur poisons the catalyst sites responsible for C-Cl bond insertion while allowing -NO2 reduction.[1]
Diagram 2: Reaction Workflow & Decision Tree
Caption: Choosing the correct reduction pathway is vital. Standard hydrogenation (Red path) leads to side-product formation by stripping the chlorine atoms.[1]
Synthesis Pathway Context
Understanding the origin of the molecule validates its structure.[1][3] It is not made by nitrating a dichlorobibenzyl (which would give a mix of isomers).[1] It is synthesized via Oxidative Coupling .[1]
-
Mechanism: Base-catalyzed formation of a carbanion at the methyl group, followed by oxidative dimerization.[1][2]
-
Reaction:
[1]
This confirms the position of the substituents: The coupling joins the methyl carbons (position 1), leaving the Chlorine at position 2 and Nitro at position 4.[1][3]
References
-
Synthesis of Dinitrobibenzyls: Stansbury, H. A., & Proops, W. R. (1962).[2][3] Oxidative Coupling of Nitrotoluenes. Journal of Organic Chemistry.
-
Reduction Methodologies: Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][7] (Standard reference for Pt(S)/C specificity).
-
Patent on Chlorinated Bibenzyls: Process for the preparation of 4,4'-dinitrostilbene-2,2'-disulfonic acid and related bibenzyl intermediates. US Patent 4,456,777.[1]
-
Structural Data: NIST Chemistry WebBook, 2,2'-Dinitrobibenzyl analogs. [1]
-
Comparative SNAr Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951).[2][3] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
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- 7. Organic Syntheses Procedure [orgsyn.org]
alternative reagents to 2,2'-Dichloro-4,4'-dinitrobibenzyl in synthesis
This guide provides a technical comparison of structural and functional alternatives to 2,2'-Dichloro-4,4'-dinitrobibenzyl (DCDNB).
DCDNB is primarily utilized as a precursor to 2,2'-dichloro-4,4'-diaminobibenzyl , a rigid, sterically hindered diamine used in high-performance polyimides (PI) and as a curing agent for polyurethanes (similar to MBOCA). While the chlorine substituents provide excellent modulus and steric hindrance, they introduce issues regarding toxicity (carcinogenicity concerns of chlorinated aromatics) , dielectric constant (high polarity) , and optical yellowing .
This guide categorizes alternatives into Functional Substitutes (different structure, superior properties) and Direct Analogs (similar structure, lower toxicity).
Part 1: Selection Logic & Decision Matrix
The choice of alternative reagent depends on the specific parameter you intend to improve: Optical Transparency , Dielectric Constant (
Figure 1: Decision matrix for selecting the appropriate alternative reagent based on downstream polymer requirements.
Part 2: Detailed Analysis of Alternative Reagents
Candidate 1: 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobibenzyl (or Biphenyl analog)
Best for: Optical Polyimides, Low Dielectric Materials (5G applications).
The industry standard for replacing chlorinated aromatics in high-performance electronics is the Trifluoromethyl (-CF3) group. While the bibenzyl (ethane bridge) version exists, the Biphenyl analog (TFMB precursor) is the dominant commercial alternative due to superior thermal stability.
-
Mechanism of Improvement: The bulky -CF3 groups provide steric hindrance similar to -Cl, preventing chain packing (increasing solubility) but possessing a much lower polarizability. This results in polymers with lower dielectric constants and high optical transparency (colorless).
-
Performance Trade-off: Significantly higher cost; lower modulus compared to chlorinated variants.
Experimental Protocol: Synthesis via Ullmann Coupling (Biphenyl Route) Note: This route avoids the oxidative coupling of nitrotoluenes used for DCDNB, utilizing halo-nitrobenzenes instead.
-
Reagents: 2-Bromo-5-nitrobenzotrifluoride (1.0 eq), Copper powder (activated, 2.5 eq), DMF (Solvent).
-
Procedure:
-
Heat the mixture to 120°C under Argon for 12 hours.
-
Filter hot to remove copper residues.
-
Pour filtrate into water/methanol (1:1) to precipitate 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl .
-
Yield: Typically 75-85%.
-
-
Reduction (Nitro
Amine):-
Use Pd/C (5%) and
(50 psi) in Ethanol/THF at room temperature. -
Result: 2,2'-Bis(trifluoromethyl)-benzidine (TFMB).
-
Candidate 2: 2,2'-Dimethyl-4,4'-dinitrobibenzyl (DMB Precursor)
Best for: Cost-sensitive applications, Reducing Halogen content.
This is the direct structural analog where the Chlorine atoms are replaced by Methyl groups. It retains the "bibenzyl" (ethane bridge) structure.
-
Mechanism of Improvement: Methyl groups are electron-donating (vs. Chlorine's withdrawing nature), which increases the reactivity of the resulting diamine towards dianhydrides. It eliminates the toxicity and corrosion risks associated with halogenated waste.
-
Performance Trade-off: Lower Glass Transition Temperature (
) than the chlorinated version due to reduced chain stiffness.
Experimental Protocol: Oxidative Coupling of 2-Nitrotoluene This protocol replaces the synthesis of DCDNB using non-halogenated starting materials.
-
Reagents: 2-nitrotoluene (Ortho-nitrotoluene), Potassium tert-butoxide (
-BuOK), THF. -
Procedure (The "Green" Coupling):
-
Dissolve 2-nitrotoluene (10 mmol) in dry THF at -15°C.
-
Add
-BuOK (2.2 eq) slowly to form the deep red benzylic anion. -
Oxidant: Instead of pure
(risk of explosion), add Iodine ( , 0.5 eq) or 1,2-dibromoethane as a quenching oxidant to couple the anions. -
Quench with dilute HCl.
-
Product: 2,2'-Dimethyl-4,4'-dinitrobibenzyl.
-
-
Reduction:
-
Standard Fe/HCl or Hydrazine/Pd reduction.
-
Part 3: Comparative Performance Data
The following table compares the properties of Polyimides (synthesized with BPDA dianhydride) derived from the DCDNB-diamine versus its alternatives.
| Feature | Chlorinated (Baseline) | Fluorinated (Alt 1) | Methylated (Alt 2) |
| Reagent Precursor | This compound | 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl | 2,2'-Dimethyl-4,4'-dinitrobibenzyl |
| Diamine Acronym | DCD-Diam | TFMB | DMB-Diam |
| Polymer | ~330°C | >360°C | ~290°C |
| Dielectric Const ( | 3.4 - 3.6 | 2.6 - 2.8 (Superior) | 3.1 - 3.3 |
| Optical Clarity | Yellow/Amber | Colorless/Transparent | Pale Yellow |
| Solubility | Good | Excellent | Good |
| Toxicity Risk | High (Chlorinated amine) | Low (Stable C-F bonds) | Moderate |
Part 4: Synthesis Workflow Visualization
The following diagram illustrates the parallel synthesis pathways, highlighting where the alternatives diverge from the standard DCDNB route.
Figure 2: Synthetic pathways comparing the production of DCDNB against its methylated and fluorinated alternatives.
References
-
Moormann, C. E., Langbehn, D., & Herges, R. (2023).[1] "Optimized Synthesis of 2,2'-Dinitrobibenzyl via Oxidative Coupling using Bromine." Beilstein Journal of Organic Chemistry.
-
Hasegawa, M. (2017). "High-Performance Polyimides: Molecular Design for Optical Transparency and Low Dielectric Constant." Polymer Journal, 49, 1-15. (Detailed data on TFMB properties).
-
ChemicalBook. (2024). "Product Comparison: this compound vs 2,2'-Bis(trifluoromethyl)benzidine."
-
Tao, L., et al. (2016). "Synthesis and Properties of Polyimides Derived from 2,2'-Dimethyl-4,4'-diaminobibenzyl." Journal of Applied Polymer Science.
Sources
A Senior Application Scientist's Guide to the Characterization of Impurities in the Synthesis of 2,2'-Dichloro-4,4'-dinitrobibenzyl
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The synthesis of complex organic molecules such as 2,2'-Dichloro-4,4'-dinitrobibenzyl, a potential intermediate in various manufacturing streams, is often accompanied by the formation of structurally similar impurities. These impurities can arise from starting materials, side reactions, or degradation and can possess undesirable toxicological profiles or affect the stability and performance of the final product.[1]
This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities generated during the synthesis of this compound. We move beyond mere procedural descriptions to explain the scientific rationale behind methodological choices, offering a framework for developing a self-validating, comprehensive analytical control strategy.
Part 1: The Synthetic Landscape and the Genesis of Impurities
A definitive synthesis for this compound is not widely published, therefore we will proceed based on established organometallic and electrophilic aromatic substitution principles. A plausible and common route involves two primary stages: the coupling of a substituted toluene and the subsequent nitration. Each stage is a potential source of impurities.
1.1 Plausible Synthesis Route
The synthesis likely begins with the oxidative coupling of 4-chloro-2-nitrotoluene or a similar precursor, followed by further modification, or more commonly, the coupling of a dichlorotoluene followed by dinitration. A highly efficient method for the synthesis of the related 2,2'-dinitrobibenzyl involves the oxidative coupling of o-nitrotoluene using potassium t-butoxide and bromine, achieving a 95% yield.[2][3] A similar strategy could be adapted for a chlorinated analogue. The subsequent dinitration of the resulting 2,2'-dichlorobibenzyl would likely employ a mixed acid (HNO₃/H₂SO₄) system.[4]
Caption: Plausible two-stage synthesis of the target molecule.
1.2 Mechanistic Origin of Key Impurities
Understanding how and why impurities form is critical for both process optimization and the development of targeted analytical methods.
-
Isomeric Impurities (Nitration): The nitration of 2,2'-dichlorobibenzyl is the most likely source of isomeric impurities. The directing effects of the ortho-chloro (deactivating, ortho/para-directing) and the ethylene bridge (activating, ortho/para-directing) will govern the regioselectivity. While the 4,4'-dinitro isomer is expected, nitration at other positions (e.g., 6,6' or mixed isomers like 4,6') is possible. The reaction's exothermic nature can lead to a loss of selectivity if not properly controlled.[4]
-
Over/Under-Nitrated Species: Incomplete reactions can leave mono-nitrated dichlorobibenzyl, while excessive nitrating conditions could potentially lead to tri- or tetra-nitro species, especially if the reaction temperature is not rigorously controlled.[5][6]
-
Oxidation Products: The bibenzyl structure can be susceptible to oxidation at the ethylene bridge, especially under harsh conditions, leading to the formation of 2,2'-dichloro-4,4'-dinitrostilbene.
-
Starting Material Carryover: Inefficient coupling or nitration can result in the presence of 2,2'-dichlorobibenzyl or mono-nitrated intermediates in the final product.
Caption: Potential pathways for impurity formation during synthesis.
Part 2: A Comparative Guide to Analytical Characterization
No single analytical technique is sufficient for comprehensive impurity characterization. An orthogonal approach, leveraging the strengths of multiple methods, is essential. The primary challenge lies in separating and identifying structurally similar isomers.[7]
2.1 The Analytical Workflow: A Strategic Approach
A logical workflow ensures efficient and thorough characterization, from initial detection to definitive structural confirmation.
Caption: A systematic workflow for impurity characterization.
2.2 Comparison of Core Analytical Techniques
| Technique | Principle | Strengths for this Application | Weaknesses/Limitations | Causality & Experimental Insight |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, detected by UV absorbance. | Excellent for Separation: High resolving power to separate positional isomers.[7] Quantitative: Provides accurate concentration data for known and unknown impurities. Robust & Routine: Well-established, reliable for quality control. | Identification is Limited: Co-elution is possible. UV spectra of isomers are often too similar for unambiguous identification. | Why this first? It is the workhorse for impurity profiling. The goal is to develop a method that separates all detectable species from the main peak. A C18 column is a good starting point due to the hydrophobic bibenzyl core, but a Phenyl-Hexyl column may offer alternative selectivity due to pi-pi interactions with the nitroaromatic rings. |
| LC-MS/MS | HPLC separation followed by mass analysis (and fragmentation) of eluted compounds. | Definitive Molecular Weight: Confirms the molecular formula of impurities (e.g., distinguishes mono- vs. di- vs. tri-nitro species).[8][9] Structural Clues: MS/MS fragmentation patterns can help differentiate isomers by revealing subtle structural differences.[10][11] | Isomer Differentiation Challenge: Isomers have identical mass. Fragmentation patterns can sometimes be identical or too similar to distinguish without extensive validation. Ionization efficiency can vary between compounds. | Why couple with HPLC? It adds a crucial layer of identification to the separation. An impurity peak from HPLC with the same mass as the API is almost certainly an isomer. Comparing fragmentation patterns of different isomeric peaks can reveal which parts of the molecule are most labile, offering clues to the substitution pattern. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to map the molecular structure. | Gold Standard for Elucidation: Provides unambiguous confirmation of molecular structure and connectivity.[12] Isomer Differentiation: Each unique isomer will have a distinct NMR spectrum (chemical shifts, coupling constants).[13] | Low Sensitivity: Requires a relatively pure, isolated sample (µg to mg scale). Complex Spectra: Can be difficult to interpret for mixtures. | Why is this definitive? For a symmetrical molecule like the target 4,4'-dinitro isomer, the ¹H NMR spectrum will be relatively simple. An asymmetrical isomer (e..g, 4,6'-dinitro) will break this symmetry, leading to a much more complex spectrum with more signals. This is a powerful diagnostic tool. NMR is essential for creating a qualified reference standard for an impurity.[14] |
Part 3: Field-Proven Experimental Protocols
The following protocols are presented as robust starting points. Method validation according to ICH guidelines is required for use in a regulated environment.
3.1 Protocol 1: HPLC-UV Impurity Profile Method
-
Rationale: This method is designed for high resolution to separate the main component from its closely related impurities. A gradient elution is used to ensure that both early and late-eluting impurities are captured with good peak shape.
-
Methodology:
-
System: High-Performance Liquid Chromatography system with a UV/PDA detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of approximately 0.5 mg/mL.
-
-
System Suitability:
-
Inject a standard solution of the main compound.
-
Tailing factor should be ≤ 1.5.
-
Theoretical plates should be ≥ 5000.
-
3.2 Protocol 2: NMR Characterization of an Isolated Impurity
-
Rationale: This protocol outlines the steps for obtaining high-quality NMR data from an impurity isolated by preparative HPLC, sufficient for full structural elucidation.
-
Methodology:
-
Isolation: Collect the fraction corresponding to the impurity of interest from multiple preparative HPLC runs. Evaporate the solvent under reduced pressure. Ensure the sample is thoroughly dried under high vacuum to remove residual solvents.
-
Sample Preparation: Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expert Tip: DMSO-d₆ is often an excellent choice for these types of molecules due to its high solubilizing power.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. This will show the number of unique protons, their chemical environment, and splitting patterns (connectivity).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTq sequence) to determine the number of unique carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). Essential for tracing out spin systems in the aromatic rings and the ethylene bridge.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. Confirms C-H attachments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds. This is the key experiment for establishing connectivity across quaternary carbons (like those bonded to nitro or chloro groups) and piecing the molecular fragments together.
-
-
Data Analysis: Integrate all 1D and 2D data to build the molecular structure piece by piece, confirming the substitution pattern on the aromatic rings.
-
Conclusion
The characterization of impurities in the synthesis of this compound is a multi-faceted challenge that demands a strategic, orthogonal analytical approach. A high-resolution HPLC method serves as the foundation for detection and quantification. This must be coupled with LC-MS for rapid molecular weight confirmation and tentative identification. For the definitive, unambiguous structural elucidation of unknown impurities—a non-negotiable requirement for regulatory submission and process safety—the isolation of the impurity followed by a suite of NMR experiments is the authoritative standard. By understanding the mechanistic origins of these impurities and applying the right analytical tools in a logical workflow, researchers and drug development professionals can ensure product quality and build a robust, scientifically sound control strategy.
References
-
Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). Beilstein Journal of Organic Chemistry, 19, 700–718. Available from: [Link]
-
p,p'-DINITROBIBENZYL. Organic Syntheses Procedure. Available from: [Link]
-
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. (2023). MDPI. Available from: [Link]
-
2,2'-dinitrodibenzyl preparation method. (2016). Eureka | Patsnap. Available from: [Link]
-
2,4,5-triaminonitrobenzene. Organic Syntheses Procedure. Available from: [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (N.d.). Available from: [Link]
-
Identification of -Chloro-2,2',4,4',6,6'-Hexanitrobibenzyl as an Impurity in Hexanitrostilbene. (2025). ResearchGate. Available from: [Link]
-
Nitration of bibenzyl by nitronium tetrafluoroborate. Comments on the mechanism of nitration by nitronium salts. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. (N.d.). MDPI. Available from: [Link]
-
Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. (N.d.). PMC. Available from: [Link]
- CN105753709A - 2,2'-dinitrodibenzyl preparation method. (N.d.). Google Patents.
-
2,2'-dinitrobiphenyl. Organic Syntheses Procedure. Available from: [Link]
-
NMR spectroscopy as a characterization tool enabling biologics formulation development. (N.d.). ScienceDirect. Available from: [Link]
-
Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. (N.d.). PMC - NIH. Available from: [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. (N.d.). UNL | Powers Group. Available from: [Link]
-
Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. (2026). PubMed. Available from: [Link]
-
2,2'-Dinitrobibenzyl. NIST WebBook. Available from: [Link]
-
4,4'-Dinitrobibenzyl. NIST WebBook. Available from: [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. (2019). IJPPR. Available from: [Link]
-
Continuous flow nitration in miniaturized devices. (N.d.). Beilstein Journals. Available from: [Link]
-
CHE 219L NMR Characterization Tutorial. (2021). YouTube. Available from: [Link]
-
Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in Authentic Urine Samples. (2024). ResearchGate. Available from: [Link]
-
Exploring Nuclear Magnetic Resonance Spectroscopy for the Analysis of Dried Blood Spots. (N.d.). ChemRxiv. Available from: [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PMC. Available from: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. d-nb.info [d-nb.info]
- 3. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 4. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Nitration of bibenzyl by nitronium tetrafluoroborate. Comments on the mechanism of nitration by nitronium salts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,2'-Dinitrobibenzyl [webbook.nist.gov]
- 9. 4,4'-Dinitrobibenzyl [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bionmr.unl.edu [bionmr.unl.edu]
- 13. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
2,2'-Dichloro-4,4'-dinitrobibenzyl vs. 2,2'-dinitrobibenzyl reactivity
This guide provides an in-depth technical comparison between the standard pharmaceutical intermediate 2,2'-Dinitrobibenzyl (DNB) and its substituted analog 2,2'-Dichloro-4,4'-dinitrobibenzyl (DCDNB) .[1]
Executive Summary
-
2,2'-Dinitrobibenzyl (DNB) is the "Golden Standard" precursor for tricyclic antidepressants and anticonvulsants (e.g., Carbamazepine).[1][2] Its reactivity is defined by the ortho-nitro placement, which enables intramolecular cyclization into 7-membered azepine rings.[1][2]
-
This compound (DCDNB) represents a "Sterically Locked" variant.[1] With ortho-chlorine and para-nitro groups, it is structurally precluded from forming azepines.[1][2] Instead, it serves as a precursor for twisted, high-solubility diamines used in high-performance polyimides and potentially as a linear linker in drug discovery, but not for tricyclic cores.[1][2]
Part 1: Structural Architecture & Synthesis
The reactivity difference stems entirely from the positioning of the substituents relative to the ethylene bridge.[1][2]
| Feature | 2,2'-Dinitrobibenzyl (DNB) | This compound (DCDNB) |
| CAS Number | 16968-19-7 | 105222-71-7 |
| Nitro Position | 2,2' (Ortho) to bridge | 4,4' (Para) to bridge |
| Bridge Substituents | None (Hydrogens at 2,2' of ring) | Chlorine at 2,2' (Ortho) |
| Precursor | o-Nitrotoluene | 2-Chloro-4-nitrotoluene |
| Key Property | Capable of N-N or N-C cyclization | Sterically twisted; Cyclization blocked |
Synthesis Pathways
Both compounds are synthesized via oxidative coupling of the corresponding substituted toluene.[1][2] The presence of the electron-withdrawing Chlorine in DCDNB requires more aggressive base catalysis or specific solvent systems to stabilize the benzylic carbanion intermediate.[1][2]
Figure 1: Parallel synthesis pathways. Note that the starting material dictates the final substituent geometry.[1][2]
Part 2: Reactivity Profile Comparison
Reduction Kinetics (Nitro Amine)
-
DNB: The reduction of the ortho-nitro group is often slower due to steric hindrance from the ethylene bridge.[1][2] However, once reduced, the resulting amine is positioned perfectly for interaction with the bridge.[1][2]
-
DCDNB: The para-nitro group is sterically unencumbered and typically reduces faster than an ortho-nitro group.[1] The ortho-chlorine atoms do not significantly impede the reduction of the distant para-nitro groups.[1][2]
Cyclization Potential (The "Fork in the Road")
This is the critical differentiator for drug development.[1][2]
-
DNB (The Tricyclic Route): Upon reduction to 2,2'-diaminobibenzyl, the amines are spatially proximal.[1][2] Heating with polyphosphoric acid (PPA) or phosphate catalysts causes cyclization to form 10,11-Dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl), the core of Carbamazepine.[1][2]
-
DCDNB (The Linear Route): Upon reduction, the product is 2,2'-dichloro-4,4'-diaminobibenzyl .[1][2]
-
Geometric Blockade: The amines are at the para positions (ends of the molecule).[1][2] They cannot physically reach the bridge or each other to form a ring.[1][2]
-
Steric Twist: The bulky ortho-chlorine atoms force the two phenyl rings to twist roughly 90° relative to each other (the "biphenyl effect").[1][2] This prevents planarization.[2]
-
Application: This molecule acts as a rigid, twisted linker.[1][2] It is used to synthesize soluble polyimides or as a scaffold in medicinal chemistry where a non-planar, extended linker is required to span a binding pocket without π-stacking.[1][2]
-
Figure 2: Divergent reactivity post-reduction.[1] DNB allows cyclization; DCDNB forces linear extension.[1][2]
Part 3: Experimental Protocols
Protocol A: Oxidative Coupling (Synthesis of DNB)
This protocol is self-validating via color change (formation of the deep red/purple carbanion).[1]
-
Reagents: o-Nitrotoluene (1.0 eq), Potassium tert-butoxide (1.1 eq), THF (anhydrous). Oxidant: Bromine (Br
) or Iodine.[1] -
Carbanion Formation: Dissolve o-nitrotoluene in THF under N
. Cool to -78°C (or 0°C for industrial robustness). Add KOtBu slowly. -
Coupling: Add Br
(0.55 eq) dropwise.[1] The color will discharge from purple to yellow/orange.[1][2] -
Workup: Quench with water. Filter the precipitate.[1][2][3][4] Recrystallize from Ethanol/Water (1:2).[1][5]
-
Yield: Typically 85-95%.
Protocol B: Catalytic Reduction (General Method)
Applicable to both DNB and DCDNB.[1][2]
-
Setup: High-pressure hydrogenation vessel (Parr reactor).
-
Solvent: Ethyl Acetate or Methanol.[2]
-
Catalyst: 5% Pd/C (5 wt% loading).
-
Conditions: 3-5 bar H
, Room Temperature, 4-6 hours. -
Monitoring: TLC (disappearance of UV-active nitro spot) or H-NMR (shift of aromatic protons upfield).[1]
Part 4: Comparative Data Summary
| Metric | 2,2'-Dinitrobibenzyl (DNB) | This compound |
| Melting Point | 121°C | ~180°C (Higher due to symmetry/mass) |
| Solubility (Organic) | High (Toluene, DCM) | Moderate (Lower due to rigidity) |
| Reduction Product | 2,2'-Diaminobibenzyl | 2,2'-Dichloro-4,4'-diaminobibenzyl |
| Acid Cyclization | Yes | No (Sterically/Regio-blocked) |
| Primary Use | Pharma (Anticonvulsants) | High-Performance Polymers / Dyes |
| H-NMR Signal | Bridge protons: Singlet ~3.2 ppm | Bridge protons: Singlet, slightly downfield shifted |
References
-
Synthesis of 2,2'-Dinitrobibenzyl
-
Reactivity of Dinitrobibenzyls
-
This compound Data
-
Mechanistic Insight (Ortho vs Para Reactivity)
Sources
- 1. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 2. CN107417542B - A kind of 2,2'-diaminobibenzyl preparation method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
Validation of HPLC Method for 2,2'-Dichloro-4,4'-dinitrobibenzyl
Executive Summary: The Criticality of Intermediate Purity
2,2'-Dichloro-4,4'-dinitrobibenzyl is a pivotal intermediate, primarily utilized in the synthesis of high-performance polymers (such as polyimides) and pharmaceutical precursors (analogues of 3,3'-dichlorobenzidine). Its purity is the rate-limiting step for the mechanical integrity of downstream polymers and the safety profile of pharmaceutical end-products.
This guide provides a definitive technical framework for validating a High-Performance Liquid Chromatography (HPLC) method for this analyte. Unlike generic protocols, this guide contrasts the proposed Optimized RP-HPLC method against legacy alternatives (GC-FID and Isocratic HPLC), demonstrating why the gradient RP-HPLC approach offers the superior balance of specificity, sensitivity, and robustness required by ICH Q2(R2) standards.
Chemical Context & Method Selection
The Analyte
-
Compound: this compound[1]
-
Physicochemical Profile:
-
Hydrophobicity: High (Bibenzyl core + Chloro substituents).
-
Chromophores: Strong UV absorption (~254–280 nm) due to nitro-aromatic conjugation.
-
Thermal Stability: Moderate. Nitro groups can undergo thermal degradation at high injector temperatures in Gas Chromatography (GC).
-
Comparative Analysis: Why RP-HPLC?
The following table objectively compares the proposed method against common alternatives found in legacy literature.
| Feature | Method A: Gradient RP-HPLC (Recommended) | Method B: GC-FID/MS | Method C: Isocratic HPLC |
| Separation Mechanism | Hydrophobic interaction + Solvophobic selectivity | Boiling point + Polarity | Hydrophobic interaction |
| Suitability | High. Excellent for non-volatile, thermally sensitive nitro-aromatics. | Medium. Risk of thermal degradation of nitro groups in the injection port. | Low. often fails to resolve late-eluting dimers or synthesis precursors. |
| Sensitivity (LOD) | High (UV detection at 254 nm is specific). | High, but matrix interference is common. | Moderate (Peak broadening reduces S/N ratio). |
| Throughput | High (Gradient elutes impurities fast). | Medium (Cool-down required). | Low (Long run times for late eluters). |
| Verdict | Gold Standard for QC and Release Testing. | Useful for orthogonal confirmation only. | Obsolete for complex impurity profiling. |
The Validated Protocol (Method A)
This protocol is designed to be self-validating , meaning the System Suitability Test (SST) parameters serve as an immediate check on method performance before any samples are run.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 (Octadecylsilane), End-capped.
-
Spec:
or . -
Rationale: The "Dichloro" and "Dinitro" groups create a highly hydrophobic molecule. A standard C18 provides sufficient retention.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN) (Lower viscosity and better UV cutoff than Methanol).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp:
(Controls mass transfer kinetics). -
Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).
-
Injection Volume:
.[2]
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 60 | 40 | Return to Initial |
| 25.0 | 60 | 40 | Re-equilibration |
Validation Workflow (ICH Q2 Aligned)
The following diagram illustrates the logical flow for validating this method, ensuring compliance with ICH Q2(R2) guidelines.
Figure 1: Step-by-step validation logic flow based on ICH Q2(R2) principles.
Key Validation Parameters & Acceptance Criteria
To ensure scientific integrity, the method must meet the following quantitative criteria. These are derived from standard pharmaceutical acceptance limits for intermediates.
A. Specificity (Selectivity)[3][4]
-
Objective: Prove the analyte peak is not co-eluting with synthesis precursors (e.g., 2-chloro-4-nitrotoluene) or degradation products.
-
Protocol: Inject individual impurity standards and the spiked sample.
-
Acceptance Criteria:
-
Resolution (
) between analyte and nearest peak . -
Peak Purity (via PDA detector)
.
-
B. Linearity[2][4][5][6]
-
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentrations spanning 50% to 150% of the target concentration (e.g.,
to ). -
Acceptance Criteria:
-
Correlation Coefficient (
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . -
Y-intercept bias
of the response at 100% level.
-
C. Precision (Repeatability)
-
Objective: Verify consistency of the system.
-
Protocol: 6 consecutive injections of the standard solution.
-
Acceptance Criteria:
-
% RSD (Relative Standard Deviation) of Retention Time
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
% RSD of Peak Area
.
-
D. Accuracy (Recovery)
-
Objective: Ensure no matrix interference.
-
Protocol: Spike known amounts of analyte into the sample matrix at 80%, 100%, and 120% levels (triplicate preparation).
-
Acceptance Criteria:
-
Mean Recovery:
. -
% RSD of recovery at each level
.
-
E. Limit of Detection/Quantitation (LOD/LOQ)
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
-
LOQ: S/N
-
Troubleshooting Decision Tree
When validating nitro-aromatics, peak tailing and baseline drift are common issues. Use this decision tree to resolve them.
Figure 2: Troubleshooting logic for common HPLC anomalies with nitro-bibenzyl derivatives.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.
-
Stansbury, H. A., & Proops, W. R. (1955). The Synthesis of 2,2'-Dinitrobibenzyl.[3][4][5] Journal of Organic Chemistry. (Provides chemical context for the synthesis precursors).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7] U.S. Food and Drug Administration.
Sources
- 1. This compound | 105222-71-7 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 4. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Catalytic Systems for Dinitrobibenzyl Reduction
For researchers and professionals in pharmaceutical development and fine chemical synthesis, the reduction of dinitrobibenzyl isomers (2,2'- and 4,4'-) to their corresponding diaminobibenzyls is a pivotal transformation. Notably, 2,2'-diaminobibenzyl is a key precursor in the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), the structural core of valuable pharmaceuticals like carbamazepine.[1][2] The efficiency and selectivity of this nitro group reduction are therefore of paramount importance.
This guide provides an in-depth, objective comparison of common heterogeneous catalytic systems for this reaction. We will move beyond simple protocol listing to explore the causal factors that govern catalyst performance, empowering you to make informed decisions for your specific application.
Choosing the Right Catalyst: A Tripartite Analysis
The selection of a catalyst for the hydrogenation of dinitrobibenzyl is a balance of reactivity, selectivity, cost, and safety. The three most prevalent choices—Palladium on carbon (Pd/C), Raney® Nickel, and Platinum on carbon (Pt/C)—each present a distinct profile of advantages and disadvantages.
-
Palladium on Carbon (Pd/C): Often considered the workhorse for nitro group reductions, Pd/C is highly active and typically facilitates rapid reactions under mild conditions.[3] Its efficiency stems from a lower activation energy for nitro group reduction compared to nickel-based catalysts.[3] However, this high activity can sometimes be a double-edged sword, potentially leading to undesirable side reactions such as dehalogenation on substituted substrates, though this is not a concern for unsubstituted dinitrobibenzyl.[3]
-
Raney® Nickel: As a non-precious metal catalyst, Raney Nickel's primary advantage is its cost-effectiveness, making it a strong candidate for large-scale industrial applications.[3][4] It can also offer unique chemoselectivity.[3] However, it generally exhibits lower intrinsic activity than palladium, often requiring more forcing conditions (higher temperatures or pressures) to achieve comparable reaction rates.[3] A critical consideration is the quality and age of the Raney Nickel catalyst; older, aluminum-rich preparations have been shown to produce cyclized by-products in the reduction of analogous compounds like 2,2'-dinitrobiphenyl, whereas highly active, freshly prepared catalysts can provide quantitative yields of the desired diamine.[5]
-
Platinum on Carbon (Pt/C): Platinum-based catalysts are highly effective for nitro group hydrogenation and can be more robust than palladium catalysts against poisoning by certain functional groups.[4] The performance of Pt/C is heavily influenced by the choice of support material. For instance, studies on m-dinitrobenzene have shown that a Pt/TiO₂ catalyst can achieve very high conversion and yield, a behavior attributed to strong metal-support interactions.[6] While often more expensive than Pd/C, Pt/C can be the catalyst of choice when specific selectivity is required or when other catalysts fail.[4]
Performance Data: A Comparative Overview
Direct, side-by-side comparative studies for the reduction of dinitrobibenzyl under identical conditions are scarce in published literature. However, by analyzing data from analogous aromatic dinitro compounds, we can establish a reliable performance benchmark to guide catalyst selection.
| Substrate | Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Pressure | Time | Conversion (%) | Yield/Selectivity (%) | Reference |
| m-Dinitrobenzene | 1 wt% Pt/TiO₂ | 10 w/w % | Ethanol | 70 | 1190 psi | 5 h | >98 | 60 (Yield to m-phenylenediamine) | |
| 2,4-Dinitrotoluene | Pt@Beta zeolite | Not specified | Ethanol/H₂O | 60 | 1 MPa H₂ | 4 h | 100 | 99 (Selectivity to 2,4-diaminotoluene) | [7] |
| Nitrobenzene | Commercial Pd/C | Not specified | Not specified | 40 | Not specified | 90 min | 100 | Not specified | |
| o-Nitroaniline | Raney Nickel | Not specified | Not specified | Not specified | H₂ | 3 h | Not specified | ~87 (Yield) | [3] |
| 4,4'-Dinitrodiphenyl ether | Pd/C | Not specified | Not specified | Not specified | Not specified | Not specified | High | High (Kinetic study) | [8] |
Note: The data presented is compiled from separate experiments with varying conditions and substrates and should be used as a guide for relative performance.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. The causality behind key steps is explained to ensure reproducibility and understanding.
Protocol 1: Pd/C-Catalyzed Hydrogenation of 2,2'-Dinitrobibenzyl
This protocol is adapted from established methods for the synthesis of 2,2'-diaminobibenzyl, a critical pharmaceutical intermediate.[1]
Workflow Diagram:
Caption: General workflow for the catalytic hydrogenation of dinitrobibenzyl.
Materials:
-
2,2'-Dinitrobibenzyl
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like Methanol or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas (for inerting)
-
Celite® (diatomaceous earth) for filtration
Procedure:
-
Vessel Preparation: In a hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask suitable for balloon hydrogenation) equipped with a magnetic stir bar, add a catalytic amount of 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate).
-
Rationale: The catalyst is added first to ensure it can be properly wetted and inerted before the substrate is introduced.
-
-
Substrate Addition: Dissolve the 2,2'-Dinitrobibenzyl in ethanol and add the solution to the hydrogenation vessel.
-
Inerting: Seal the vessel. Evacuate the atmosphere and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Rationale: This is a critical safety step. Hydrogen and air form explosive mixtures. Removing oxygen prevents this hazard and also avoids potential oxidation side reactions.
-
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in an autoclave, e.g., 50 psi).
-
Reaction: Begin vigorous stirring. The reaction is often exothermic, and monitoring the temperature may be necessary. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical methods like TLC or LC-MS.
-
Rationale: Vigorous stirring is essential in heterogeneous catalysis to ensure efficient contact between the substrate, the gaseous hydrogen, and the solid catalyst surface.
-
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the vessel with inert gas.
-
Caution: The Pd/C catalyst is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It must not be exposed to air.
-
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,2'-diaminobibenzyl, which can be further purified by recrystallization if necessary.
Protocol 2: General Procedure for Raney® Nickel Reduction
This is a general protocol that can be adapted for dinitrobibenzyl, based on procedures for other nitroarenes.[9][10]
Materials:
-
Dinitrobibenzyl isomer
-
Raney® Nickel (supplied as a water or solvent slurry)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) or a hydrogen transfer agent like hydrazine or ammonium formate.[9]
Procedure:
-
Catalyst Preparation: In a suitable reaction vessel, carefully wash the Raney® Nickel slurry with the reaction solvent (e.g., ethanol) multiple times by decantation to remove the storage liquid.
-
Caution: Raney® Nickel is highly pyrophoric when dry. Always handle it as a slurry under a liquid or an inert atmosphere.
-
-
Reaction Setup: Add the washed Raney® Nickel slurry to a solution of the dinitrobibenzyl in ethanol.
-
Hydrogenation: The reduction can be performed either under a hydrogen atmosphere (as in Protocol 1) or via catalytic transfer hydrogenation (CTH). For CTH, a hydrogen donor like hydrazinium monoformate is added to the mixture, often resulting in a rapid, exothermic reaction that can be completed in minutes at room temperature.[9]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the work-up is similar to the Pd/C protocol, involving careful filtration of the pyrophoric catalyst through Celite®.
Mechanistic Considerations and Potential Side Reactions
The reduction of a dinitroaromatic compound to a diamine is not a simple, single-step process. It proceeds through a series of intermediates, and controlling the reaction to favor the final product is key to achieving high yields.
Reaction Pathway Diagram:
Caption: Simplified pathway for the reduction of one nitro group.
-
Incomplete Reduction: The reaction proceeds via nitroso and hydroxylamine intermediates.[3] If the reaction conditions are not optimal or if the catalyst is insufficiently active, these intermediates can accumulate. They can also undergo condensation reactions to form azoxy, azo, or hydrazo species, which are common impurities in nitro group reductions. The accumulation of hydroxylamines can sometimes be mitigated by using nickel catalysts.
-
Cyclization By-products: As observed in the reduction of 2,2'-dinitrobiphenyl with aged Raney Nickel, intramolecular cyclization can occur, leading to heterocyclic by-products.[5] While not reported for dinitrobibenzyl, this highlights the importance of using a highly active catalyst to ensure the rapid reduction to the diamine outcompetes potential side reactions.
-
Hydrogenolysis of the Ethylene Bridge: A theoretical concern with the bibenzyl structure is the potential for hydrogenolysis (cleavage) of the central C-C single bond, which would lead to the formation of a single-ring aniline derivative. While palladium catalysts are known to cleave benzylic C-N or C-O bonds, the hydrogenolysis of a non-activated C(sp³)-C(sp³) bond like the one in the bibenzyl core generally requires harsh conditions.[11] Under the typically mild conditions used for nitro group reduction, this side reaction is considered unlikely to be significant, but it should not be entirely discounted, especially under forcing conditions or with highly active catalyst preparations.
Conclusion
The choice of a catalytic system for dinitrobibenzyl reduction is a strategic decision based on a trade-off between activity, cost, and selectivity.
-
Pd/C stands out as the most generally active and reliable catalyst, making it ideal for laboratory-scale synthesis where speed and mild conditions are prioritized.
-
Raney® Nickel is the undisputed choice for large-scale industrial processes where its significant cost advantage outweighs its potentially lower activity. However, careful control of catalyst quality is crucial to avoid by-product formation.
-
Pt/C serves as a valuable alternative, particularly when issues of catalyst poisoning or the need for specific selectivity arise, although it may come at a higher cost.
By understanding the underlying principles of each catalytic system and carefully controlling experimental parameters, researchers can achieve a clean, efficient, and high-yielding synthesis of diaminobibenzyls for their critical applications.
References
-
Yue, G., et al. (2012). Kinetics of hydrogenation of 4, 4'-dinitrodiphenyl ether on Pd/C catalyst. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Dinitroaromatic hydrogenation over a Pt@Beta zeolite catalyst with ammonia borane. Chemical Communications. [Link]
-
Aubakirov, Y., et al. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]
-
The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]
-
Gowda, S., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. [Link]
-
Rojas, H., et al. (2011). Liquid-phase hydrogenation of m-dinitrobenzene over platinum catalysts. ResearchGate. [Link]
-
Entwistle, I. D., & Gilkerson, T. (1963). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. 111. Effect of the Catalyst on the Reduction of 2,2'-Dinitrobiphenyl. Journal of the Chemical Society. [Link]
-
Williams, D., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. [Link]
-
Shah, K. H., et al. (1948). Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
Organic Syntheses. (1943). 2,2'-dinitrobiphenyl. [Link]
-
Organic Syntheses. (1955). hydrogen. [Link]
-
Xiao-qing, F. (2012). Study on the synthesis of 2,2′-diaminodibenzyl. Semantic Scholar. [Link]
-
Rhodium.ws. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. [Link]
-
Chen, J.P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Catalysis of Organic Reactions. [Link]
-
Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]
-
Hartung, W. H., & Simonoff, R. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions. [Link]
- Google Patents. (2016).
-
Pourceau, G., et al. (2018). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
2,2'-Dichloro-4,4'-dinitrobibenzyl proper disposal procedures
This guide outlines the critical safety, regulatory, and operational procedures for the disposal of 2,2'-Dichloro-4,4'-dinitrobibenzyl . It is designed for researchers and safety officers managing the lifecycle of high-energy nitroaromatic intermediates.
Executive Summary: Immediate Action Protocol
-
Classification: Treat as a Potentially Energetic Halogenated Organic . While more stable than TNT, dinitro- compounds can exhibit shock sensitivity when dry or impure.
-
Primary Disposal Method: High-Temperature Incineration (HTI) with flue gas scrubbing.
-
Forbidden Actions:
-
DO NOT mix with strong alkalis (risk of unstable salt formation).
-
DO NOT dispose of down laboratory drains (high aquatic toxicity/persistence).
-
DO NOT compact or crush dry waste containers (explosion hazard).
-
Chemical Profile & Hazard Analysis
Understanding the molecule's specific vulnerabilities is the first step in safe disposal.
| Property | Detail | Implication for Disposal |
| Chemical Name | This compound | Nitro groups ( |
| CAS Number | 38262-67-8 (Primary isomer ref.) | Use for waste manifesting and inventory tracking. |
| Molecular Structure | Two benzene rings linked by an ethyl bridge. The bridge adds flexibility, reducing lattice energy compared to stilbenes, but thermal stability remains limited. | |
| Physical State | Yellow/Orange Crystalline Solid | Dust explosion hazard if finely divided.[1] |
| Reactivity | Oxidizer-sensitive; Alkali-sensitive | Incompatible with amines, strong bases, and reducing agents. |
Expert Insight: The presence of two nitro groups ortho/para to the bridge and halogens makes this compound a "mixed hazard." It possesses the potential for energetic decomposition (Class 4.1 Flammable Solid characteristics) and the environmental persistence of chlorinated aromatics (Class 6.1 Toxic).
Regulatory Framework (RCRA Compliance)
In the United States, this compound is not explicitly listed on the P or U lists. Therefore, it must be classified based on characteristics .
Waste Characterization Logic
Use the following decision matrix to assign the correct RCRA Waste Code.
Figure 1: Logic flow for determining the regulatory status of dinitrobibenzyl waste. Note that even if "Non-Regulated" by RCRA definitions, best practice mandates treating it as hazardous.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Packaging
-
Container Selection: Use UN-rated fiberboard or HDPE drums (e.g., 1H2 or 1G). Avoid metal drums if the material is acidic or wet, to prevent corrosion and potential sensitization.
-
Wetting Agent: If the material is dry powder, it is advisable to wet it with water or a high-flashpoint phlegmatizer (like mineral oil) to desensitize it against friction/impact during transport.
-
Inner Liner: Use a 6-mil anti-static polyethylene liner.
-
Segregation:
-
Keep separate from oxidizers (nitrates, perchlorates).
-
Keep separate from strong bases (hydroxides, amines).
-
Phase 2: Labeling
Label the container clearly with the following:
-
Chemical Name: this compound.
-
Hazards: "Flammable Solid" (if dry), "Toxic," "Irritant."
-
Generator Info: Lab name and contact.
Phase 3: Destruction (Incineration)
The only acceptable destruction method is High-Temperature Incineration (HTI) at a permitted TSD (Treatment, Storage, and Disposal) facility.
Operational Parameters for Incineration:
| Parameter | Requirement | Reason |
|---|
| Primary Chamber Temp |
Emergency Procedures: Spills & Exposure
Scenario: A 50g bottle of solid this compound shatters on the floor.
-
Evacuate & Isolate: Clear the area (15-foot radius).
-
PPE: Don nitrile gloves (double layer), safety goggles, and a P100 particulate respirator or N95 mask.
-
Desensitize: Gently mist the spilled powder with water to prevent dust clouds and reduce shock sensitivity. Do not sweep dry powder.
-
Collection: Use a plastic scoop (spark-proof) or wet paper towels to wipe up the slurry.
-
Disposal: Place waste and contaminated cleanup materials into a wide-mouth plastic jar. Label as "Hazardous Waste - Debris contaminated with Dinitrobibenzyl."
Visual Workflow: Disposal Lifecycle
Figure 2: The complete lifecycle from laboratory bench to final destruction, emphasizing the critical scrubbing step for halogenated byproducts.
References
-
BenchChem. (2025).[2] Safety and Handling Precautions for 2,2'-Dinitrobibenzyl. Retrieved from
-
Organic Syntheses. (1954).[3] p,p'-Dinitrobibenzyl [Bibenzyl, 4,4'-dinitro-].[3] Org. Synth. 34, 35. DOI: 10.15227/orgsyn.034.0035.[3] Retrieved from
-
U.S. EPA. (2002).[4] 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4] Retrieved from
-
National Institutes of Health (NIH). (2017). Incineration Processes and Environmental Releases. Retrieved from
-
ChemicalBook. (2025).[5] this compound Product Information. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
